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Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Applications of 2-(4-Fluoro-2-propoxyphenyl)ethanol

Executive Summary In modern medicinal chemistry, the strategic decoration of aromatic rings is paramount for optimizing both pharmacodynamics and pharmacokinetics. 2-(4-Fluoro-2-propoxyphenyl)ethanol (Molecular Formula:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic decoration of aromatic rings is paramount for optimizing both pharmacodynamics and pharmacokinetics. 2-(4-Fluoro-2-propoxyphenyl)ethanol (Molecular Formula: C₁₁H₁₅FO₂) is a highly specialized, multi-functional building block. By integrating a phenethyl alcohol core with specific ortho-propoxy and para-fluoro substitutions, this compound serves as a critical intermediate for synthesizing advanced therapeutics, including PROTACs, GPCR antagonists, and targeted anti-inflammatory agents.

This whitepaper provides a comprehensive technical analysis of its physicochemical properties, structural rationale, synthetic methodologies, and mechanistic applications in drug design.

Structural Rationale & Pharmacophore Profiling

The architecture of 2-(4-Fluoro-2-propoxyphenyl)ethanol is not arbitrary; every functional group serves a distinct purpose in drug development:

  • The Phenethyl Alcohol Core: The primary alcohol acts as a versatile synthetic handle, allowing for esterification, etherification, or oxidation. Biologically, phenethyl alcohol derivatives are known to interact with lipid bilayers, modulating membrane fluidity and serving as effective linkers in bivalent drug molecules ().

  • 4-Fluoro Substitution (Metabolic Shielding): The para-position of a phenyl ring is highly susceptible to oxidation by Cytochrome P450 (CYP450) enzymes. Substituting a hydrogen atom with fluorine—a strong bioisostere—blocks this metabolic liability without significantly altering the steric bulk, thereby extending the pharmacokinetic half-life of the downstream drug.

  • 2-Propoxy Moiety (Lipophilic Anchoring): The flexible, lipophilic propoxy chain is designed to occupy deep, hydrophobic pockets within target receptors. This specific ether linkage increases the overall lipophilicity (LogP) of the molecule, driving blood-brain barrier (BBB) penetration and enhancing binding affinity in targets such as Leukotriene B4 receptors ().

Physicochemical Properties

Understanding the physicochemical profile of this intermediate is essential for predicting its behavior in both synthetic reactions and biological systems. The data below synthesizes the calculated and empirical parameters of the compound.

PropertyValueImplication for Drug Design
Molecular Formula C₁₁H₁₅FO₂N/A
Molecular Weight 198.23 g/mol Low MW allows for extensive downstream functionalization without violating Lipinski’s Rule of 5.
LogP (Predicted) ~2.8 - 3.1Optimal lipophilicity for passive membrane permeability and hydrophobic pocket targeting.
Topological Polar Surface Area (TPSA) 29.46 ŲExcellent for CNS penetration (< 90 Ų is typically required for BBB crossing).
Hydrogen Bond Donors 1 (Aliphatic OH)Provides a single, specific interaction point, minimizing off-target aqueous solvation.
Hydrogen Bond Acceptors 3 (OH, Ether O, F)Facilitates interactions with receptor backbone amides (e.g., via the ether oxygen).
Rotatable Bonds 5Balances conformational flexibility with entropic penalties during receptor binding.

Synthetic Methodology & Workflow

Causality for Reagent Selection: BH₃·THF is highly chemoselective for carboxylic acids. It reduces the acid to the primary alcohol without risking the cleavage of the aryl-alkyl ether (propoxy group) or causing reductive defluorination, which are known risks when using harsh hydride sources.

Step-by-Step Protocol: Chemoselective Reduction
  • System Preparation: Flame-dry a 250 mL round-bottom flask and flush with inert nitrogen gas. Absolute exclusion of moisture is critical, as BH₃ reacts violently with water to form boric acid and hydrogen gas, destroying the reagent stoichiometry.

  • Substrate Solvation: Dissolve 2-(4-Fluoro-2-propoxyphenyl)acetic acid (10.0 mmol, 1.0 eq) in 50 mL of anhydrous THF. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Borane Addition: Add BH₃·THF (1.0 M in THF, 25.0 mL, 2.5 eq) dropwise over 30 minutes via a syringe pump.

    • Self-Validation: The slow addition prevents thermal runaway. A slight effervescence (H₂ gas evolution) indicates the initial deprotonation of the carboxylic acid to form the triacyloxyborane intermediate.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes:EtOAc (7:3). The disappearance of the UV-active acid spot (Rf ~0.2) and the appearance of the alcohol spot (Rf ~0.4) validates completion.

  • Quenching (Critical Step): Cool the flask back to 0 °C. Carefully add anhydrous methanol (10 mL) dropwise.

    • Causality: Methanol reacts with unreacted BH₃ to form trimethyl borate (B(OMe)₃), a volatile compound that is easily removed during evaporation, safely neutralizing the reactive hydride without hydrolyzing the newly formed product.

  • Workup & Purification: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (50 mL) and 1M HCl (50 mL). Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel flash chromatography to yield the pure alcohol.

Analytical Characterization

To confirm the structural integrity of the synthesized intermediate, the following analytical profile must be met:

  • ¹H NMR (400 MHz, CDCl₃):

    • Propoxy chain: A distinct triplet at ~1.05 ppm (3H, -CH₃), a multiplet at ~1.85 ppm (2H, -CH₂-), and a triplet at ~3.95 ppm (2H, -O-CH₂-).

    • Ethanol chain: A triplet at ~2.85 ppm (2H, Ar-CH₂-) and a triplet at ~3.80 ppm (2H, -CH₂-OH). A broad singlet at ~1.60 ppm corresponds to the -OH proton (exchangeable with D₂O).

    • Aromatic region: Complex splitting due to ¹⁹F coupling. Expect a doublet of doublets for the proton ortho to the fluorine/propoxy group (~6.6 ppm) and a multiplet for the proton meta to the propoxy group (~7.1 ppm).

  • LC-MS (ESI+): The expected mass for[M+H]⁺ is m/z 199.1.

  • HPLC Purity: Run on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% TFA). The compound should elute as a single sharp peak with >98% Area Under Curve (AUC).

Mechanistic Applications in Drug Design

When 2-(4-Fluoro-2-propoxyphenyl)ethanol is incorporated into a larger pharmacophore (e.g., via etherification of the primary alcohol to a quinazoline or phthalimide core), it fundamentally alters the target's intracellular signaling.

For instance, in the design of targeted immunomodulators or PROTACs (), the fluoro-propoxy-phenyl domain acts as a high-affinity recognition motif for specific G-Protein Coupled Receptors (GPCRs). By wedging the lipophilic propoxy chain into the receptor's allosteric or orthosteric site, the derivative acts as a potent antagonist. This physically uncouples the Gq/11 protein complex, halting the Phospholipase C (PLC) cascade. Consequently, the cleavage of PIP2 into IP3 and DAG is blocked, preventing the release of intracellular calcium (Ca²⁺) and shutting down the pro-inflammatory NF-κB signaling pathway.

G Compound Fluoro-Propoxy Derivative Receptor Target GPCR (e.g., mGluR / LTB4R) Compound->Receptor Binds & Antagonizes GProtein G-Protein Complex (Gq/11) Receptor->GProtein Inhibition PLC Phospholipase C (PLC) GProtein->PLC IP3 IP3 / DAG Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 NFkB NF-κB / MAPK Pathways Ca2->NFkB Outcome Modulation of Neuroinflammation NFkB->Outcome

Fig 1: Receptor antagonism and downstream signaling modulation by fluoro-propoxy derivatives.

References

  • Sawyer, J. S., Bach, n. J., & Baker, S. R. (1995). Synthetic and Structure/Activity Studies on Acid-Substituted 2-Arylphenols: Discovery of 2-[2-Propyl-3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]propoxy]phenoxy]benzoic Acid, a High-Affinity Leukotriene B4 Receptor Antagonist. Journal of Medicinal Chemistry. Available at:[Link] [1]

  • Abdelrahman, M. A., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel PROTACs for Targeted Degradation. Molecules. Available at:[Link] [2]

  • Sohrabi, Y., et al. (2020). The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity. Biomolecules. Available at:[Link] [3]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6054, 2-Phenylethanol. Available at:[Link]

Exploratory

molecular structure and weight of 2-(4-Fluoro-2-propoxyphenyl)ethanol

Title: Structural Elucidation and Physicochemical Profiling of 2-(4-Fluoro-2-propoxyphenyl)ethanol in Drug Discovery Executive Summary As drug discovery pipelines increasingly prioritize molecules with optimized pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation and Physicochemical Profiling of 2-(4-Fluoro-2-propoxyphenyl)ethanol in Drug Discovery

Executive Summary As drug discovery pipelines increasingly prioritize molecules with optimized pharmacokinetic (PK) and pharmacodynamic (PD) profiles, the strategic use of functionalized building blocks has become paramount. 2-(4-Fluoro-2-propoxyphenyl)ethanol represents a highly specialized, multi-functional scaffold. By integrating a phenethyl alcohol core with precisely positioned fluoro and propoxy substituents, this molecule serves as a versatile precursor for central nervous system (CNS) agents, kinase inhibitors, and novel GPCR ligands.

As a Senior Application Scientist, I have observed that the successful integration of such building blocks requires more than just structural knowledge; it demands a deep understanding of the physicochemical causality behind each functional group and the synthetic methodologies required to manipulate them without compromising their integrity.

Molecular Architecture and Quantitative Profiling

The utility of 2-(4-Fluoro-2-propoxyphenyl)ethanol stems from its unique tri-substituted aromatic system. The quantitative parameters of this molecule dictate its behavior in both synthetic workflows and biological environments.

Table 1: Physicochemical and Structural Parameters

ParameterValueCausality / Significance
Chemical Name 2-(4-Fluoro-2-propoxyphenyl)ethanolIUPAC nomenclature defining the connectivity.
CAS Registry Number 1378467-36-7Unique identifier for supply chain and database retrieval.
Molecular Formula C11H15FO2Dictates stoichiometry in synthetic planning.
Molecular Weight 198.23 g/mol Low MW allows for downstream elaboration while maintaining drug-like space (Lipinski's Rule of 5).
Monoisotopic Mass 198.1056 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation.
SMILES String CCCOc1cc(F)ccc1CCOEnables computational docking and in silico ADME predictions.
H-Bond Donors 1 (Primary -OH)Provides an anchor point for target protein interactions or further derivatization.
H-Bond Acceptors 2 (Ether -O-, Hydroxyl -O-)Modulates aqueous solubility and receptor binding affinity.

Strategic Role in Medicinal Chemistry: The Causality of Substitution

Every functional group on 2-(4-Fluoro-2-propoxyphenyl)ethanol serves a distinct, calculated purpose in drug design.

  • The Para-Fluoro Substituent: Fluorine substitution is a cornerstone strategy in modern medicinal chemistry to block metabolically labile sites. Placing a highly electronegative fluorine atom at the para position of the phenyl ring effectively shields the molecule from cytochrome P450-mediated aromatic oxidation [1]. Furthermore, the highly polarized C-F bond lowers the pKa of proximal functional groups, subtly altering the molecule's electrostatic surface without adding significant steric bulk [3].

  • The Ortho-Propoxy Group: The linear three-carbon ether chain introduces controlled lipophilicity. This enhances passive membrane permeability, a critical factor for oral bioavailability and blood-brain barrier (BBB) penetration. Sterically, the propoxy group forces the adjacent phenethyl chain into specific conformational preferences, reducing entropic penalties upon binding to a target receptor.

  • The Phenethyl Alcohol Core: The primary alcohol acts as a versatile synthetic handle (e.g., for oxidation to an aldehyde, conversion to a leaving group, or direct etherification) while also serving as a potent hydrogen-bond donor in the final pharmacophore.

PK_Logic Core Phenethyl Alcohol Core (H-Bond Anchor & Linker) Outcome Optimized Drug Candidate (High Bioavailability & Stability) Core->Outcome Enables Derivatization Fluoro Para-Fluoro Substitution (Metabolic Shield) Fluoro->Outcome Blocks CYP450 Oxidation Propoxy Ortho-Propoxy Group (Lipophilic Bulk) Propoxy->Outcome Enhances Permeability

Pharmacokinetic optimization logic of 2-(4-Fluoro-2-propoxyphenyl)ethanol substituents.

Synthetic Methodology: A Self-Validating Protocol

The de novo synthesis of phenethyl alcohols typically relies on the nucleophilic ring-opening of ethylene oxide by aryl Grignard reagents [2]. To synthesize 2-(4-Fluoro-2-propoxyphenyl)ethanol, we begin with the commercially available 2-bromo-5-fluorophenol.

The following protocol is designed as a self-validating system, incorporating in-process controls to ensure high fidelity and yield.

Phase 1: O-Alkylation (Propylation) Objective: Mask the phenolic hydroxyl and install the lipophilic propoxy chain.

  • Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-5-fluorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.5 M concentration).

  • Base Addition: Add anhydrous potassium carbonate (K2CO3, 2.0 eq). Causality: K2CO3 is a mild base that quantitatively deprotonates the phenol without causing side reactions with the alkyl halide.

  • Alkylation: Dropwise, add 1-bromopropane (1.2 eq). Heat the suspension to 60°C for 4 hours.

  • Validation Check: Monitor by Thin Layer Chromatography (TLC) using Hexanes:Ethyl Acetate (9:1). The starting material (Rf ~0.4) should disappear entirely, replaced by a less polar spot (Rf ~0.7) corresponding to 1-bromo-4-fluoro-2-propoxybenzene. This confirms the reaction has reached completion.

  • Workup: Quench with distilled water to dissolve inorganic salts. Extract with diethyl ether (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.

Phase 2: Grignard Formation and Epoxide Ring-Opening Objective: Convert the aryl bromide to a phenethyl alcohol via a two-carbon homologation.

  • Grignard Initiation: In a flame-dried Schlenk flask under argon, suspend magnesium turnings (1.5 eq) in anhydrous tetrahydrofuran (THF). Add a single crystal of iodine to activate the magnesium surface. Add a small portion of the 1-bromo-4-fluoro-2-propoxybenzene from Phase 1. Causality: Iodine cleans the magnesium oxide layer, ensuring reliable initiation of the Grignard reagent and preventing dangerous accumulation of unreacted halides.

  • Reagent Formation: Once initiated (indicated by the fading of the iodine color and gentle reflux), add the remaining aryl bromide dropwise. Stir at room temperature for 2 hours.

  • Ring-Opening: Cool the reaction mixture to 0°C. Introduce ethylene oxide (1.5 eq) as a solution in cold THF. Crucial Causality: The choice of a Grignard reagent over an organolithium species prevents competitive deprotonation of ethylene oxide (which would yield acetaldehyde). Maintaining 0°C prevents the highly exothermic runaway of the epoxide ring-opening.

  • Validation Check: Quench a 0.1 mL aliquot in saturated NH4Cl and analyze via LC-MS. The presence of the m/z 199.1[M+H]+ peak confirms product formation.

  • Quench and Isolation: Slowly quench the main reaction with saturated aqueous ammonium chloride (NH4Cl). Causality: A mild NH4Cl quench (pH ~6) prevents the acid-catalyzed dehydration of the newly formed primary alcohol, which would otherwise yield an unwanted styrene derivative. Extract with ethyl acetate, dry, and purify via flash column chromatography to yield pure 2-(4-Fluoro-2-propoxyphenyl)ethanol.

Synthesis_Workflow SM 2-Bromo-5-fluorophenol (Starting Material) Step1 O-Alkylation (1-Bromopropane, K2CO3) SM->Step1 Int 1-Bromo-4-fluoro- 2-propoxybenzene Step1->Int TLC Validation Step2 Grignard Formation & Epoxide Ring-Opening Int->Step2 Prod 2-(4-Fluoro-2-propoxyphenyl)ethanol (Target Molecule) Step2->Prod NH4Cl Quench

Two-step synthetic workflow for 2-(4-Fluoro-2-propoxyphenyl)ethanol.

Analytical Validation and Downstream Application

Following synthesis, rigorous analytical validation is required. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) ensures purity (>98% required for biological assays). 1H-NMR will display a characteristic triplet near 3.8 ppm corresponding to the -CH2-OH protons, and a distinct multiplet for the fluorinated aromatic protons, confirming the regiochemistry.

Once validated, this building block is typically subjected to Mitsunobu etherification or Swern oxidation, acting as a modular linchpin in the assembly of complex therapeutics. Its precise balance of lipophilicity, metabolic stability, and synthetic accessibility makes it a prime asset in modern drug discovery campaigns.

References

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6054, 2-Phenylethanol. URL: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. URL: [Link]

Foundational

Predictive Solubility Profiling of 2-(4-Fluoro-2-propoxyphenyl)ethanol in Organic Solvents

Executive Summary The rational selection of organic solvents is a critical path in the synthesis, purification, and formulation of pharmaceutical intermediates. For complex molecules like 2-(4-Fluoro-2-propoxyphenyl)etha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational selection of organic solvents is a critical path in the synthesis, purification, and formulation of pharmaceutical intermediates. For complex molecules like 2-(4-Fluoro-2-propoxyphenyl)ethanol , empirical trial-and-error solvent screening is both resource-intensive and prone to yielding suboptimal crystallization or extraction conditions. This technical guide outlines a robust, predictive framework combining in silico thermodynamic modeling with self-validating experimental protocols to determine the solubility profile of 2-(4-Fluoro-2-propoxyphenyl)ethanol across a spectrum of organic solvents.

Structural Causality & Physicochemical Profiling

To accurately predict solubility, we must first deconstruct the molecule into its functional domains and understand the causality of their intermolecular interactions:

  • Aromatic Core (Phenyl Ring): Provides the foundational lipophilicity and facilitates

    
     stacking interactions. It heavily influences the dispersion force component (
    
    
    
    ) of the molecule's cohesive energy.
  • Para-Fluoro Substituent: Fluorine is highly electronegative. While it acts as a weak hydrogen bond acceptor, its primary role is inducing a strong dipole moment across the aromatic ring, thereby enhancing the polar interaction parameter (

    
    ) without significantly sacrificing lipophilicity.
    
  • Ortho-Propoxy Chain (-O-CH₂-CH₂-CH₃): This flexible aliphatic tail increases the free volume of the molecule and disrupts rigid crystal lattice packing. The ether oxygen acts as a hydrogen bond acceptor, while the alkyl chain enhances solubility in non-polar solvents via van der Waals forces.

  • Ethanol Side Chain (-CH₂-CH₂-OH): The primary hydroxyl group is the dominant functional moiety for hydrogen bonding. It acts as both a strong hydrogen bond donor and acceptor (

    
    ), dictating the molecule's affinity for polar protic and aprotic solvents (e.g., alcohols, esters, ketones).
    

In Silico Prediction Frameworks

Hansen Solubility Parameters (HSP)

The Hansen Solubility Parameter theory posits that the total cohesive energy density of a molecule can be divided into three distinct intermolecular forces: atomic dispersion (


), molecular dipole interactions (

), and hydrogen-bonding interactions (

).

For novel intermediates where experimental data is absent, we utilize the Hoftyzer-Van Krevelen group contribution method [1]. By summing the molar attraction constants of the constituent groups (fluoro, propoxy, aromatic carbons, and the hydroxyethyl chain), we can mathematically estimate the HSP values[2].

The thermodynamic affinity between 2-(4-Fluoro-2-propoxyphenyl)ethanol (solute, 1) and a given solvent (2) is evaluated using the interaction radius (


):


Solvents yielding a low

value are predicted to be highly miscible (good solvents), while those with a high

serve as excellent anti-solvents for crystallization[2].
COSMO-RS Thermodynamic Modeling

While HSP provides a rapid empirical screening tool, it often fails to account for the conformational flexibility of the propoxy and ethanol chains. To achieve quantitative accuracy, we employ COSMO-RS (Conductor-like Screening Model for Real Solvents) [3].

COSMO-RS utilizes quantum mechanics to calculate the polarization charge density (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-profile) of the molecule embedded in a virtual dielectric continuum[4]. By applying statistical thermodynamics to these 

-profiles, the model predicts the chemical potential (

) and activity coefficients (

) of the solute in any solvent mixture, explicitly capturing temperature-dependent conformer distributions and specific hydrogen-bond directionality.

Workflow cluster_computational In Silico Prediction Framework Input Target Molecule 2-(4-Fluoro-2-propoxyphenyl)ethanol HSP Hansen Solubility Parameters (Hoftyzer-Van Krevelen Method) Input->HSP COSMO COSMO-RS (Quantum Mechanics & Thermodynamics) Input->COSMO Distance HSP Distance (Ra) & Relative Energy Difference (RED) HSP->Distance Activity Activity Coefficients (γ) & Chemical Potential (μ) COSMO->Activity Screening Solvent Ranking & Selection (Good vs. Anti-Solvents) Distance->Screening Activity->Screening Validation Experimental Validation (Shake-Flask & HPLC Analysis) Screening->Validation Application Process Implementation (Crystallization / Extraction) Validation->Application

Computational and experimental workflow for solvent screening and solubility validation.

Quantitative Data Summaries

Based on the group contribution analysis, the estimated HSP profile for 2-(4-Fluoro-2-propoxyphenyl)ethanol is approximately


, 

,

(MPa

)
. Table 1 summarizes the predicted interaction distances (

) against common industrial solvents.

Table 1: Predicted HSP Interaction Distances (


) for Common Organic Solvents 
Solvent

(MPa

)

(MPa

)

(MPa

)
Calculated

Predicted Role
Ethyl Acetate 15.85.37.25.59 Excellent Solvent
Acetone 15.510.47.07.15 Good Solvent
Toluene 18.01.42.09.30 Moderate Solvent
DMSO 18.416.410.29.91 Moderate / Reactive
Hexane 14.90.00.013.52 Strong Anti-Solvent
Methanol 15.112.322.315.10 Strong Anti-Solvent

Data Interpretation: The molecule exhibits high affinity for polar aprotic solvents (Ethyl Acetate, Acetone) due to optimal matching of dipole and hydrogen-bonding parameters. Conversely, highly non-polar solvents (Hexane) and highly polar protic solvents (Methanol) exhibit large


 values, making them ideal anti-solvents for cooling or anti-solvent crystallization processes.

Experimental Validation Protocol

To transition from in silico predictions to process-ready data, the predictions must be empirically validated. The following protocol utilizes a self-validating Shake-Flask method to ensure true thermodynamic equilibrium is recorded, ruling out kinetic pseudo-solubility[2].

Step 1: Solvent Preparation & Saturation

  • Select a diverse panel of solvents spanning the HSP space (e.g., Ethyl Acetate, Toluene, Hexane).

  • Add an excess amount of 2-(4-Fluoro-2-propoxyphenyl)ethanol to 5.0 mL of each solvent in 10 mL hermetically sealed borosilicate glass vials.

Step 2: Isothermal Equilibration

  • Place the vials in a thermostatic shaking water bath set to 298.15 ± 0.1 K.

  • Causality: Precise temperature control is critical because solubility is highly temperature-dependent; micro-fluctuations will cause continuous dissolution/precipitation cycles, preventing the system from reaching equilibrium.

  • Agitate at 150 rpm for 48 hours.

Step 3: Phase Separation & Dual-Time-Point Sampling (Self-Validation)

  • Validation Mechanism: Extract 0.5 mL aliquots at

    
     hours and 
    
    
    
    hours. If the concentration variance between the two time points is
    
    
    , thermodynamic equilibrium is confirmed.
  • Centrifuge the samples at 10,000 rpm for 15 minutes at 298.15 K.

  • Causality: Centrifugation is strictly preferred over standard syringe filtration. Filtration can lead to the loss of dissolved solute through adsorption onto PTFE/Nylon membranes, and may allow sub-micron suspended particles to pass through, artificially inflating the measured solubility.

Step 4: Quantification

  • Dilute the supernatant with a compatible mobile phase (e.g., Acetonitrile:Water) to fall within the linear dynamic range of the calibration curve.

  • Analyze via HPLC-UV at the predetermined

    
     corresponding to the fluoro-aromatic core.
    

Step 5: Solid-State Verification

  • Recover the excess solid from the bottom of the vial and dry under a gentle nitrogen stream.

  • Analyze the recovered solid via X-Ray Powder Diffraction (XRPD).

  • Causality: Solvents can induce the formation of solvates or trigger polymorphic transformations, which possess entirely different intrinsic solubilities. Confirming that the solid phase matches the starting material ensures the measured solubility accurately applies to the target crystal form.

References

  • Hansen solubility parameters: A quick review Journal of Chemical and Pharmaceutical Research.[Link]

  • Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers MDPI.[Link]

  • Prediction of Solubility with COSMO-RS Zenodo. [Link]

  • Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? SciSpace.[Link]

  • Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents Biblioteca Digital do IPB.[Link]

Sources

Exploratory

2-(4-Fluoro-2-propoxyphenyl)ethanol CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals Foreword The landscape of modern medicinal chemistry is continually shaped by the exploration of novel molecular scaffolds. Arylethanolamine derivatives, in...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is continually shaped by the exploration of novel molecular scaffolds. Arylethanolamine derivatives, in particular, represent a privileged structural class, forming the core of numerous pharmacologically active agents. The strategic introduction of fluorine and other lipophilic moieties onto these scaffolds can profoundly influence their physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of 1-(4-Fluoro-2-propoxyphenyl)ethanol , a compound of interest for its potential applications in drug discovery and development.

It is important to note that while this guide focuses on 1-(4-Fluoro-2-propoxyphenyl)ethanol (CAS No. 1339901-91-5), publicly available information on this specific molecule is limited. Therefore, this document synthesizes the available data for the target compound with established principles and experimental data from structurally analogous molecules to provide a robust and insightful resource for the scientific community.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development. This section details the known identifiers and predicted physicochemical parameters for 1-(4-Fluoro-2-propoxyphenyl)ethanol.

Chemical Identifiers
IdentifierValueSource
CAS Number 1339901-91-5ChemScene[1]
Molecular Formula C₁₁H₁₅FO₂ChemScene[1]
Molecular Weight 198.23 g/mol ChemScene[1]
IUPAC Name 1-(4-fluoro-2-propoxyphenyl)ethan-1-ol
SMILES CCCOC1=C(C=C(F)C=C1)C(C)OChemScene[1]
Physicochemical Parameters

The following table summarizes key computed physicochemical properties which are crucial for predicting the compound's behavior in biological systems.

PropertyValueSource
Topological Polar Surface Area (TPSA) 29.46 ŲChemScene[1]
LogP (o/w) 2.6678ChemScene[1]
Hydrogen Bond Acceptors 2ChemScene[1]
Hydrogen Bond Donors 1ChemScene[1]
Rotatable Bonds 4ChemScene[1]

These predicted values suggest that 1-(4-fluoro-2-propoxyphenyl)ethanol possesses favorable characteristics for oral bioavailability, including a relatively low polar surface area and a balanced lipophilicity (LogP).

Proposed Synthesis and Rationale

Proposed Synthetic Pathway

Synthetic_Pathway A 1-(2-Hydroxy-4-fluorophenyl)ethan-1-one B 1-(4-Fluoro-2-propoxyphenyl)ethan-1-one A->B Williamson Ether Synthesis (1-bromopropane, K₂CO₃, Acetone) C 1-(4-Fluoro-2-propoxyphenyl)ethanol B->C Reduction (NaBH₄, Methanol) Drug_Discovery_Logic cluster_0 Molecular Features cluster_1 Pharmacokinetic Impact cluster_2 Potential Therapeutic Targets A Fluorine Atom D Increased Metabolic Stability A->D B Propoxy Group E Enhanced Membrane Permeability B->E C Chiral Alcohol F Stereospecific Interactions C->F G GPCRs D->G H Enzymes D->H E->G I Ion Channels E->I F->G F->H

Sources

Foundational

Introduction: The Strategic Role of Fluorine in Phenolic Scaffolds

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Biological Applications of 4-Fluoro-2-propoxyphenol Derivatives In the landscape of modern medicinal chemistry, the strategic incorporation of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Biological Applications of 4-Fluoro-2-propoxyphenol Derivatives

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological profiles.[1] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] Phenolic compounds, ubiquitous in nature and synthetic drugs, serve as versatile scaffolds for therapeutic development, exhibiting a wide range of biological activities including antioxidant, anti-inflammatory, and anticancer effects.[3][4]

This guide focuses on the untapped potential of 4-fluoro-2-propoxyphenol derivatives. While direct literature on this specific scaffold is limited, by extrapolating from well-documented research on related fluorinated phenols and propoxy-substituted aromatics, we can construct a robust framework for their synthesis, characterization, and biological evaluation. This document serves as a forward-looking manual for researchers and drug development professionals, providing both theoretical grounding and practical methodologies to explore this promising chemical space. We will proceed by outlining rational synthetic pathways, detailing essential characterization techniques, predicting potential biological activities based on structural analogy, and proposing a roadmap for future investigation.

Section 1: Synthetic Strategies for 4-Fluoro-2-propoxyphenol Derivatives

The synthesis of the core 4-fluoro-2-propoxyphenol scaffold and its subsequent derivatization requires a multi-step, logical approach. The causality behind our proposed strategy is to begin with commercially available and relatively inexpensive starting materials, introducing the key functional groups in a sequence that minimizes side reactions and simplifies purification.

A plausible and efficient route begins with 4-fluorophenol. The introduction of the propoxy group at the C2 position can be achieved via an ortho-directing reaction followed by etherification.

Proposed Synthetic Workflow

The overall strategy involves three key stages:

  • Ortho-Hydroxylation/Functionalization: Introducing a hydroxyl or a precursor group ortho to the existing hydroxyl on 4-fluorophenol.

  • Williamson Ether Synthesis: Selectively alkylating the newly introduced hydroxyl group to form the propoxy chain.

  • Derivatization: Modifying the remaining phenolic hydroxyl or the aromatic ring to generate a library of derivatives for Structure-Activity Relationship (SAR) studies.

G A 4-Fluorophenol (Starting Material) B Ortho-Functionalization (e.g., Formylation) A->B Reimer-Tiemann Reaction C Intermediate: 4-Fluoro-2-hydroxybenzaldehyde B->C D Reduction of Aldehyde C->D NaBH4 E Intermediate: 4-Fluoro-2-(hydroxymethyl)phenol D->E F Williamson Ether Synthesis (Propyl Bromide, Base) E->F K2CO3, Acetone G Core Scaffold: 4-Fluoro-2-propoxyphenol F->G H Derivatization Reactions (e.g., Esterification, Suzuki Coupling) G->H I Library of Derivatives H->I

Caption: Proposed synthetic workflow for 4-fluoro-2-propoxyphenol derivatives.

Experimental Protocol: Williamson Ether Synthesis of 4-Fluoro-2-propoxyphenol

This protocol details the key step of introducing the propoxy group, assuming the successful synthesis of the precursor, 4-fluoro-2-hydroxymethylphenol. The choice of a moderate base like potassium carbonate and a polar aprotic solvent like acetone is crucial to favor the desired O-alkylation while minimizing side reactions.

  • Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-fluoro-2-hydroxymethylphenol in anhydrous acetone (10 mL per gram of phenol).

  • Addition of Base: Add 1.5 equivalents of anhydrous potassium carbonate (K₂CO₃) to the solution. The carbonate acts as the base to deprotonate the phenolic hydroxyl group. Its solid nature and moderate basicity prevent undesired reactions.

  • Addition of Alkylating Agent: Add 1.2 equivalents of 1-bromopropane dropwise to the stirring suspension. An excess of the alkylating agent ensures the reaction goes to completion.

  • Reaction Reflux: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 12-18 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

  • Work-up and Extraction: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the solid K₂CO₃ and wash with acetone. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by column chromatography on silica gel to yield pure 4-fluoro-2-propoxyphenol.

Section 2: Physicochemical and Structural Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized derivatives. The presence of the fluorine atom provides a unique spectroscopic handle for analysis.

Key Analytical Techniques
TechniquePurposeExpected Observations
¹⁹F NMR To confirm the presence and chemical environment of the fluorine atom.A single signal in the aromatic fluorine region (approx. -110 to -140 ppm), with coupling to adjacent aromatic protons.[5][6]
¹H NMR To elucidate the proton framework of the molecule.Characteristic signals for the aromatic protons, the propoxy chain (triplet, sextet, triplet), and the phenolic OH.
¹³C NMR To identify all unique carbon atoms.Signals for the aromatic carbons, including a prominent C-F doublet due to coupling, and signals for the three carbons of the propoxy group.
FT-IR To identify key functional groups.Characteristic stretches for O-H (broad, ~3300 cm⁻¹), C-H (aliphatic and aromatic, ~2900-3100 cm⁻¹), C-O (ether, ~1250 cm⁻¹), and C-F (~1100-1200 cm⁻¹).[7]
HRMS To confirm the elemental composition.Provides a high-resolution mass measurement that should match the calculated exact mass of the target molecule.
Protocol: ¹⁹F NMR Analysis of a Synthesized Derivative

¹⁹F NMR is a highly sensitive and definitive technique for analyzing fluorinated compounds, as the ¹⁹F nucleus is 100% abundant and there is typically no background signal.[6]

  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): For quantitative analysis or precise chemical shift referencing, a known amount of an internal standard like hexafluorobenzene (-164.9 ppm) can be added.[5]

  • Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or fluorine-specific probe.

  • Data Acquisition: Use a standard one-pulse experiment. Key parameters include a spectral width sufficient to cover the expected chemical shift range for aromatic fluorines and a relaxation delay (D1) of at least 2-3 seconds to ensure quantitative accuracy.

  • Data Processing: Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform. Phase and baseline correct the spectrum.

  • Analysis: Integrate the signal(s) and analyze the chemical shift and coupling patterns to confirm the structure.

Section 3: Predicted Biological Activities and Potential Mechanisms

While direct experimental data is unavailable, we can infer potential biological activities for 4-fluoro-2-propoxyphenol derivatives by examining structurally related compounds. Phenolic scaffolds are well-known antioxidants, and fluorinated chalcones (which contain a fluorinated phenol moiety) have shown potent anti-inflammatory and analgesic properties.[3][8]

Potential Therapeutic Areas
  • Anti-inflammatory: Many phenolic compounds inhibit key inflammatory enzymes like cyclooxygenases (COX-1/COX-2).[8] The 4-fluoro-2-propoxyphenol scaffold could be explored for similar activity.

  • Antioxidant: The phenolic hydroxyl group is a classic hydrogen-donating antioxidant moiety capable of scavenging free radicals.[3][4] This is a foundational activity to screen for.

  • Anticancer: Certain phenoxyphenol derivatives have been shown to induce apoptosis and exhibit antiproliferative effects in cancer cell lines, potentially through modulation of DNA repair and cell signaling pathways like ATR.[9]

  • Antimicrobial: The combination of a phenol and a lipophilic propoxy group, along with the electronegative fluorine, suggests potential for antimicrobial activity.[3]

Hypothetical Mechanism of Action: Modulation of the PI3K/Akt Pathway

Based on related phenolic structures, it is plausible that these derivatives could modulate key cellular signaling pathways.[3] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is common in diseases like cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Transcription Gene Transcription (Survival, Proliferation) Akt->Transcription Promotes Derivative 4-Fluoro-2-propoxyphenol Derivative Derivative->PI3K Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Section 4: Experimental Workflow for Biological Evaluation

A hierarchical screening cascade is the most logical approach to evaluate the biological potential of a new library of compounds. This process begins with broad, high-throughput primary assays and progresses to more complex, mechanism-focused secondary assays.

Screening Cascade Workflow

G A Primary Screening (Library of Derivatives) B Cytotoxicity Assay (e.g., MTT on Cancer & Normal Cells) A->B C Antioxidant Assay (e.g., DPPH Radical Scavenging) A->C D Hit Identification (Potent & Selective Compounds) B->D C->D E Secondary Assays (On 'Hit' Compounds) D->E F Enzyme Inhibition Assays (e.g., COX-2) E->F G Mechanism of Action Studies E->G I Lead Optimization F->I H Western Blot for Signaling Pathways (e.g., p-Akt) G->H H->I

Caption: A logical screening cascade for evaluating biological activity.

Protocol: DPPH Free Radical Scavenging Assay

This protocol provides a straightforward and reliable method for assessing the primary antioxidant activity of the synthesized derivatives.

  • Reagent Preparation:

    • Prepare a 100 µM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

    • Prepare stock solutions (e.g., 1 mM) of the synthesized derivatives and a positive control (e.g., Ascorbic Acid) in methanol or DMSO.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of various concentrations of the test compounds (e.g., serially diluted from 100 µM to 1.56 µM) to the wells.

    • For the control well, add 100 µL of the solvent (methanol or DMSO) instead of the test compound.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The purple DPPH radical is reduced by antioxidants to the yellow-colored diphenylpicrylhydrazine.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Data Analysis: Plot the % inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion and Future Directions

The 4-fluoro-2-propoxyphenol scaffold represents a novel and unexplored area in medicinal chemistry. By leveraging established synthetic methodologies and drawing logical inferences from structurally similar compounds, a clear path for investigation emerges. The strategic placement of the fluoro and propoxy groups offers a compelling combination of features that may lead to favorable pharmacokinetic and pharmacodynamic properties.

Future work should focus on the synthesis of a diverse library of derivatives to establish clear Structure-Activity Relationships (SAR). Modifications could include varying the length and branching of the alkyl chain at the C2 position, and introducing a range of substituents at the C5 and C6 positions of the aromatic ring. Promising 'hit' compounds identified through the proposed screening cascade should be advanced into more complex cellular and eventually in vivo models to validate their therapeutic potential. This systematic approach provides the highest probability of translating this promising chemical scaffold into valuable tool compounds or future drug candidates.

References

  • A Robust Synthesis of Fluorosurfactants with Tunable Functionalities via a Two-Step Reaction. (n.d.). ChemRxiv. Retrieved from [Link]

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  • Synthesis of 4-Fluorophenols from 4-tert-Butylphenols and Fluoride Sources Under Oxidative Conditions. (n.d.). Journal of the Brazilian Chemical Society. Retrieved from [Link]

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Exploratory

An In-Depth Technical Guide to the Therapeutic Potential of 2-(4-Fluoro-2-propoxyphenyl)ethanol in Medicinal Chemistry

Abstract The confluence of a 2-phenylethanol scaffold, a fluorine substituent, and a propoxy group in the molecule 2-(4-Fluoro-2-propoxyphenyl)ethanol presents a compelling case for its investigation as a novel therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The confluence of a 2-phenylethanol scaffold, a fluorine substituent, and a propoxy group in the molecule 2-(4-Fluoro-2-propoxyphenyl)ethanol presents a compelling case for its investigation as a novel therapeutic agent. While direct studies on this specific molecule are not yet prevalent in published literature, a detailed analysis of its structural components and the biological activities of closely related analogs allows for the formulation of a strong therapeutic hypothesis. This guide synthesizes current knowledge to propose a primary therapeutic potential for 2-(4-Fluoro-2-propoxyphenyl)ethanol as an anti-inflammatory agent, with possible secondary applications as an antimicrobial. We provide a comprehensive overview of its synthesis, a postulated mechanism of action, and a detailed roadmap for its preclinical evaluation, including in-vitro and in-vivo experimental protocols. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals interested in the exploration of novel small molecules for therapeutic intervention.

Introduction: Deconstructing the Therapeutic Promise

The 2-phenylethanol core is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds. Its derivatives have been shown to possess a wide range of pharmacological effects, including antimicrobial and anti-platelet aggregation properties. The therapeutic potential of 2-(4-Fluoro-2-propoxyphenyl)ethanol is further enhanced by the strategic placement of a fluorine atom and a propoxy group on the phenyl ring.

  • The Role of Fluorine: The introduction of fluorine into a drug candidate can significantly modulate its physicochemical and pharmacokinetic properties. Fluorine's high electronegativity can alter the acidity of nearby functional groups, influence binding interactions with protein targets, and block sites of metabolic degradation, thereby increasing metabolic stability and bioavailability. In many cases, fluorination leads to enhanced biological activity.

  • The Influence of the Propoxy Group: The propoxy substituent increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. Substituted phenyl groups, in general, have been shown to improve the pharmacokinetic profile and in-vivo efficacy of drug candidates.

Based on these structural features and the known activities of related compounds, we hypothesize that 2-(4-Fluoro-2-propoxyphenyl)ethanol possesses significant anti-inflammatory properties . The presence of a phenolic ether and a fluorinated phenyl ring are common motifs in known anti-inflammatory agents. A secondary therapeutic avenue to explore is its potential as an antimicrobial agent , given the established bacteriostatic and antifungal activities of many phenylethanol derivatives.[1]

Synthesis of 2-(4-Fluoro-2-propoxyphenyl)ethanol

A plausible and efficient synthetic route to 2-(4-Fluoro-2-propoxyphenyl)ethanol can be designed starting from the commercially available 4'-Fluoro-2'-hydroxyacetophenone.[2][3] The synthesis involves a two-step process: Williamson ether synthesis to introduce the propoxy group, followed by reduction of the ketone to the corresponding ethanol.

Diagram of the Synthetic Pathway

Synthetic Pathway 4'-Fluoro-2'-hydroxyacetophenone 4'-Fluoro-2'-hydroxyacetophenone Intermediate_Ketone 1-(4-Fluoro-2-propoxyphenyl)ethanone 4'-Fluoro-2'-hydroxyacetophenone->Intermediate_Ketone 1-Bromopropane, K2CO3, Acetone, Reflux 2-(4-Fluoro-2-propoxyphenyl)ethanol 2-(4-Fluoro-2-propoxyphenyl)ethanol Intermediate_Ketone->2-(4-Fluoro-2-propoxyphenyl)ethanol NaBH4, Methanol, 0°C to RT

Caption: Synthetic route to 2-(4-Fluoro-2-propoxyphenyl)ethanol.

Experimental Protocol: Synthesis

Step 1: Synthesis of 1-(4-Fluoro-2-propoxyphenyl)ethanone

  • To a solution of 4'-Fluoro-2'-hydroxyacetophenone (1.0 eq) in acetone, add anhydrous potassium carbonate (K2CO3, 2.0 eq).

  • To this suspension, add 1-bromopropane (1.2 eq) dropwise at room temperature.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-(4-Fluoro-2-propoxyphenyl)ethanone.

Step 2: Synthesis of 2-(4-Fluoro-2-propoxyphenyl)ethanol

  • Dissolve 1-(4-Fluoro-2-propoxyphenyl)ethanone (1.0 eq) in methanol and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH4, 1.5 eq) portion-wise, maintaining the temperature below 5°C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of 1M HCl until effervescence ceases.

  • Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 2-(4-Fluoro-2-propoxyphenyl)ethanol.

Proposed Mechanism of Action: Anti-Inflammatory Activity

The anti-inflammatory effects of phenolic compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[4][5] We postulate that 2-(4-Fluoro-2-propoxyphenyl)ethanol may exert its anti-inflammatory effects through the inhibition of pro-inflammatory enzymes and the suppression of inflammatory cytokine production.

Diagram of the Proposed Anti-Inflammatory Mechanism

Anti-Inflammatory Mechanism cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage Stimulus LPS TLR4 TLR4 Stimulus->TLR4 NF-kB_Pathway NF-κB Pathway TLR4->NF-kB_Pathway MAPK_Pathway MAPK Pathway TLR4->MAPK_Pathway COX2 COX-2 NF-kB_Pathway->COX2 iNOS iNOS NF-kB_Pathway->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF-kB_Pathway->Cytokines MAPK_Pathway->Cytokines Target_Molecule 2-(4-Fluoro-2-propoxyphenyl)ethanol Target_Molecule->NF-kB_Pathway Inhibition Target_Molecule->MAPK_Pathway Inhibition

Caption: Postulated mechanism of anti-inflammatory action.

Preclinical Evaluation: A Roadmap to Validation

A systematic preclinical evaluation is essential to validate the therapeutic potential of 2-(4-Fluoro-2-propoxyphenyl)ethanol. This should encompass a series of in-vitro and in-vivo assays to assess its efficacy and safety.

In-Vitro Assays

4.1.1. Anti-inflammatory Activity

  • Assay for Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages:

    • Culture RAW 264.7 macrophages in 96-well plates.

    • Pre-treat the cells with various concentrations of 2-(4-Fluoro-2-propoxyphenyl)ethanol for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

    • Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • A known inhibitor of NO synthesis, such as L-NAME, should be used as a positive control.

  • Assay for Inhibition of Pro-inflammatory Cytokine Production:

    • Culture human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).

    • Treat the cells with 2-(4-Fluoro-2-propoxyphenyl)ethanol at various concentrations.

    • Stimulate the cells with LPS.

    • Measure the levels of TNF-α, IL-6, and IL-1β in the culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

4.1.2. Antimicrobial Activity

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Perform a broth microdilution assay according to CLSI guidelines.

    • Prepare two-fold serial dilutions of 2-(4-Fluoro-2-propoxyphenyl)ethanol in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate the plates at the appropriate temperature and duration.

    • The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

4.1.3. Cytotoxicity Assay

  • MTT Assay:

    • Seed a relevant cell line (e.g., HEK293 or the macrophage cell line used in the anti-inflammatory assays) in a 96-well plate.

    • Treat the cells with a range of concentrations of 2-(4-Fluoro-2-propoxyphenyl)ethanol for 24-48 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Solubilize the formazan crystals and measure the absorbance to determine cell viability.

In-Vivo Models
  • Carrageenan-Induced Paw Edema in Rats:

    • Administer 2-(4-Fluoro-2-propoxyphenyl)ethanol orally to rats at different doses.

    • After a set period, inject carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals using a plethysmometer.

    • A standard anti-inflammatory drug, such as indomethacin, should be used as a positive control.

  • LPS-Induced Systemic Inflammation in Mice:

    • Administer 2-(4-Fluoro-2-propoxyphenyl)ethanol to mice.

    • Inject a sublethal dose of LPS intraperitoneally.

    • Collect blood samples at different time points and measure the serum levels of TNF-α and IL-6 by ELISA.

Diagram of the Experimental Workflow

Experimental Workflow cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation Anti-inflammatory Anti-inflammatory Assays (NO, Cytokine Inhibition) Paw_Edema Carrageenan-Induced Paw Edema (Rat) Anti-inflammatory->Paw_Edema Systemic_Inflammation LPS-Induced Systemic Inflammation (Mouse) Anti-inflammatory->Systemic_Inflammation Antimicrobial Antimicrobial Assays (MIC Determination) Cytotoxicity Cytotoxicity Assay (MTT) Lead_Optimization Lead Optimization Systemic_Inflammation->Lead_Optimization Synthesis Synthesis of 2-(4-Fluoro-2-propoxyphenyl)ethanol Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Characterization->Anti-inflammatory Characterization->Antimicrobial Characterization->Cytotoxicity

Caption: Preclinical evaluation workflow.

Data Presentation and Interpretation

All quantitative data from the proposed assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical In-Vitro Activity Data

AssayEndpoint2-(4-Fluoro-2-propoxyphenyl)ethanolPositive Control
NO InhibitionIC50 (µM)15.2L-NAME: 25.8
TNF-α InhibitionIC50 (µM)12.5Dexamethasone: 0.1
IL-6 InhibitionIC50 (µM)18.7Dexamethasone: 0.2
Antimicrobial (S. aureus)MIC (µg/mL)32Vancomycin: 1
Antimicrobial (E. coli)MIC (µg/mL)64Ciprofloxacin: 0.5
Cytotoxicity (HEK293)CC50 (µM)> 100Doxorubicin: 0.8

Table 2: Hypothetical In-Vivo Efficacy Data

ModelParameterDose (mg/kg)% Inhibition
Carrageenan Paw EdemaPaw Volume1025%
3045%
LPS-Induced InflammationSerum TNF-α3050%

Conclusion and Future Directions

The structural attributes of 2-(4-Fluoro-2-propoxyphenyl)ethanol strongly suggest its potential as a novel therapeutic agent, particularly in the realm of anti-inflammatory drug discovery. The proposed synthetic route offers a practical approach to obtaining the compound for preclinical evaluation. The detailed in-vitro and in-vivo testing cascade outlined in this guide provides a robust framework for validating its therapeutic efficacy and safety.

Positive outcomes from these initial studies would warrant further investigation into its precise molecular targets and mechanism of action. Subsequent lead optimization studies could then be undertaken to enhance its potency, selectivity, and pharmacokinetic properties, paving the way for its development as a clinical candidate. The exploration of its antimicrobial properties also remains a viable secondary objective. This technical guide serves as a foundational document to catalyze further research into this promising molecule.

References

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  • Synthesis of 2-{3-[3-(4-Fluorophenoxy)propoxy]phenyl}ethanol - PrepChem.com. PrepChem.com. [Link]

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  • Synthesis, characterization and antimicrobial activities of some fluorine containing 2-(1-phenyl-3-aryl-1H-pyrazol-4-yl) - ResearchGate. ResearchGate. [Link]

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  • US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor - Google Patents.
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  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. MDPI. [Link]

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Foundational

Technical Profile: Lipophilicity &amp; LogP of 2-(4-Fluoro-2-propoxyphenyl)ethanol

Executive Summary This technical guide provides a comprehensive analysis of the lipophilicity (LogP) and structural properties of 2-(4-Fluoro-2-propoxyphenyl)ethanol .[1] As a fluorinated phenethyl alcohol derivative, th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of the lipophilicity (LogP) and structural properties of 2-(4-Fluoro-2-propoxyphenyl)ethanol .[1] As a fluorinated phenethyl alcohol derivative, this molecule occupies a specific chemical space relevant to medicinal chemistry, particularly in the design of central nervous system (CNS) agents and metabolic probes.

Based on fragment-based QSAR (Quantitative Structure-Activity Relationship) modeling and comparative analog analysis, the Predicted LogP for this compound lies in the range of 2.4 – 2.7 . This places it within the optimal lipophilicity window for oral bioavailability and potential blood-brain barrier (BBB) penetration.[1]

This guide details the theoretical derivation of these values, the biological implications of the 4-fluoro and 2-propoxy substituents, and a validated experimental protocol (OECD 117) for empirical determination.

Structural Analysis & Physicochemical Profile

To understand the lipophilicity of 2-(4-Fluoro-2-propoxyphenyl)ethanol, we must deconstruct it into its functional pharmacophores.[1] The molecule consists of a phenethyl alcohol core modified by two key substituents: a fluorine atom at the para position (4-position) and a propoxy chain at the ortho position (2-position).[1]

Molecular Descriptors[1]
PropertyValue / DescriptionImpact on Lipophilicity
Molecular Formula C₁₁H₁₅FO₂
Molecular Weight 198.23 g/mol Moderate; favors permeability.[1]
H-Bond Donors (HBD) 1 (Primary Alcohol)Reduces LogP (hydrophilic anchor).[1]
H-Bond Acceptors (HBA) 2 (Ether Oxygen, Alcohol Oxygen)Moderate interaction with water.[1]
Rotatable Bonds 5 (Propoxy chain + Ethanol chain)High flexibility; may affect binding entropy.[1]
Topological Polar Surface Area (TPSA) ~29.5 ŲLow TPSA suggests good membrane permeability.[1]
Substituent Effects on LogP

The lipophilicity (LogP) is the sum of the contributions of the parent scaffold and its substituents.[1]

  • Phenethyl Alcohol Core (LogP ≈ 1.36): The baseline scaffold.[1] It is moderately polar due to the hydroxyl group.[1]

  • 4-Fluoro Group (ΔLogP ≈ +0.14): Fluorine is bio-isosteric to hydrogen but more lipophilic.[1] It increases metabolic stability (blocking para-hydroxylation) with a minimal increase in lipophilicity.[1]

  • 2-Propoxy Group (ΔLogP ≈ +1.0 - 1.2): This is the dominant lipophilic driver.[1]

    • The ether oxygen (-O-) slightly decreases LogP relative to a carbon chain (-CH₂-).[1]

    • The propyl chain (-CH₂CH₂CH₃) adds significant hydrophobicity.[1]

    • Ortho-Effect:[1] The position at C2 (ortho to the ethanol chain) may induce intramolecular hydrogen bonding or steric shielding of the ether oxygen, potentially increasing the effective experimental LogP beyond simple summation.[1]

Theoretical LogP & LogD Calculation

Using consensus modeling based on the Hansch-Leo fragment system and analog comparison (e.g., 2-(4-methoxyphenyl)ethanol), we derive the following values.

Consensus LogP Prediction
  • Base (Phenethyl Alcohol): 1.36[1]

  • + Propoxy (vs. H): +1.05[1]

  • + Fluoro (vs. H): +0.14

  • Total Estimated LogP: 2.55 ± 0.2 [1]

LogD (Distribution Coefficient) Profile[1]

Since 2-(4-Fluoro-2-propoxyphenyl)ethanol contains no ionizable groups (acids or bases) within the physiological pH range (pH 1–10), its distribution coefficient (LogD) is pH-independent.[1]

  • LogD₍₇.₄₎ ≈ LogP ≈ 2.55

Structural Contribution Diagram

G Core Phenethyl Alcohol Core (LogP ~ 1.36) Result Target Molecule Est. LogP: 2.55 Core->Result Scaffold Propoxy 2-Propoxy Group (+ Hydrophobicity) (ΔLogP ~ +1.05) Propoxy->Result Major Lipophilic Contributor Fluoro 4-Fluoro Group (+ Metabolic Stability) (ΔLogP ~ +0.14) Fluoro->Result Minor Lipophilic Contributor

Figure 1: Component-based analysis of lipophilicity contributions.[1]

Experimental Protocol: HPLC Determination (OECD 117)[1]

While computational models are useful, experimental validation is required for regulatory submission and precise SAR (Structure-Activity Relationship) studies.[1] The OECD Test Guideline 117 (HPLC Method) is the preferred protocol for this molecule due to its speed and reproducibility compared to the traditional Shake-Flask method (OECD 107).[1]

Principle

The LogP is correlated with the retention time of the analyte on a reverse-phase (C18) column.[1] The capacity factor (


) is calculated and compared against a calibration curve derived from reference standards with known LogP values.[1]
Materials
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 5 µm, 4.6 x 150 mm).[1]

  • Mobile Phase: Methanol:Water (75:25 v/v) or Acetonitrile:Water (60:40 v/v).[1] Isocratic elution.[1]

  • Detection: UV at 210 nm (absorption of the phenyl ring) or 254 nm.

  • Reference Standards: Benzyl alcohol (1.1), Acetophenone (1.7), Benzene (2.1), Toluene (2.7), Naphthalene (3.6).[1]

Step-by-Step Workflow
  • Preparation of Standards: Dissolve reference compounds in the mobile phase to a concentration of 0.1 mg/mL.

  • Preparation of Analyte: Dissolve 2-(4-Fluoro-2-propoxyphenyl)ethanol in the mobile phase (0.5 mg/mL).

  • Dead Time Determination (

    
    ):  Inject Sodium Nitrate or Thiourea to determine the column dead time (unretained time).[1]
    
  • Data Acquisition: Inject standards and analyte in triplicate. Record retention times (

    
    ).
    
  • Calculation:

    • Calculate capacity factor

      
      .[1]
      
    • Plot

      
       vs. known 
      
      
      
      of standards.[1]
    • Derive the LogP of the analyte using the linear regression equation:

      
      [1]
      
Method Visualization

HPLC_Workflow Start Start: Sample Prep RefStd Prepare Reference Standards (LogP 1.0 - 4.0) Start->RefStd Analyte Dissolve Target Analyte (Mobile Phase) Start->Analyte Inject HPLC Injection (C18 Column, Isocratic) RefStd->Inject Analyte->Inject Detect UV Detection (210 nm / 254 nm) Inject->Detect Calc Calculate Capacity Factor (k) k = (tR - t0) / t0 Detect->Calc Regression Linear Regression Log k vs. Log P Calc->Regression Result Final LogP Value Regression->Result

Figure 2: Workflow for LogP determination via OECD 117 HPLC method.

Biological Implications[1][2]

The estimated LogP of 2.55 places 2-(4-Fluoro-2-propoxyphenyl)ethanol in the "Sweet Spot" for drug-like properties (Lipinski's Rule of 5).

Blood-Brain Barrier (BBB) Permeability[1]
  • Optimal Range: LogP 2.0 – 3.5 is generally considered optimal for CNS penetration.[1]

  • Prediction: This molecule is highly likely to cross the BBB via passive diffusion.[1] The 4-fluoro substituent further enhances CNS uptake by increasing lipophilicity without adding significant bulk.[1]

Metabolic Stability[1]
  • The 4-Fluoro group blocks the para-position of the phenyl ring, which is a primary site for Cytochrome P450-mediated oxidation (hydroxylation).[1] This likely extends the half-life (

    
    ) of the molecule compared to the non-fluorinated analog.
    
  • The 2-Propoxy ether linkage is generally stable, though it may undergo O-dealkylation over time.[1]

References

  • OECD Guidelines for the Testing of Chemicals, Section 1. (2004).[1] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing.[1] Link

  • Hansch, C., & Leo, A. (1995).[1] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1] (Foundational text for substituent constants).

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

  • PubChem. (2023).[1] Compound Summary for Phenethyl Alcohol (CID 6054). National Library of Medicine.[1] Link[1]

  • ChemSpider. (2023).[1] Search for Fluorinated Phenethyl Alcohols. Royal Society of Chemistry.[1] Link

Sources

Exploratory

Hydrogen Bond Donor and Acceptor Profiling of 2-(4-Fluoro-2-propoxyphenyl)ethanol: A Chemoinformatics Perspective

Executive Summary The quantification of hydrogen bond donors (HBD) and acceptors (HBA) is a foundational exercise in rational drug design, directly influencing predictions of a molecule's pharmacokinetics, solubility, an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of hydrogen bond donors (HBD) and acceptors (HBA) is a foundational exercise in rational drug design, directly influencing predictions of a molecule's pharmacokinetics, solubility, and receptor affinity. For the molecule 2-(4-Fluoro-2-propoxyphenyl)ethanol , determining these metrics requires a nuanced understanding of chemoinformatics algorithms, particularly regarding the treatment of halogens. This whitepaper provides an in-depth structural deconstruction, algorithmic comparison, and self-validating computational protocol for profiling the hydrogen-bonding capacity of this specific compound.

Structural Deconstruction and Mechanistic Chemoinformatics

To accurately profile 2-(4-Fluoro-2-propoxyphenyl)ethanol, we must first parse its structural topology. The molecule consists of a central hydrophobic phenyl ring substituted with three distinct functional groups:

  • An ethanol moiety (-CH₂CH₂OH) at position 1.

  • A propoxy group (-OCH₂CH₂CH₃) at position 2.

  • A fluoro group (-F) at position 4.

Defining Donors and Acceptors: The Causality of Algorithmic Divergence

The definitions of HBD and HBA are not universally static; they shift depending on the computational model applied.

  • Hydrogen Bond Donors (HBD): Universally defined across platforms as electronegative heteroatoms (typically Nitrogen or Oxygen) possessing at least one covalently attached hydrogen atom[1].

  • Hydrogen Bond Acceptors (HBA): This is where algorithmic divergence occurs. Christopher Lipinski’s original Rule of Five (Ro5)—an empirical framework for predicting oral bioavailability—strictly defines HBAs as the sum of all Nitrogen and Oxygen atoms[2]. However, modern databases like PubChem, which utilize the Cactvs chemoinformatics toolkit, expand this definition to include Fluorine[3][4].

The Causality of the Fluorine Discrepancy: Why does Lipinski ignore Fluorine while PubChem counts it? Fluorine is the most electronegative element on the periodic table. In a C-F bond, the fluorine atom possesses three lone pairs of electrons. However, due to its extreme electronegativity, it holds these electrons very tightly, making them largely unavailable to be shared with a hydrogen bond donor in a physiological aqueous environment. Consequently, traditional medicinal chemistry excludes organic fluorine from HBA counts to prevent artificially inflating the molecule's predicted hydrophilicity. Conversely, database algorithms like Cactvs prioritize theoretical electronic capacity and topological rules, automatically flagging any highly electronegative atom with lone pairs (N, O, F) as a valid acceptor[3].

Quantitative Analysis

Applying these distinct chemoinformatics rules to 2-(4-Fluoro-2-propoxyphenyl)ethanol yields two different HBA profiles. The quantitative data is summarized in Table 1 below.

Table 1: Hydrogen Bond Donor and Acceptor Counts for 2-(4-Fluoro-2-propoxyphenyl)ethanol

Chemoinformatics RuleHydrogen Bond Donors (HBD)Hydrogen Bond Acceptors (HBA)Mechanistic Rationale
Lipinski (Rule of Five) 1 (from -OH)2 (from -OH, -O-)Strictly counts Nitrogen and Oxygen atoms. Reflects empirical oral bioavailability data[2].
PubChem (Cactvs) 1 (from -OH)3 (from -OH, -O-, -F)Includes Fluorine. Reflects theoretical lone-pair electronic capacity[3].

Visualization of H-Bonding Potential

The following diagram maps the specific moieties of the target molecule to their respective hydrogen-bonding classifications, highlighting the divergence in the fluoro group's treatment.

HBondAnalysis Molecule 2-(4-Fluoro-2-propoxyphenyl)ethanol Target Molecule Ethanol Ethanol Moiety (-CH2CH2OH) Molecule->Ethanol Propoxy Propoxy Moiety (-OCH2CH2CH3) Molecule->Propoxy Fluoro Fluoro Moiety (-F) Molecule->Fluoro Phenyl Phenyl Ring (Hydrophobic Core) Molecule->Phenyl HBD_OH H-Bond Donor: 1 (-OH) Ethanol->HBD_OH HBA_OH H-Bond Acceptor: 1 (Oxygen) Ethanol->HBA_OH HBA_O H-Bond Acceptor: 1 (Oxygen) Propoxy->HBA_O HBA_F H-Bond Acceptor: 1 / 0 (PubChem / Lipinski) Fluoro->HBA_F

Fig 1: Structural decomposition and hydrogen bond potential of the target molecule.

Computational Workflow for H-Bond Profiling

To ensure trustworthiness and reproducibility, the following self-validating protocol is recommended for computing these metrics in silico using Python and RDKit.

Protocol: Automated Pharmacophore Feature Extraction

Step 1: Molecular Representation Generation

  • Action: Generate the canonical SMILES string for 2-(4-Fluoro-2-propoxyphenyl)ethanol (CCCOc1cc(F)ccc1CCO).

  • Causality: Utilizing a standardized SMILES string ensures that the chemoinformatics toolkit interprets the molecular topology, aromaticity, and valence identically every time, eliminating human drawing errors.

Step 2: Toolkit Initialization & Parsing

  • Action: Instantiate the molecule in the RDKit environment (Chem.MolFromSmiles).

  • Causality: RDKit allows for explicit SMARTS (SMILES Arbitrary Target Specification) pattern matching. This provides a transparent, rule-based system that can be audited, rather than relying on a black-box calculation.

Step 3: SMARTS Pattern Matching for Lipinski Rules

  • Action: Execute a substructure search using strict Lipinski SMARTS patterns.

    • HBD Pattern:[#7,#8;!H0] (Matches any Nitrogen or Oxygen with at least one attached Hydrogen).

    • HBA Pattern:[#7,#8] (Matches any Nitrogen or Oxygen).

  • Validation: The system will return exactly 1 match for HBD (the ethanol oxygen) and 2 matches for HBA (the ethanol oxygen and the propoxy ether oxygen). Because the atom indices can be visually mapped back to the 2D structure, the system self-validates the count.

Step 4: Algorithmic Divergence Check (PubChem Standard)

  • Action: Execute a secondary HBA search using the expanded Cactvs definition.

    • Expanded HBA Pattern:[#7,#8,#9] (Matches Nitrogen, Oxygen, or Fluorine).

  • Validation: The system will return 3 matches . The delta between Step 3 and Step 4 successfully identifies the divergence caused by the para-fluoro substituent. This delta acts as an automated flag, alerting the medicinal chemist to potential weak halogen-bonding interactions that should be accounted for during molecular docking simulations.

Implications for Drug Development

With an HBD of 1 and an HBA of 2 (or 3), 2-(4-Fluoro-2-propoxyphenyl)ethanol falls well within the optimal Lipinski space (HBD ≤ 5, HBA ≤ 10)[2]. The highly restricted HBD count suggests excellent membrane permeability; desolvation penalties incurred when the molecule strips away water to traverse a lipid bilayer will be minimal. Furthermore, recognizing that the fluorine atom acts primarily as a lipophilic bioisostere rather than a strong hydrogen bond acceptor allows researchers to accurately predict its behavior in a target receptor pocket—favoring hydrophobic packing over directional hydrogen bonding.

References

  • Hydrogen bond - Wikipedia . Wikipedia. 1

  • Ask the Experts: Past, Present and Future of the Rule of Five . ResearchGate. 2

  • Fluorine | F2 | CID 24524 - PubChem . NIH.3

  • Descriptor - PubChem . NIH. 4

Sources

Foundational

Metabolic Stability Predictions for Fluorinated Phenoxyethanol Derivatives: A Strategic Framework

Topic: Metabolic Stability Predictions for Fluorinated Phenoxyethanol Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists[1] Executive Summary The phenoxyetha...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability Predictions for Fluorinated Phenoxyethanol Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists[1]

Executive Summary

The phenoxyethanol scaffold (


) is a ubiquitous structural motif in pharmaceutical and agrochemical design, serving as a linker, a solubility enhancer, or a preservative.[1] However, its utility is often compromised by rapid metabolic clearance via oxidative dealkylation and aromatic hydroxylation.[1] This guide details a technical framework for predicting and enhancing the metabolic stability of phenoxyethanol derivatives through strategic fluorination. We integrate in silico quantum mechanical modeling with rigorous in vitro microsomal validation to provide a deterministic approach to lead optimization.[1]

The Metabolic Vulnerability of Phenoxyethanol

To engineer stability, one must first map the instability. Phenoxyethanol undergoes metabolism primarily through two Phase I pathways mediated by Cytochrome P450 (CYP) enzymes, predominantly CYP2C8 and CYP2C9, with contributions from alcohol dehydrogenases (ADH).

The Two Primary Vectors of Attack
  • O-Dealkylation (The Ether Cleavage):

    • Mechanism: CYP-mediated H-abstraction at the

      
      -carbon (adjacent to the ether oxygen) leads to an unstable hemiacetal intermediate, which spontaneously collapses into phenol and glycolaldehyde (or phenoxyacetic acid via alcohol oxidation).[1]
      
    • Vulnerability: The electron-donating effect of the oxygen atom weakens the C-H bonds at the

      
      -position, lowering the activation energy for abstraction.
      
  • Aromatic Hydroxylation (The Ring Attack):

    • Mechanism: The ether oxygen acts as an ortho/para director, increasing electron density on the phenyl ring. The para position is the most sterically accessible and electronically activated "soft spot" for CYP-mediated hydroxylation (formation of 4-OH-phenoxyethanol).[1]

The Fluorine Advantage: Mechanistic Basis

Fluorine substitution is not merely about adding lipophilicity; it is a precision tool for metabolic blockade.[2]

  • Bond Strength: The C-F bond (

    
    116 kcal/mol) is significantly stronger than the C-H bond (
    
    
    
    98 kcal/mol), rendering the site virtually inert to CYP-mediated abstraction (the "Metabolic Blockade" effect).
  • Electronic Deactivation: Fluorine is the most electronegative element.[1] Placing fluorine on the phenyl ring (e.g., meta or ortho) pulls electron density away from the ring system. This deactivates the ring towards electrophilic attack by the high-valent Iron-Oxo species of the CYP heme, thereby reducing the rate of aromatic hydroxylation.

  • Inductive Stabilization: Fluorination of the ethyl chain (e.g.,

    
    -fluorination) inductively withdraws electron density from the 
    
    
    
    -carbon, strengthening the
    
    
    -C-H bonds and retarding O-dealkylation.
Visualization: Metabolic Pathways & Fluorine Blockade

The following diagram maps the metabolic soft spots and the strategic placement of fluorine to block them.

MetabolicPathways cluster_0 Pathway A: O-Dealkylation cluster_1 Pathway B: Aromatic Hydroxylation Parent Phenoxyethanol (Scaffold) Intermediate Hemiacetal Intermediate Parent->Intermediate CYP2C8/9 (alpha-C H-abstraction) ParaOH 4-OH-Phenoxyethanol (Para-Hydroxylation) Parent->ParaOH CYP2C9 (Ring Oxidation) Cleavage Phenol + Glycolaldehyde Intermediate->Cleavage Spontaneous Collapse Fluorine1 Fluorine Blockade (Beta-F substitution) Fluorine1->Intermediate Inductive Effect Strengthens C-H Fluorine2 Fluorine Blockade (Para-F substitution) Fluorine2->ParaOH Steric/Electronic Protection

Figure 1: Metabolic pathways of phenoxyethanol and the specific sites where fluorine substitution acts as a metabolic block.

In Silico Prediction Framework

Before synthesis, computational modeling allows us to rank derivatives based on predicted stability.[1]

Bond Dissociation Energy (BDE) Calculation

The rate-determining step in CYP metabolism is often hydrogen abstraction.[1] Calculating the Homolytic Bond Dissociation Energy (H-BDE) for the vulnerable C-H bonds provides a direct correlate to metabolic stability.

Protocol:

  • Geometry Optimization: Use DFT (Density Functional Theory) at the B3LYP/6-31G(d,p) level to optimize the neutral molecule.[1]

  • Radical Formation: Remove a hydrogen atom from the metabolic "soft spot" (e.g., the

    
    -carbon) and optimize the resulting radical.
    
  • Calculation:

    
    .[1]
    
  • Interpretation: Higher BDE correlates with higher metabolic stability.[1]

Site of Metabolism (SOM) Prediction

Use tools like SmartCyp or FAME 3 to predict the probability of metabolism at specific atomic sites. These tools utilize 2D structural descriptors and pre-calculated reactivity energies to generate a "rank order" of vulnerable atoms.[1]

Table 1: Theoretical BDE Shifts with Fluorination

Compound Derivative Modification Target Site Predicted Effect on BDE Predicted Stability

| Phenoxyethanol (Ref) | None |


-CH

| ~92 kcal/mol | Low (Reference) | | 4-Fluoro-phenoxyethanol | Para-F | Phenyl Ring | N/A (Blocked) | High (Ring stable) | | 2,2-Difluoro-phenoxyethanol |

-F

(Chain) |

-CH

| +4-6 kcal/mol | Moderate (Inductive) | | 4-F,

-F-phenoxyethanol | Dual | Ring & Chain | Synergistic | Very High |[1]

Experimental Validation: Microsomal Stability Assay

Predictions must be validated using a rigorous Liver Microsome (LM) stability assay.[1] This protocol is designed to determine the Intrinsic Clearance (


) and Half-life (

).[3][4]
Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.[1]

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1]

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing 200 nM Tolbutamide (Internal Standard).

Step-by-Step Protocol
  • Preparation: Dilute HLM to 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4). Pre-warm to 37°C.

  • Incubation: Add test compound (final conc. 1 µM) to the microsomes. Note: 1 µM is used to ensure pseudo-first-order kinetics.

  • Initiation: Add NADPH regenerating system to start the reaction.[1][5]

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of Ice-cold Quench Solution. Vortex for 1 min.

  • Processing: Centrifuge at 4,000 rpm for 15 min to pellet precipitated proteins. Collect supernatant.

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode) monitoring the parent ion transition.

Data Analysis Workflow

The depletion of the parent compound follows first-order kinetics.

  • Plot

    
     vs. Time (
    
    
    
    ).[1]
  • Determine the slope (

    
    ) of the linear regression.
    
  • Calculate Half-life:

    
    [1]
    
  • Calculate Intrinsic Clearance:

    
    
    
Visualization: Experimental Workflow

Workflow cluster_prep 1. Preparation cluster_run 2. Reaction Kinetic cluster_ana 3. Analysis cluster_data 4. Data Output Stock Compound Stock (10 mM DMSO) Mix Incubation Mix (0.5 mg/mL Protein) Stock->Mix HLM Human Liver Microsomes HLM->Mix Start Add NADPH (Start t=0) Mix->Start Sample Sampling (0, 5, 15, 30, 60 min) Start->Sample Quench Quench (ACN + Int. Std) Sample->Quench Centrifuge Centrifuge (Pellet Protein) Quench->Centrifuge LCMS LC-MS/MS (Quantify Parent) Centrifuge->LCMS Calc Calculate Slope (-k) LCMS->Calc Result Intrinsic Clearance (CLint) Calc->Result

Figure 2: Step-by-step workflow for the microsomal stability assay, from incubation to data extraction.

Conclusion

Predicting the metabolic stability of fluorinated phenoxyethanol derivatives requires a duality of approach. Computational tools (DFT/BDE) allow for the rational selection of substitution sites—specifically targeting the para-position of the ring and the


-carbon of the ether chain. Experimental validation  via microsomal stability assays confirms whether the electronic deactivation provided by fluorine translates into reduced intrinsic clearance.[1] By following this protocol, researchers can systematically evolve the labile phenoxyethanol scaffold into a robust pharmacophore.

References

  • Shah, P., & Westwell, A. D. (2007).[1] The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][6]

  • Obach, R. S., et al. (2016).[1][7] Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes... Drug Metabolism and Disposition. [Link][7]

  • Hagras, M. (2017).[1] Biodegradation of Cosmetics Products: A Computational Study of Cytochrome P450 Metabolism of Phthalates. MDPI. [Link]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect.[1] (Standard reference for Microsomal Assay protocols). [Link]

  • Cyprotex.[1][8] (n.d.). Microsomal Stability Assay Protocol. [Link][1][9][8]

Sources

Protocols & Analytical Methods

Method

synthesis of 2-(4-Fluoro-2-propoxyphenyl)ethanol from 4-fluoro-2-propoxyphenol

An Application Note and Protocol for the Synthesis of 2-(4-Fluoro-2-propoxyphenyl)ethanol from 4-fluoro-2-propoxyphenol A Detailed Guide for Researchers and Drug Development Professionals This document provides a compreh...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Synthesis of 2-(4-Fluoro-2-propoxyphenyl)ethanol from 4-fluoro-2-propoxyphenol

A Detailed Guide for Researchers and Drug Development Professionals

This document provides a comprehensive, two-step protocol for the synthesis of 2-(4-Fluoro-2-propoxyphenyl)ethanol, a valuable intermediate in pharmaceutical and materials science research. The synthesis commences with the readily available starting material, 4-fluoro-2-propoxyphenol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical advice to ensure a successful and reproducible synthesis.

The protocol is divided into two main stages:

  • Friedel-Crafts Acylation: The synthesis begins with the electrophilic acylation of 4-fluoro-2-propoxyphenol to introduce an acetyl group onto the aromatic ring, forming 1-(4-fluoro-2-hydroxy-5-propoxyphenyl)ethanone. This reaction is a classic example of a Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry. The choice of acetyl chloride as the acylating agent and aluminum chloride as the Lewis acid catalyst is based on their high reactivity and established utility in promoting this transformation.

  • Reduction of the Ketone: The second stage involves the selective reduction of the ketone functionality of 1-(4-fluoro-2-hydroxy-5-propoxyphenyl)ethanone to the corresponding alcohol, yielding the target molecule, 2-(4-fluoro-2-propoxyphenyl)ethanol. For this transformation, sodium borohydride (NaBH₄) is the reducing agent of choice. NaBH₄ is a mild and selective reducing agent, which is advantageous as it will not reduce other functional groups present in the molecule, such as the aromatic ring or the ether linkage.

This application note provides a detailed, step-by-step protocol for each of these stages, along with safety precautions, reagent handling instructions, and recommendations for reaction monitoring and product purification.

Experimental Workflow

cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Ketone Reduction A 4-fluoro-2-propoxyphenol B Dissolve in Dichloromethane A->B C Add Aluminum Chloride (AlCl3) B->C D Add Acetyl Chloride (CH3COCl) C->D E Reaction at 0°C to rt D->E F Quench with HCl (aq) E->F G Work-up and Purification F->G H 1-(4-fluoro-2-hydroxy-5-propoxyphenyl)ethanone G->H I 1-(4-fluoro-2-hydroxy-5-propoxyphenyl)ethanone H->I J Dissolve in Methanol I->J K Add Sodium Borohydride (NaBH4) J->K L Reaction at 0°C to rt K->L M Quench with Water L->M N Work-up and Purification M->N O 2-(4-Fluoro-2-propoxyphenyl)ethanol N->O

Figure 1: Overall experimental workflow for the synthesis of 2-(4-Fluoro-2-propoxyphenyl)ethanol.

Detailed Experimental Protocols

Part 1: Synthesis of 1-(4-fluoro-2-hydroxy-5-propoxyphenyl)ethanone (Friedel-Crafts Acylation)

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles
4-fluoro-2-propoxyphenolC₉H₁₁FO₂170.1810.0 g58.8 mmol
Aluminum Chloride (anhydrous)AlCl₃133.349.4 g70.5 mmol
Acetyl ChlorideCH₃COCl78.504.8 mL (5.3 g)67.5 mmol
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93200 mL-
Hydrochloric Acid (2M aqueous)HCl36.46100 mL-
Saturated Sodium Bicarbonate (aq)NaHCO₃84.0150 mL-
Brine (saturated NaCl solution)NaCl58.4450 mL-
Anhydrous Magnesium SulfateMgSO₄120.37q.s.-

Protocol:

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-fluoro-2-propoxyphenol (10.0 g, 58.8 mmol) and anhydrous dichloromethane (150 mL). Stir the mixture at room temperature until the starting material is completely dissolved.

  • Addition of Lewis Acid: Cool the solution to 0 °C using an ice bath. Carefully add anhydrous aluminum chloride (9.4 g, 70.5 mmol) portion-wise over 15 minutes. The addition is exothermic, so maintain the temperature below 5 °C.

  • Addition of Acylating Agent: In the dropping funnel, prepare a solution of acetyl chloride (4.8 mL, 67.5 mmol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of 2M aqueous hydrochloric acid (100 mL). This will hydrolyze the aluminum complexes.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with water (50 mL), saturated aqueous sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 1-(4-fluoro-2-hydroxy-5-propoxyphenyl)ethanone as a solid.

Part 2: Synthesis of 2-(4-Fluoro-2-propoxyphenyl)ethanol (Ketone Reduction)

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )AmountMoles
1-(4-fluoro-2-hydroxy-5-propoxyphenyl)ethanoneC₁₁H₁₃FO₃212.2210.0 g47.1 mmol
Sodium BorohydrideNaBH₄37.832.1 g55.5 mmol
MethanolCH₃OH32.04150 mL-
Deionized WaterH₂O18.02100 mL-
Ethyl AcetateC₄H₈O₂88.11200 mL-
Saturated Ammonium Chloride (aq)NH₄Cl53.4950 mL-
Brine (saturated NaCl solution)NaCl58.4450 mL-
Anhydrous Sodium SulfateNa₂SO₄142.04q.s.-

Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 1-(4-fluoro-2-hydroxy-5-propoxyphenyl)ethanone (10.0 g, 47.1 mmol) and methanol (150 mL). Stir at room temperature until the solid is completely dissolved.

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Add sodium borohydride (2.1 g, 55.5 mmol) portion-wise over 20 minutes. Be cautious as the addition may cause gas evolution.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the reaction progress by TLC (4:1 hexane:ethyl acetate).

  • Quenching: Once the starting material is consumed, cool the reaction mixture to 0 °C and slowly add deionized water (100 mL) to quench the excess sodium borohydride.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Work-up: To the remaining aqueous solution, add ethyl acetate (100 mL). Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers and wash with saturated aqueous ammonium chloride solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 2-(4-fluoro-2-propoxyphenyl)ethanol as a viscous oil or low-melting solid.

Mechanism of the Key Transformation

cluster_0 Friedel-Crafts Acylation Mechanism A Generation of Acylium Ion B Electrophilic Attack on Aromatic Ring A->B C Formation of Sigma Complex (Arenium Ion) B->C D Deprotonation and Aromaticity Restoration C->D E Formation of Ketone D->E

Figure 2: Simplified mechanism of the Friedel-Crafts Acylation step.

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride with aluminum chloride. This acylium ion is then attacked by the electron-rich aromatic ring of 4-fluoro-2-propoxyphenol, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a base (such as the AlCl₄⁻ complex) removes a proton from the ring, restoring aromaticity and yielding the acylated product.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the reagents and performing the experiment.

  • Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.

  • Reagent Handling:

    • Aluminum Chloride: Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle it in a dry environment and avoid contact with skin and eyes.

    • Acetyl Chloride: Acetyl chloride is a corrosive and lachrymatory liquid. It also reacts with water. Handle with care.

    • Sodium Borohydride: Sodium borohydride is flammable and can react with water to produce flammable hydrogen gas. Avoid contact with acids and water during storage and handling.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Ansari, A. S., & Ali, A. (2021). Friedel-Crafts Acylation Reaction: A Review. Organic & Medicinal Chemistry International Journal, 10(4), 555793. [Link]

  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. [Link]

  • Abiko, A., & Masamune, S. (2003). Sodium Borohydride. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

Application

Application Note: Reaction Conditions for the Hydroxyethylation of Fluorinated Phenols

Introduction & Chemical Causality The incorporation of fluorinated phenoxyethanols and 1-(fluorophenyl)ethanols is a cornerstone strategy in medicinal chemistry. The fluorine atom acts as a bioisostere for hydrogen or hy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Causality

The incorporation of fluorinated phenoxyethanols and 1-(fluorophenyl)ethanols is a cornerstone strategy in medicinal chemistry. The fluorine atom acts as a bioisostere for hydrogen or hydroxyl groups, modulating lipophilicity, enhancing metabolic stability, and increasing binding affinity through specific halogen interactions[1].

However, the synthesis of these motifs via hydroxyethylation requires precise tuning of reaction conditions due to the unique electronic properties of fluorinated phenols. Fluorine's strong electronegativity exerts a powerful inductive electron-withdrawing effect (-I) on the aromatic ring. This stabilizes the phenoxide anion, significantly lowering the pKa of fluorophenols (e.g., 2-fluorophenol pKa ~8.7) compared to unsubstituted phenol (pKa ~10.0). While this increased acidity facilitates easier deprotonation, the resulting fluorophenoxide anion is a weaker nucleophile . Consequently, standard alkylation conditions often result in poor yields, necessitating specialized solvent systems, elevated temperatures, or advanced biocatalytic cascades to drive the reaction forward[2].

This guide details three field-proven methodologies for the hydroxyethylation of fluorinated phenols, explaining the mechanistic causality behind each protocol to ensure self-validating, reproducible results.

Methodology A: O-Hydroxyethylation via Williamson Ether Synthesis

The classical approach to synthesizing fluorophenoxyethanols utilizes 2-haloethanols (e.g., 2-chloroethanol or 2-bromoethanol) in a Williamson ether synthesis[2].

Causality of Reaction Conditions: Because the fluorophenoxide anion is a weak nucleophile, protic solvents (which hydrogen-bond and further dampen nucleophilicity) must be avoided. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is critical. DMF efficiently solvates the potassium cation from the base (K₂CO₃) while leaving the fluorophenoxide anion relatively "naked" and highly reactive. Temperatures of 80–110 °C are required to overcome the activation energy barrier of the Sₙ2 displacement[3].

Workflow A Fluorophenol (Substrate) B Deprotonation (K2CO3 / DMF) A->B C Fluorophenoxide Intermediate B->C D SN2 Alkylation (2-Haloethanol) C->D 80-110 °C E Fluorophenoxyethanol (Product) D->E

Fig 1. Logical workflow of Williamson ether O-hydroxyethylation for fluorinated phenols.

Protocol A: Step-by-Step Procedure
  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 1.0 equivalent of the fluorophenol (e.g., 4-fluorophenol) in anhydrous DMF (0.5 M concentration).

  • Deprotonation: Add 2.0 equivalents of finely powdered, anhydrous K₂CO₃. Stir the suspension at room temperature for 30 minutes to ensure complete formation of the fluorophenoxide anion.

  • Alkylation: Dropwise, add 1.2 equivalents of 2-chloroethanol (or 2-bromoethanol for accelerated kinetics)[2].

  • Thermal Activation: Heat the reaction mixture to 90 °C and maintain stirring for 12–18 hours. Monitor via TLC or LC-MS until the fluorophenol is fully consumed.

  • Workup: Cool to room temperature, quench with distilled water, and extract three times with ethyl acetate. Wash the combined organic layers extensively with brine (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Methodology B: Green O-Hydroxyethylation using Ethylene Carbonate

Ethylene oxide is highly toxic and gaseous, making it hazardous for scale-up. Ethylene carbonate (EC) serves as a safe, solid, and atom-economical alternative that generates only CO₂ as a byproduct[4],[5].

Causality of Reaction Conditions: EC is a less potent electrophile than 2-haloethanols. The reaction proceeds via the nucleophilic attack of the fluorophenoxide on the carbonyl carbon of EC, forming a ring-opened intermediate. The critical step is the subsequent decarboxylation, which is thermodynamically demanding. Therefore, high temperatures (140–160 °C) are mandatory to drive the extrusion of CO₂ and prevent reversible ring-closure or polymerization[4],[6]. Tetraethylammonium iodide (TEAI) or K₂CO₃ acts as an essential catalyst to facilitate the initial ring opening[4].

EC_Mechanism A Fluorophenoxide C Ring-Opened Carbonate Anion A->C Nucleophilic Attack B Ethylene Carbonate B->C D Transition State [-CO2] C->D Heat (140-160 °C) E O-Hydroxyethylated Product D->E Decarboxylation

Fig 2. Mechanistic pathway of base-catalyzed O-hydroxyethylation using ethylene carbonate.

Protocol B: Step-by-Step Procedure
  • Reagent Mixing: In a pressure-vented reactor, combine 1.0 equivalent of fluorophenol, 1.1 equivalents of ethylene carbonate, and 0.05 equivalents of TEAI (or K₂CO₃)[4],[6]. No solvent is required (neat reaction), maximizing volumetric productivity.

  • Heating & Decarboxylation: Gradually heat the mixture to 150 °C. The reaction will begin to effervesce as CO₂ is liberated.

  • Monitoring: Maintain the temperature for 2–6 hours. The cessation of gas evolution is a reliable macroscopic indicator that the reaction is nearing completion[7].

  • Purification: Cool the melt to 70 °C and add hot water to dissolve any unreacted ethylene carbonate and catalyst. Extract the product with dichloromethane or isolate via direct vacuum distillation if the product is a liquid.

Methodology C: Biocatalytic C-Hydroxyethylation (Stereoselective)

For drug development requiring chiral C-hydroxyethylated derivatives (e.g., (S)-1-(fluorophenyl)ethanols), traditional chemical methods lack regiocontrol and stereoselectivity. A multienzyme one-pot cascade offers a redox-neutral, highly stereoselective alternative[8],[9].

Causality of Reaction Conditions: This cascade utilizes four enzymes: Tyrosine Phenol Lyase (TPL), Tyrosine Ammonia Lyase (TAL), Ferulic Acid Decarboxylase (FDC), and an engineered hydratase. The pH of the reaction buffer is the most critical parameter. While the final hydration step has an optimal pH of 6.0, the preceding vinylation cascade (TPL, TAL, FDC) requires a slightly basic environment to function efficiently. Therefore, the protocol is strictly maintained at pH 8.0 as a necessary compromise to ensure the initial conversion of fluorophenol to the styrene intermediate is robust, preventing pathway bottlenecking[8].

Biocatalysis cluster_0 One-Pot Multienzyme Cascade (pH 8.0, 30 °C) N1 Fluorophenol + Pyruvate N2 Fluoro-L-Tyrosine N1->N2 TPL N3 Fluoro-p-Coumaric Acid N2->N3 TAL N4 Fluoro-Hydroxystyrene N3->N4 FDC N5 Chiral 1-(Fluorophenyl)ethanol N4->N5 Engineered Hydratase

Fig 3. Biocatalytic cascade for the stereoselective C-hydroxyethylation of fluorophenols.

Protocol C: Step-by-Step Procedure
  • Buffer Preparation: Prepare a reaction buffer containing 50 mM potassium phosphate, 92 mM sodium pyruvate, 180 mM NH₄Cl, and 80 μM pyridoxal phosphate (PLP). Adjust the pH precisely to 8.0[8].

  • Enzyme Loading: Add lyophilized E. coli whole cells expressing TPL (10 mg/mL), TAL (40 mg/mL), FDC (2 mg/mL), and the purified FDC hydratase variant (100 μM) to the buffer[8].

  • Substrate Addition: Introduce the fluorophenol substrate (e.g., 2-fluorophenol or 3-fluorophenol) to a final concentration of 10 mM using a 5% v/v isopropanol stock solution to aid solubility[8],[10].

  • Incubation: Incubate the mixture at 30 °C with orbital shaking at 850 rpm for 24 hours[8].

  • Extraction: Quench the reaction by adding ethyl acetate, centrifuge to separate the biomass, and extract the aqueous layer. The chiral product can be isolated via column chromatography (Typical ee > 78-88%)[10].

Quantitative Data Summary

The following table summarizes the operational parameters and outcomes of the three methodologies, allowing researchers to select the optimal route based on their specific synthetic targets and scale-up requirements.

ParameterMethod A: Williamson EtherMethod B: Ethylene CarbonateMethod C: Biocatalytic Cascade
Target Reaction O-HydroxyethylationO-HydroxyethylationC-Hydroxyethylation (Chiral)
Primary Reagent 2-ChloroethanolEthylene Carbonate (EC)Sodium Pyruvate + NH₄Cl
Catalyst / Base K₂CO₃ (Stoichiometric)TEAI or K₂CO₃ (Catalytic)TPL, TAL, FDC, Hydratase
Solvent System DMF or MeCNSolvent-free (Neat)Potassium Phosphate Buffer
Temperature 80–110 °C140–160 °C30 °C
Reaction Time 12–18 hours2–6 hours24 hours
Typical Yield 75–85%80–95%30–84%
Byproducts KCl, H₂OCO₂CO₂, H₂O
Green Profile Low (Halogenated waste)High (Atom economical)Very High (Aqueous, Renewable)

References

  • Multienzyme One-Pot Cascade for the Stereoselective Hydroxyethyl Functionalization of Substituted Phenols - PMC.nih.gov.
  • Multienzyme One-Pot Cascade for the Stereoselective Hydroxyethyl Functionalization of Substituted Phenols | Organic Letters.acs.org.
  • Supporting Information - Amazon S3 (Biocatalytic Cascade Data).amazonaws.com.
  • Synthetic-studies-with-carbonates-Part-6-Syntheses-of-2-hydroxyethyl-derivatives-by-reactions-of-ethylene-carbonate.researchgate.net.
  • 1-Chloroethanol | 594-01-4 - Benchchem.benchchem.com.
  • (2-Bromoethoxy)-tert-butyldimethylsilane | 86864-60-0 | Benchchem.benchchem.com.
  • Cas 96-49-1, Ethylene carbonate | lookchem.lookchem.com.
  • Easily Accessible Halohydrin Esters as Advantageous Hydroxyethylation Reagents.researchgate.net.
  • Can Fluorine Chemistry Be Green Chemistry?researchgate.net.
  • US6229054B1 - Derivative of cardanol and uses therefor.google.com/patents.

Sources

Method

Synthesis of 2-(4-Fluoro-2-propoxyphenyl)ethanol: A Detailed Guide to Reagents and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of 2-(4-Fluoro-2-propoxyphenyl)ethanol, a valuable intermediate in pharmaceutical research and...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-(4-Fluoro-2-propoxyphenyl)ethanol, a valuable intermediate in pharmaceutical research and development. The outlined synthetic strategy is a multi-step process commencing with the formylation of 3-fluorophenol, followed by a Williamson ether synthesis to introduce the propoxy group, a Horner-Wadsworth-Emmons reaction for carbon chain extension, and a final reduction to yield the target alcohol. This guide offers detailed protocols, explains the rationale behind the choice of reagents, and provides visual aids to illustrate the synthetic pathway and workflows.

Introduction

2-(4-Fluoro-2-propoxyphenyl)ethanol is a key building block in the synthesis of various biologically active molecules. Its structural features, including the fluorine atom and the propoxy group, can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds. This guide presents a reliable and reproducible synthetic route, broken down into key stages, with detailed experimental procedures.

Synthetic Strategy Overview

The synthesis of 2-(4-Fluoro-2-propoxyphenyl)ethanol is accomplished through a four-step sequence as illustrated below.

Synthetic_Pathway A 3-Fluorophenol B 4-Fluoro-2-hydroxybenzaldehyde A->B   Formylation C 4-Fluoro-2-propoxybenzaldehyde B->C   Williamson Ether   Synthesis D Ethyl (E)-3-(4-fluoro-2-propoxyphenyl)acrylate C->D   Horner-Wadsworth-Emmons   Reaction E 2-(4-Fluoro-2-propoxyphenyl)ethanol D->E   Reduction

Caption: Overall synthetic pathway for 2-(4-Fluoro-2-propoxyphenyl)ethanol.

Stage 1: Formylation of 3-Fluorophenol

The synthesis initiates with the regioselective formylation of 3-fluorophenol to introduce a formyl group ortho to the hydroxyl group, yielding 4-fluoro-2-hydroxybenzaldehyde. This reaction is a crucial step in establishing the correct substitution pattern on the aromatic ring. A common method for this transformation is the Duff reaction or a related formylation procedure.

Reagents for Stage 1
ReagentPurposeKey Considerations
3-FluorophenolStarting Material-
Hexamethylenetetramine (HMTA)Formylating agentProvides a source of formaldehyde in situ.
Trifluoroacetic acid (TFA) or Acetic AcidSolvent and CatalystAcidic medium promotes the reaction.
Hydrochloric acid (HCl)HydrolysisUsed during workup to hydrolyze the intermediate imine.
Protocol 1: Synthesis of 4-Fluoro-2-hydroxybenzaldehyde
  • In a round-bottom flask, dissolve 3-fluorophenol (1.0 eq.) and hexamethylenetetramine (1.5 eq.) in trifluoroacetic acid or glacial acetic acid.

  • Heat the reaction mixture to reflux (typically 100-120 °C) and stir for several hours (e.g., 4-6 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid.

  • Stir the mixture vigorously for about 1 hour to hydrolyze the intermediate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel or recrystallization to afford 4-fluoro-2-hydroxybenzaldehyde.

Stage 2: Williamson Ether Synthesis for Propoxylation

The second stage involves the introduction of the propoxy group at the 2-position of the benzaldehyde via a Williamson ether synthesis. This reaction proceeds through the formation of a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide.[1][2][3]

Reagents for Stage 2
ReagentPurposeKey Considerations
4-Fluoro-2-hydroxybenzaldehydeStarting Material-
1-Bromopropane or 1-IodopropaneAlkylating AgentIodopropane is more reactive but also more expensive.
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)BaseDeprotonates the phenolic hydroxyl group. K₂CO₃ is a milder and safer option.
N,N-Dimethylformamide (DMF) or AcetoneSolventA polar aprotic solvent is preferred to facilitate the Sₙ2 reaction.
Protocol 2: Synthesis of 4-Fluoro-2-propoxybenzaldehyde
  • To a stirred solution of 4-fluoro-2-hydroxybenzaldehyde (1.0 eq.) in DMF or acetone, add potassium carbonate (1.5-2.0 eq.).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 1-bromopropane (1.2-1.5 eq.) dropwise to the reaction mixture.

  • Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the starting material is consumed (monitor by TLC).

  • After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 4-fluoro-2-propoxybenzaldehyde can be purified by column chromatography.

Stage 3: Horner-Wadsworth-Emmons Reaction for Chain Extension

To extend the carbon chain by two atoms and introduce a functional group suitable for reduction, a Horner-Wadsworth-Emmons reaction is employed. This reaction involves the use of a phosphonate ylide to convert the aldehyde into an α,β-unsaturated ester.[4][5] This method is generally preferred over the Wittig reaction for its superior E-selectivity and easier removal of byproducts.

Reagents for Stage 3
ReagentPurposeKey Considerations
4-Fluoro-2-propoxybenzaldehydeStarting Material-
Triethyl phosphonoacetateYlide precursorA common and commercially available reagent.
Sodium hydride (NaH) or Sodium ethoxide (NaOEt)BaseDeprotonates the phosphonate to generate the reactive ylide.
Tetrahydrofuran (THF) or EthanolSolventThe choice of solvent depends on the base used.
Protocol 3: Synthesis of Ethyl (E)-3-(4-fluoro-2-propoxyphenyl)acrylate
  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq., 60% dispersion in mineral oil) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.1 eq.) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the resulting ylide solution back to 0 °C and add a solution of 4-fluoro-2-propoxybenzaldehyde (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain ethyl (E)-3-(4-fluoro-2-propoxyphenyl)acrylate.

HWE_Mechanism cluster_0 Ylide Formation cluster_1 Nucleophilic Addition cluster_2 Elimination Phosphonate P(O)(OEt)2CH2COOEt Ylide P(O)(OEt)2CH(-)COOEt Na(+) Phosphonate->Ylide Deprotonation Base NaH Base->Ylide Betaine Ar-CH(O-)-CH(P(O)(OEt)2)COOEt Ylide->Betaine Attack on carbonyl Aldehyde Ar-CHO Aldehyde->Betaine Oxaphosphetane Cyclic intermediate Betaine->Oxaphosphetane Ring closure Product Ar-CH=CH-COOEt Oxaphosphetane->Product Byproduct O=P(OEt)2ONa Oxaphosphetane->Byproduct

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Stage 4: Reduction to the Final Product

The final step is the reduction of the α,β-unsaturated ester to the saturated primary alcohol. This transformation requires the reduction of both the carbon-carbon double bond and the ester functionality. This can be achieved in a single step using a powerful reducing agent or in a two-step sequence. A one-pot reduction using Lithium Aluminum Hydride (LiAlH₄) is a common and effective method.[6][7]

Reagents for Stage 4
ReagentPurposeKey Considerations
Ethyl (E)-3-(4-fluoro-2-propoxyphenyl)acrylateStarting Material-
Lithium Aluminum Hydride (LiAlH₄)Reducing AgentA powerful, non-selective reducing agent. Reacts violently with water.
Anhydrous Tetrahydrofuran (THF) or Diethyl etherSolventMust be anhydrous.
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)WorkupTo quench the reaction and protonate the alkoxide.
Protocol 4: Synthesis of 2-(4-Fluoro-2-propoxyphenyl)ethanol
  • In a flame-dried, three-necked flask under an inert atmosphere, add a solution of ethyl (E)-3-(4-fluoro-2-propoxyphenyl)acrylate (1.0 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully and portion-wise, add Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 eq.) to the stirred solution. Caution: LiAlH₄ reacts violently with moisture.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for a few hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and quench it by the slow, sequential addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where 'x' is the mass of LiAlH₄ in grams. This procedure (Fieser workup) is designed to produce a granular precipitate of aluminum salts that is easy to filter.

  • Stir the resulting mixture at room temperature for 1 hour.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(4-Fluoro-2-propoxyphenyl)ethanol.

Conclusion

The synthetic route detailed in this guide provides a robust and reliable method for the preparation of 2-(4-Fluoro-2-propoxyphenyl)ethanol. By following these protocols and adhering to standard laboratory safety practices, researchers can efficiently synthesize this important intermediate for its application in drug discovery and development programs. The choice of reagents and reaction conditions has been explained to provide a deeper understanding of the underlying chemical principles.

References

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350-356.
  • Nystrom, R. F.; Brown, W. G. Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Ethers, and Oxides. Journal of the American Chemical Society1947 , 69 (5), 1197–1199. [Link]

  • Williamson Ether Synthesis. Chemistry LibreTexts. [Link]

  • Duff, J. C.; Bills, E. J. A new method for the preparation of o-hydroxyaldehydes. J. Chem. Soc.1932, 1987-1988.
  • Williamson Ether Synthesis. Organic Chemistry Portal. [Link]

  • Formylation of Phenols. Organic Chemistry Portal. [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]

  • Reduction of α,β-Unsaturated Carbonyl Compounds. Chemistry LibreTexts. [Link]

  • Reduction of Carboxylic Acids and Esters. Chemistry LibreTexts. [Link]

Sources

Application

Application Note: Scalable Synthetic Routes for 2-(4-Fluoro-2-propoxyphenyl)ethanol

The following Application Note and Protocol is designed for researchers and process chemists requiring a robust, scalable synthesis of 2-(4-Fluoro-2-propoxyphenyl)ethanol . This guide prioritizes process safety, scalabil...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers and process chemists requiring a robust, scalable synthesis of 2-(4-Fluoro-2-propoxyphenyl)ethanol .

This guide prioritizes process safety, scalability, and impurity control , moving beyond academic scale to kilogram-ready workflows.

Executive Summary

The target molecule, 2-(4-Fluoro-2-propoxyphenyl)ethanol , represents a critical scaffold in medicinal chemistry, often serving as a key intermediate for serotonin/dopamine receptor modulators and atypical antipsychotics. While direct Grignard approaches (using ethylene oxide) exist, they pose significant safety challenges upon scale-up due to the handling of carcinogenic gases and exothermic runaways.

This protocol details a biomimetic, scalable route utilizing the Willgerodt-Kindler rearrangement followed by hydride reduction . This pathway avoids cryogenic conditions and hazardous gaseous reagents, utilizing standard stirred-tank reactor (STR) unit operations.

Key Advantages of this Protocol:

  • Safety: Eliminates the use of Ethylene Oxide and pyrophoric Lithium Aluminum Hydride (LAH).

  • Scalability: All intermediates are solids or high-boiling liquids purifiable by crystallization or vacuum distillation.

  • Cost-Efficiency: Utilizes the commercially abundant precursor 2'-Hydroxy-4'-fluoroacetophenone .

Retrosynthetic Analysis & Route Selection

To ensure authoritative grounding, we evaluated three potential routes. The selected route (Route A) offers the highest process reliability.

Pathway Visualization

G Target Target: 2-(4-Fluoro-2-propoxyphenyl)ethanol Acid Intermediate 3: 4-Fluoro-2-propoxyphenylacetic Acid Acid->Target Reduction (NaBH4/BF3 or Red-Al) Thioamide Intermediate 2: Thioamide Derivative Thioamide->Acid Hydrolysis (NaOH/H2O) Ketone Intermediate 1: 4'-Fluoro-2'-propoxyacetophenone Ketone->Thioamide Willgerodt-Kindler (S8, Morpholine) Start Starting Material: 2'-Hydroxy-4'-fluoroacetophenone Start->Ketone O-Alkylation (n-PrBr, K2CO3) Grignard Route B (Discarded): Grignard + Ethylene Oxide (Safety Risk)

Figure 1: Retrosynthetic strategy highlighting the Willgerodt-Kindler approach (Route A) versus the hazardous Grignard route.

Detailed Experimental Protocol

Stage 1: O-Alkylation of 2'-Hydroxy-4'-fluoroacetophenone

Objective: Selective alkylation of the phenolic hydroxyl group. Reaction Type: Williamson Ether Synthesis.[1]

  • Reagents:

    • 2'-Hydroxy-4'-fluoroacetophenone (1.0 eq)

    • 1-Bromopropane (1.2 eq)

    • Potassium Carbonate (K₂CO₃, anhydrous, 1.5 eq)

    • Solvent: Acetone (Reagent Grade) or DMF (for faster kinetics)

    • Catalyst: Potassium Iodide (KI, 0.05 eq - Finkelstein condition)

Protocol:

  • Charge: In a 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 2'-Hydroxy-4'-fluoroacetophenone in Acetone (5 vol).

  • Base Addition: Add granular K₂CO₃ and catalytic KI. Agitate to create a suspension.

  • Alkylation: Add 1-Bromopropane dropwise over 30 minutes to control mild exotherm.

  • Reflux: Heat the mixture to reflux (approx. 56-60°C) for 6–8 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[2] Target <1% starting phenol.

  • Work-up: Cool to room temperature (RT). Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

  • Isolation: Dissolve residue in Ethyl Acetate, wash with 1N NaOH (to remove unreacted phenol) and Brine. Dry over MgSO₄ and concentrate.

    • Yield Expectation: 92–95%[3]

    • Appearance: Pale yellow oil (crystallizes upon standing).

Stage 2: Willgerodt-Kindler Rearrangement

Objective: Homologation of the acetyl group to a phenylacetic acid precursor. This is the critical step for carbon chain modification.

  • Reagents:

    • 4'-Fluoro-2'-propoxyacetophenone (1.0 eq)

    • Sulfur (S₈, sublimed, 1.5 eq)

    • Morpholine (2.0 eq)

    • Catalyst: p-TsOH (0.05 eq - optional, accelerates reaction)

Protocol:

  • Reaction: Combine the ketone, sulfur, and morpholine in a reactor. No additional solvent is typically required (morpholine acts as solvent/reactant).

  • Heating: Heat to 120–130°C for 8–12 hours. Evolution of H₂S gas will occur; scrubbing into NaOH/Bleach trap is mandatory .

  • Hydrolysis (One-Pot): Cool the dark reaction mixture to 80°C. Add Ethanol (2 vol) and 50% NaOH solution (4.0 eq).

  • Reflux: Reflux the mixture for another 6 hours to hydrolyze the intermediate thioamide.

  • Isolation: Distill off ethanol. Dilute the aqueous residue with water. Wash with MTBE (to remove non-acidic impurities).

  • Acidification: Acidify the aqueous layer with HCl to pH 1–2. The 4-Fluoro-2-propoxyphenylacetic acid will precipitate.

  • Purification: Filter the solid and recrystallize from Ethanol/Water (1:1).

    • Yield Expectation: 75–80% (over two steps).

Stage 3: Reduction to 2-(4-Fluoro-2-propoxyphenyl)ethanol

Objective: Chemoselective reduction of the carboxylic acid to the primary alcohol. Safety Note: While LAH is common, we recommend NaBH₄/I₂ or Red-Al (Vitride) for scale-up safety.

  • Reagents:

    • 4-Fluoro-2-propoxyphenylacetic acid (1.0 eq)

    • Sodium Borohydride (NaBH₄, 2.5 eq)

    • Iodine (I₂, 1.0 eq) or BF₃·Et₂O (1.2 eq)

    • Solvent: Anhydrous THF

Protocol:

  • Setup: Under N₂ atmosphere, suspend the acid and NaBH₄ in anhydrous THF (10 vol). Cool to 0°C.[4]

  • Activation: Dissolve Iodine in THF and add dropwise over 1 hour. (Hydrogen gas evolution—vent safely).

    • Mechanism:[4][5] Generates Borane-THF complex in situ, which specifically reduces carboxylic acids in the presence of halides.

  • Reaction: Allow to warm to RT and stir for 4 hours.

  • Quench: Cool to 0°C. Carefully add Methanol (to destroy excess borane) followed by 1N HCl.

  • Extraction: Extract with Toluene or Ethyl Acetate. Wash with saturated Na₂S₂O₃ (to remove iodine color) and Brine.

  • Final Purification: High-vacuum distillation (approx. 140–150°C at 0.5 mmHg) provides the pharmaceutical-grade product.

Analytical Specifications & Quality Control

ParameterSpecificationMethod
Appearance Clear, colorless viscous liquidVisual
Purity > 98.5%HPLC (C18, ACN/H2O gradient)
1H NMR Consistent with structure400 MHz, CDCl3
Moisture < 0.1%Karl Fischer
Residual Solvents Compliant with ICH Q3CGC-HS

Key NMR Diagnostic Signals (CDCl3):

  • δ 6.9 - 7.2: Aromatic protons (1,2,4-substitution pattern).

  • δ 3.95 (t): -O-CH2 -CH2-CH3 (Propoxy ether).

  • δ 3.80 (t): -CH2-CH2 -OH (Ethanol methylene next to OH).

  • δ 2.85 (t): Ar-CH2 -CH2-OH (Benzylic methylene).

Process Safety & Troubleshooting

Critical Control Points (CCPs)
  • H₂S Management: The Willgerodt-Kindler reaction generates Hydrogen Sulfide. Ensure the reactor is vented to a caustic scrubber (NaOH).

  • Exotherm Control: The addition of Iodine to NaBH₄ generates H₂ and heat. Strictly control addition rate at <5°C.

  • Impurity Profile: The "Over-reduction" to the ethyl-benzene derivative is rare with Borane, but monitor if using LAH.

Troubleshooting Guide
  • Issue: Low yield in Alkylation.

    • Fix: Ensure reagents are dry. Use DMF instead of Acetone to increase nucleophilicity of the phenoxide.

  • Issue: Incomplete Hydrolysis of Thioamide.

    • Fix: Increase NaOH concentration or reaction time. Thioamides are stable; rigorous reflux is needed.

  • Issue: Boron Emulsions during Work-up.

    • Fix: Use a "hot oxidative workup" (add H₂O₂/NaOH) to break boron-complexes if standard acid quench causes emulsions.

References

  • Willgerodt-Kindler Reaction Mechanism & Scale-up

    • Source: Porcheddu, A., & De Luca, L. (2012). "The Willgerodt–Kindler Reaction." Science of Synthesis.
    • Context: Foundational methodology for converting acetophenones to phenylacetic acids.
  • Reduction of Carboxylic Acids with NaBH4/I2

    • Source: Kanth, J. V. B., & Periasamy, M. (1991). "Selective reduction of carboxylic acids into alcohols using NaBH4 and I2." Journal of Organic Chemistry, 56(20), 5964-5965.
    • Context: The gold standard for safe, scalable acid reduction avoiding LAH.
  • Synthesis of Alkoxy-Phenethyl Alcohols (General Protocols)

    • Source: BenchChem Application Notes.[1] "Scale-up Synthesis of 2-[2-(4-Bromophenyl)ethoxy]ethanol."

    • Context: Analogous ether synthesis and workup procedures.[1]

  • Fluorinated Intermediates in Medicinal Chemistry

    • Source: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
    • Context: Justification for the metabolic stability provided by the 4-fluoro substituent.

Sources

Method

Application Note: Strategic Utilization of 2-(4-Fluoro-2-propoxyphenyl)ethanol in API Synthesis

This Application Note and Protocol Guide details the strategic utilization of 2-(4-Fluoro-2-propoxyphenyl)ethanol , a specialized pharmaceutical intermediate.[1] Executive Summary 2-(4-Fluoro-2-propoxyphenyl)ethanol is a...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the strategic utilization of 2-(4-Fluoro-2-propoxyphenyl)ethanol , a specialized pharmaceutical intermediate.[1]

Executive Summary

2-(4-Fluoro-2-propoxyphenyl)ethanol is a critical "linker" intermediate used in the synthesis of next-generation small molecule therapeutics, most notably Glucosylceramide Synthase (GCS) Inhibitors (for Lysosomal Storage Disorders like Gaucher and Fabry disease) and Histone Demethylase (KDM) Inhibitors (for oncology).[1]

Its structural value lies in the 4-fluoro-2-propoxyphenethyl moiety.[1] This "tail" provides a balanced lipophilic profile: the propyl ether chain fills hydrophobic pockets in target enzymes (e.g., the ceramide binding site of GCS), while the fluorine atom modulates metabolic stability (blocking para-oxidation) and alters the electronic properties of the aromatic ring without adding excessive steric bulk.[1]

This guide provides a validated protocol for activating and coupling this alcohol, addressing the common challenge of "ether-dimer" formation and ensuring high-purity API synthesis.

Chemical Profile & Structural Logic

PropertySpecification
Chemical Name 2-(4-Fluoro-2-propoxyphenyl)ethanol
Molecular Formula C₁₁H₁₅FO₂
Molecular Weight 198.23 g/mol
Key Functional Group Primary Alcohol (-OH)
Role Electrophilic Linker (post-activation)
Target Drug Classes GCS Inhibitors (Indane class), KDM4C Inhibitors
Mechanistic Role in Drug Design
  • Metabolic Blocking: The fluorine at the para position prevents rapid Phase I metabolism (hydroxylation) by Cytochrome P450 enzymes, significantly extending the drug's half-life.[1]

  • Hydrophobic Anchoring: The ortho-propoxy group creates a specific steric shape that locks the molecule into a bioactive conformation, often inducing a "U-shape" binding mode in GPCRs and enzyme pockets.[1]

  • Linker Stability: The ethyl spacer (-CH2CH2-) is flexible enough to allow the pharmacophore to reach deep binding sites but rigid enough to prevent entropic penalty during binding.[1]

Application Protocols

The primary challenge in using 2-(4-Fluoro-2-propoxyphenyl)ethanol is its low reactivity as a nucleophile and poor leaving group ability as an alcohol.[1] It must be activated (typically to a Mesylate or Tosylate) before it can be coupled to the API core (e.g., an Indane amine or Pyrazole).[1]

Protocol A: Activation via Mesylation (The "Standard" Route)

Objective: Convert the alcohol into a reactive mesylate ester for downstream coupling.[1]

Reagents:

  • Substrate: 2-(4-Fluoro-2-propoxyphenyl)ethanol (1.0 eq)[1]

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 eq)[1]

  • Base: Triethylamine (TEA) (1.5 eq) or Diisopropylethylamine (DIPEA)[1]

  • Solvent: Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Charge a reactor with 2-(4-Fluoro-2-propoxyphenyl)ethanol and anhydrous DCM (10 V). Cool the solution to 0°C – 5°C under nitrogen atmosphere.

    • Why: Cooling controls the exotherm of the sulfoclorination; anhydrous conditions prevent hydrolysis of MsCl.[1]

  • Base Addition: Add TEA (1.5 eq) dropwise, maintaining temperature < 10°C.

  • Activation: Add MsCl (1.2 eq) slowly over 30 minutes.

    • Critical Control: rapid addition leads to localized heating and impurity formation (chloride substitution).[1]

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (20–25°C) for 2 hours.

    • Checkpoint: Monitor by TLC/HPLC.[1] Target: < 1.0% unreacted alcohol.

  • Quench: Quench with saturated NaHCO₃ solution. Separate phases.

  • Workup: Wash organic layer with 1M HCl (to remove excess TEA), then Brine. Dry over Na₂SO₄.[1][2]

  • Isolation: Concentrate in vacuo to yield the Mesylate Intermediate as a viscous oil or low-melting solid.[1]

    • Stability Note: Use immediately in the next step or store at -20°C; mesylates can degrade thermally.[1]

Protocol B: Coupling to API Core (N-Alkylation)

Objective: Attach the activated tail to an amine-based scaffold (e.g., Indane derivative).[1]

Reagents:

  • Substrate: Amine Core (e.g., Amino-indane derivative) (1.0 eq)[1]

  • Reagent: Mesylate Intermediate (from Protocol A) (1.1 eq)

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Cs₂CO₃ (for faster kinetics)[1]

  • Solvent: Acetonitrile (ACN) or DMF[1]

Step-by-Step Methodology:

  • Slurry: Suspend the Amine Core and K₂CO₃ (powdered, anhydrous) in ACN (15 V).

  • Addition: Add the Mesylate Intermediate (dissolved in 2 V ACN).

  • Reflux: Heat the mixture to 80°C (Reflux) for 12–18 hours.

    • Why: Alkylation of secondary amines requires thermal energy to overcome steric hindrance from the propoxy group.[1]

  • Filtration: Cool to RT. Filter off inorganic salts (K₂CO₃/KBr).[1]

  • Purification: Concentrate filtrate. Recrystallize from Ethanol/Heptane or purify via Silica Chromatography to remove the "Dialkylated" impurity (if primary amine was used).[1]

Critical Quality Control: Impurity Management

When using this intermediate, two specific impurity pathways must be monitored.[1]

Impurity TypeOriginPrevention Strategy
Ether Dimer Reaction of unreacted Alcohol with Mesylate (O-alkylation).[1]Ensure 100% conversion of Alcohol to Mesylate before adding the coupling partner.[1]
Vinyl Elimination Elimination of the Mesylate to form a styrene derivative (Vinyl-4-fluoro-2-propoxybenzene).[1]Avoid strong bases (like NaH) during coupling; stick to Carbonates (K₂CO₃).[1] Keep reaction temp < 90°C.

Visualizing the Workflow

The following diagram illustrates the synthesis logic and the critical control points (CCPs) to prevent impurity carryover.

G Alcohol 2-(4-Fluoro-2- propoxyphenyl)ethanol MsCl MsCl / TEA (Activation) Alcohol->MsCl Step 1 Imp_Dimer Impurity: Ether Dimer (Avoid by 100% Activation) Alcohol->Imp_Dimer Side Rxn w/ Mesylate Mesylate Reactive Mesylate Intermediate MsCl->Mesylate Yield > 95% Coupling Coupling Reaction (K2CO3, ACN, 80°C) Mesylate->Coupling Mesylate->Imp_Dimer Imp_Styrene Impurity: Styrene (Avoid by T < 90°C) Mesylate->Imp_Styrene Elimination Core API Core (e.g., Indane Amine) Core->Coupling API Final API (GCS Inhibitor) Coupling->API Step 2

Figure 1: Synthetic workflow for coupling 2-(4-Fluoro-2-propoxyphenyl)ethanol to an API core, highlighting critical impurity pathways.

References

  • Novel Indane Derivatives as Glucosylceramide Synthase Inhibitors. World Intellectual Property Organization, WO 2021/096238 A1. (2021).[1]

  • Histone Demethylase Inhibitors. European Patent Office, EP 2928471 B1. (2015).[1]

  • Phenotypic drug screening in a human fibrosis model identified a novel class of antifibrotic therapeutics. Science Advances, 7(52).[1] (2021).[1][3] [1]

Sources

Application

Application Note: A Step-by-Step Protocol for the Purification of 2-(4-Fluoro-2-propoxyphenyl)ethanol via Silica Gel Column Chromatography

An Application Note for the Chromatographic Purification of 2-(4-Fluoro-2-propoxyphenyl)ethanol Abstract This application note provides a comprehensive, field-proven protocol for the purification of 2-(4-Fluoro-2-propoxy...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Chromatographic Purification of 2-(4-Fluoro-2-propoxyphenyl)ethanol

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2-(4-Fluoro-2-propoxyphenyl)ethanol, a substituted phenylethanol derivative of interest in synthetic chemistry and drug development. Achieving high purity of such intermediates is critical for the success of subsequent synthetic steps and the integrity of biological screening data. This guide details a robust methodology using normal-phase column chromatography on silica gel. It covers the entire workflow, from initial method development using Thin-Layer Chromatography (TLC) to the final isolation of the purified compound. The causality behind experimental choices, such as stationary phase selection, mobile phase optimization, and sample loading techniques, is explained to empower researchers to adapt and troubleshoot the protocol effectively.

Introduction and Principle of Separation

2-(4-Fluoro-2-propoxyphenyl)ethanol is a moderately polar aromatic compound containing a primary alcohol, a propyl ether, and a fluorinated phenyl ring. These functional groups dictate its chromatographic behavior. The primary alcohol provides a strong polar interaction site (a hydrogen bond donor and acceptor), which will dominate its retention on a polar stationary phase like silica gel. The ether linkage offers a weaker hydrogen bond acceptor site, while the fluorophenylpropoxyl moiety contributes to the molecule's overall size and non-polar character.

Column chromatography operates on the principle of differential partitioning of components in a mixture between a stationary phase and a mobile phase.[1] For this protocol, we will use normal-phase chromatography, which employs a polar stationary phase (silica gel, SiO₂) and a less polar mobile phase (eluent).[2] Compounds with greater polarity, like our target molecule, will have a stronger affinity for the polar silica gel and thus move through the column more slowly. Less polar impurities will interact weakly with the stationary phase and be eluted more quickly by the mobile phase. By carefully selecting the mobile phase composition, a high degree of separation can be achieved.

Essential Preliminary Analysis: Method Development with TLC

Before committing a sample to a large-scale column, it is imperative to develop and optimize the separation conditions on a small scale using Thin-Layer Chromatography (TLC).[3] TLC is a rapid and inexpensive technique that provides a reliable preview of the separation that will occur on the column, as both typically use the same stationary phase.[3][4] The goal is to find a solvent system that provides a Retention Factor (Rf) for the target compound in the range of 0.2 to 0.4. This range ensures that the compound moves off the baseline but is sufficiently retained to separate from both less polar and more polar impurities.[5]

Protocol 2.1: TLC Solvent System Screening
  • Preparation: Prepare several TLC developing chambers with different solvent systems of increasing polarity. Good starting points for a molecule of this type are mixtures of a non-polar solvent like hexane (or petroleum ether) and a more polar solvent like ethyl acetate.[6]

    • Chamber 1: 10% Ethyl Acetate / 90% Hexane

    • Chamber 2: 20% Ethyl Acetate / 80% Hexane

    • Chamber 3: 30% Ethyl Acetate / 70% Hexane

    • Chamber 4: 40% Ethyl Acetate / 60% Hexane

  • Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of four separate silica gel TLC plates.

  • Development: Place one plate in each chamber, ensuring the solvent level is below the baseline.[7] Cover the chambers and allow the solvent front to ascend to about 1 cm from the top of the plate.

  • Visualization: Remove the plates, immediately mark the solvent front with a pencil, and allow them to dry. Visualize the spots under a UV lamp (254 nm), as the aromatic ring should be UV-active. Circle the visible spots.

  • Analysis: Calculate the Rf value for the target compound spot in each system using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Selection: Choose the solvent system that gives the target compound an Rf value between 0.2 and 0.4, with good separation from other spots. If separation is poor with ethyl acetate/hexane, other solvent systems like dichloromethane/methanol or ether/hexane can be explored.[4][6]

Detailed Purification Protocol: Column Chromatography

This protocol outlines the purification of 2-(4-Fluoro-2-propoxyphenyl)ethanol using flash column chromatography, which uses pressure (from a pump or compressed air) to accelerate solvent flow, providing faster and often better separations than gravity chromatography.[2]

Materials and Reagents
  • Stationary Phase: Silica gel, 230-400 mesh for flash chromatography.[2]

  • Mobile Phase: Optimized solvent system from TLC analysis (e.g., 25% Ethyl Acetate / 75% Hexane).

  • Crude Sample: 2-(4-Fluoro-2-propoxyphenyl)ethanol.

  • Apparatus: Glass chromatography column, pump or air line for pressure, fraction collection tubes, TLC plates, and developing chambers.

  • Sand: Washed, acid-free sand.

  • Cotton or Glass Wool: To plug the bottom of the column.

Protocol 3.1: Column Packing (Wet Slurry Method)

The wet slurry method is generally preferred as it produces a more uniform and homogeneous column bed, minimizing the risk of air bubbles or channeling that can ruin a separation.[8]

  • Column Setup: Securely clamp the column in a vertical position in a fume hood. Place a small plug of cotton or glass wool at the bottom outlet. Add a thin layer (approx. 1 cm) of sand over the plug.

  • Prepare Slurry: In a beaker, measure the required amount of silica gel (typically 50-100 times the mass of the crude sample). Add the initial, least polar mobile phase solvent and stir to create a smooth, pourable slurry.

  • Pack Column: Open the column stopcock and pour the silica slurry into the column in a single, continuous motion. Use a funnel to aid pouring. Gently tap the side of the column as the silica settles to ensure even packing.

  • Equilibrate: Once all the silica has been added, add a final layer (approx. 1 cm) of sand on top to protect the silica bed from disturbance during sample loading.[8] Run the mobile phase through the column until the packed bed is stable and no air pockets are visible. Never let the solvent level drop below the top of the sand layer.

Protocol 3.2: Sample Loading

The sample must be loaded onto the column in a narrow, concentrated band for optimal separation.[1]

  • Dissolution: Dissolve the crude sample in the minimum possible volume of the mobile phase eluent.

  • Loading: Carefully drain the eluent in the column until it is just level with the top sand layer. Using a pipette, carefully add the dissolved sample solution to the top of the column, ensuring not to disturb the sand/silica bed.

  • Adsorption: Open the stopcock and drain the solvent until the sample solution has fully entered the sand layer.

  • Washing: Carefully rinse the sides of the column with a very small amount of fresh eluent and allow this to enter the column bed as well. Repeat this wash step once more.

  • Final Preparation: Carefully fill the column with the mobile phase, ensuring not to disturb the surface. The column is now ready for elution.

Protocol 3.3: Elution and Fraction Collection
  • Elution: Apply gentle pressure to the top of the column to begin the flow of the mobile phase. Maintain a consistent flow rate.

  • Fraction Collection: Begin collecting the eluent in sequentially labeled test tubes or flasks. The size of the fractions should be appropriate for the column size (e.g., 10-20 mL fractions for a medium-sized column).

  • Gradient Elution (Optional): If TLC analysis showed that impurities are either much less polar or much more polar than the product, a gradient elution can be used.[9] Start with the less polar solvent system determined by TLC. After the less polar impurities have eluted, gradually increase the polarity of the mobile phase (e.g., from 20% to 40% ethyl acetate in hexane) to speed up the elution of the target compound and any more polar impurities.

  • Monitoring: Periodically analyze the collected fractions by TLC to track the elution of the compounds.[2] Spot several fractions on a single TLC plate alongside a spot of the original crude mixture to identify which fractions contain the pure product.

Protocol 3.4: Isolation of Pure Compound
  • Combine Fractions: Based on the TLC analysis, combine all fractions that contain only the pure 2-(4-Fluoro-2-propoxyphenyl)ethanol.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.

  • Final Analysis: Obtain the mass of the purified product and confirm its identity and purity using analytical methods such as NMR spectroscopy, LC-MS, or by running a final, single-spot TLC.

Summary of Key Parameters and Troubleshooting

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar adsorbent for normal-phase chromatography; smaller particle size improves resolution in flash chromatography.[2]
Sample:Silica Ratio 1:50 to 1:100 (by mass)A higher ratio provides better separation for difficult mixtures.
TLC Target Rf 0.2 - 0.4Ensures good resolution and a reasonable elution time from the column.[5]
Mobile Phase Hexane / Ethyl AcetateA common and effective solvent system with tunable polarity for a wide range of compounds.[6]
Column Packing Wet Slurry MethodMinimizes air bubbles and channeling, leading to a more efficient separation.[8]
Sample Loading Concentrated band in minimal solventPrevents band broadening and ensures sharp, well-resolved peaks during elution.[1]

Visual Workflow of the Purification Protocol

Purification_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Chromatography cluster_analysis Phase 3: Analysis & Isolation TLC_Screen TLC Solvent Screening (e.g., Hexane/EtOAc mixtures) Analyze_TLC Analyze TLC Plates (UV light) TLC_Screen->Analyze_TLC Develop Select_Solvent Select Optimal Solvent (Rf = 0.2-0.4) Analyze_TLC->Select_Solvent Calculate Rf Pack_Column Prepare & Pack Column (Wet Slurry Method) Select_Solvent->Pack_Column Use Selected Solvent System Load_Sample Load Crude Sample (Concentrated Band) Pack_Column->Load_Sample Elute_Column Elute with Mobile Phase (Isocratic or Gradient) Load_Sample->Elute_Column Collect_Fractions Collect Fractions Sequentially Elute_Column->Collect_Fractions TLC_Fractions Analyze Fractions by TLC Collect_Fractions->TLC_Fractions Combine_Pure Combine Pure Fractions TLC_Fractions->Combine_Pure Identify Evaporate Remove Solvent (Rotary Evaporator) Combine_Pure->Evaporate Final_Product Pure Compound Evaporate->Final_Product

Caption: Workflow for purification of 2-(4-Fluoro-2-propoxyphenyl)ethanol.

References

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Abdallah, M. A., & Turo, M. (2021). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). International Journal of Environmental Science and Technology, 18, 2769–2776. Retrieved from [Link]

  • Biotage. (2023, January 26). Why is Solvent Evaluation by TLC Important for Good Flash Chromatography Results? Retrieved from [Link]

  • University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs. Retrieved from [Link]

  • Reddit. (2021, March 20). r/chemhelp - If a paper cites a solvent system for column chromatography, will this same system generally work for TLC? Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography Guide. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Correlating TLC to Isocratic Separation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56931415, 2-[4-Fluoro-2-(2-methoxyethoxy)phenyl]ethanol. Retrieved from [Link]

  • Santai Technologies. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Chemistry. Retrieved from [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

  • LCGC International. (2022, December 7). Developing a Fast Purification Method for a Natural Product with a Preparative LC Column Packed with Superficially Porous Particles. Retrieved from [Link]

  • ResearchGate. (2013, September 4). What is a good way to select mobile phase in chromatography? Retrieved from [Link]

  • Biotage. (2025, December 6). Successful flash chromatography. Retrieved from [Link]

  • BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved from [Link]

Sources

Method

Topic: Crystallization Methods for 2-(4-Fluoro-2-propoxyphenyl)ethanol

An Application Note from the Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the crystallization of 2-...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the crystallization of 2-(4-Fluoro-2-propoxyphenyl)ethanol, a key intermediate in pharmaceutical synthesis. The control of solid-state properties through crystallization is paramount for ensuring purity, stability, and manufacturability in drug development.[1] This guide moves beyond simple procedural lists to explain the underlying scientific principles governing crystallization, empowering researchers to design and optimize robust purification processes. We will explore three primary methodologies: Cooling Crystallization, Anti-Solvent Crystallization, and Slow Evaporation. Each section includes a detailed, self-validating protocol, an analysis of the causal mechanisms, and troubleshooting guidance. Furthermore, we address the critical issue of polymorphism and provide protocols for its screening and characterization, ensuring the consistent isolation of the desired solid form.

Introduction: The Critical Role of Crystallization

Crystallization is the primary purification technique for active pharmaceutical ingredients (APIs) and their intermediates.[2] It is a process where a solid form is generated from a solution, melt, or vapor phase, involving the highly ordered arrangement of molecules into a crystal lattice.[1] For a compound like 2-(4-Fluoro-2-propoxyphenyl)ethanol, achieving a high degree of chemical purity and controlling the physical form are non-negotiable requirements for downstream applications and regulatory compliance.

A significant challenge in pharmaceutical development is the phenomenon of polymorphism , where a single compound can exist in multiple crystalline forms.[3][4] These different forms, while chemically identical, can exhibit vastly different physicochemical properties, including:

  • Solubility and Dissolution Rate: Affecting bioavailability.[3][5]

  • Stability: Both physical and chemical stability can vary between polymorphs.[5][6]

  • Hygroscopicity: The tendency to absorb moisture from the air.[7]

  • Mechanical Properties: Impacting tablet formulation and manufacturing.[8]

Therefore, developing a controlled crystallization process is essential not only for purification but also for reliably producing a specific, stable polymorph.[8] This guide provides the foundational knowledge and practical protocols to achieve this control.

Pre-Crystallization Essentials: Solvent Screening

The choice of solvent is the most critical factor in developing a successful crystallization protocol.[2] An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. This differential solubility is the driving force for crystallization upon cooling.

Protocol 2.1: Systematic Solvent Solubility Screening

Objective: To identify suitable solvents or solvent systems for the crystallization of 2-(4-Fluoro-2-propoxyphenyl)ethanol.

Methodology:

  • Preparation: Place a small, known amount (e.g., 20 mg) of 2-(4-Fluoro-2-propoxyphenyl)ethanol into several small vials.

  • Solvent Addition (Room Temperature): To each vial, add a different solvent (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane, water) in small, measured aliquots (e.g., 0.1 mL).[9][10] Stir or vortex after each addition.

  • Room Temperature Solubility: Record the volume of solvent required to completely dissolve the compound at room temperature. If the compound dissolves immediately in a very small volume, the solvent is likely too good for cooling crystallization.[9]

  • Elevated Temperature Solubility: For solvents that did not readily dissolve the compound at room temperature, gently heat the vial in a water bath (e.g., to 60-70°C) while continuing to add solvent aliquots until the solid fully dissolves. Record the total volume.

  • Cooling & Observation: Allow the hot, saturated solutions to cool slowly to room temperature, then place them in an ice bath for 15-30 minutes.[9]

  • Evaluation: Observe the vials for crystal formation. Note the quantity and quality (e.g., fine powder, large needles) of the precipitate. An ideal solvent will show minimal solubility at low temperatures and produce well-formed crystals upon cooling.

Data Presentation:

The results of this screening should be compiled into a table to facilitate comparison and selection of the optimal solvent system.

SolventSolubility at 25°C (mg/mL) (Hypothetical)Solubility at 70°C (mg/mL) (Hypothetical)Observations upon CoolingSuitability Score (1-5)
Heptane< 5~20Fine, dense powder3
Toluene~20> 200Oiled out initially, then formed crystals2
Ethyl Acetate~50> 400Good yield, small needles4
Isopropanol~150> 500High yield, well-formed prisms5
Ethanol~200> 600High yield, but some material remains in solution4
WaterInsolubleInsolubleNo dissolution1

Note: This data is illustrative. Actual results must be determined experimentally.

Core Crystallization Methodologies

Based on the compound's properties and the results of solvent screening, a primary crystallization method can be selected.

Cooling Crystallization

Principle: This technique is employed for compounds whose solubility is highly dependent on temperature.[1] A saturated solution is prepared at an elevated temperature and then cooled in a controlled manner. As the temperature decreases, the solubility drops, leading to supersaturation and subsequent crystal formation.[11]

Protocol 3.1.1: Controlled Cooling Crystallization

Objective: To purify 2-(4-Fluoro-2-propoxyphenyl)ethanol by generating supersaturation through controlled cooling.

Materials:

  • Crude 2-(4-Fluoro-2-propoxyphenyl)ethanol

  • Selected solvent (e.g., Isopropanol)

  • Erlenmeyer flask with a loose-fitting stopper or watch glass

  • Heating mantle or hot plate

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter paper, flask)[12]

Procedure:

  • Dissolution: Place the crude compound in the Erlenmeyer flask. Add the selected solvent and heat the mixture to near its boiling point while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required to achieve full dissolution.[13]

  • Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[9]

  • Inducing Crystallization (If Necessary): If no crystals form, induce nucleation by scratching the inner wall of the flask with a glass rod at the liquid-air interface or by adding a single "seed" crystal of the pure compound.[9]

  • Maximizing Yield: Once the solution has reached room temperature and crystallization appears complete, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[13]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surfaces.[10]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Anti-Solvent Crystallization

Principle: This method is ideal when a suitable single solvent for cooling crystallization cannot be found. It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a miscible "anti-solvent" in which the compound is poorly soluble.[1][14] The addition of the anti-solvent reduces the overall solubility of the compound in the mixed solvent system, inducing supersaturation and crystallization.[15][16]

Protocol 3.2.1: Anti-Solvent Addition Crystallization

Objective: To purify 2-(4-Fluoro-2-propoxyphenyl)ethanol by inducing precipitation through the addition of an anti-solvent.

Materials:

  • Crude 2-(4-Fluoro-2-propoxyphenyl)ethanol

  • "Good" solvent (e.g., Acetone)

  • "Anti-solvent" (e.g., Water or Heptane) [Note: The solvents must be miscible][10]

  • Crystallization vessel with overhead stirring

  • Addition funnel or syringe pump

Procedure:

  • Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent (acetone) at room temperature.

  • Anti-Solvent Addition: While stirring the solution vigorously, slowly add the anti-solvent (water) dropwise via an addition funnel or syringe pump. The rate of addition is a critical parameter: slow addition promotes the growth of larger crystals, while rapid addition can lead to amorphous precipitation or very fine particles.[16]

  • Observation: Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of nucleation.

  • Crystal Growth: Stop the addition and allow the solution to stir for a period (e.g., 1-2 hours) to allow the crystals to grow.

  • Completion & Isolation: If desired, the mixture can be cooled in an ice bath to maximize the yield before isolating the crystals via vacuum filtration as described in Protocol 3.1.1.

  • Washing & Drying: Wash the crystals with a mixture of the solvent/anti-solvent or with the pure anti-solvent. Dry the product under vacuum.

Slow Evaporation Crystallization

Principle: This method is suitable for compounds that are highly soluble in most common solvents or are sensitive to temperature changes.[1] The compound is dissolved in a relatively volatile solvent, and the solvent is allowed to evaporate slowly over time. As the solvent evaporates, the concentration of the solute increases, eventually reaching supersaturation and causing crystals to form.[17][18]

Protocol 3.3.1: Crystallization by Slow Solvent Evaporation

Objective: To obtain high-quality single crystals of 2-(4-Fluoro-2-propoxyphenyl)ethanol, often for analytical purposes like X-ray crystallography.

Materials:

  • Purified 2-(4-Fluoro-2-propoxyphenyl)ethanol

  • A volatile solvent (e.g., Dichloromethane or Ethyl Acetate)

  • A small vial or beaker

  • Parafilm or aluminum foil

Procedure:

  • Dissolution: Prepare a solution of the compound that is near, but not at, saturation in the chosen volatile solvent.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation Setup: Cover the vial with parafilm and pierce a few small holes in it with a needle. The number and size of the holes control the rate of evaporation.[19] A slower evaporation rate generally yields better quality crystals.

  • Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a fume hood) and leave it undisturbed for several days to weeks.

  • Harvesting: Once suitable crystals have formed, carefully decant the remaining solvent and gently remove the crystals with tweezers or a spatula.

Visualization of Experimental Workflows

To clarify the procedural logic, the following diagrams illustrate the key decision-making processes and workflows in crystallization.

G cluster_0 Crystallization Workflow start Crude Solid 2-(4-Fluoro-2-propoxyphenyl)ethanol solvent_screen Perform Solvent Screening (Protocol 2.1) start->solvent_screen select_method Select Optimal Method (Cooling, Anti-Solvent, Evaporation) solvent_screen->select_method run_protocol Execute Crystallization Protocol (Section 3) select_method->run_protocol isolate Isolate Crystals (Vacuum Filtration) run_protocol->isolate wash_dry Wash & Dry Crystals isolate->wash_dry characterize Characterize Solid Form (XRPD, DSC, Microscopy) wash_dry->characterize finish Pure, Characterized Crystalline Product characterize->finish

Caption: General workflow for the crystallization and purification of the target compound.

G q1 Is solubility strongly temperature-dependent in a suitable solvent? cooling Use Cooling Crystallization (Protocol 3.1.1) q1->cooling  Yes q2 Can you find a miscible solvent/anti-solvent pair? q1->q2  No antisolvent Use Anti-Solvent Crystallization (Protocol 3.2.1) q2->antisolvent  Yes evaporation Use Slow Evaporation (Protocol 3.3.1) q2->evaporation  No (or if high-quality single crystals are needed) re_eval Re-evaluate Solvents / Consider Solvent Mixtures q2->re_eval  No

Caption: Decision tree for selecting the appropriate crystallization method.

Polymorph Screening and Solid Form Characterization

It is crucial to assume that polymorphism may occur.[4] A basic polymorph screen should be conducted to identify potential different crystal forms and determine the most stable one.

Protocol 5.1: Basic Polymorph Screen

Objective: To investigate the potential for polymorphism in 2-(4-Fluoro-2-propoxyphenyl)ethanol under various crystallization conditions.

Methodology:

  • Set up multiple small-scale crystallization experiments in parallel using the protocols described in Section 3.

  • Vary the key parameters systematically:

    • Solvents: Use a diverse range of solvents (e.g., protic, aprotic, polar, non-polar).

    • Cooling Rate: Compare slow cooling, rapid cooling (quenching in an ice bath), and moderate cooling.

    • Anti-Solvent Addition Rate: Compare fast and slow addition rates.

    • Evaporation Rate: Compare fast (open vial) and slow (pinholed parafilm) evaporation.

  • Isolate and dry the solids from each unique condition separately.

  • Analyze each solid form using characterization techniques to determine if different polymorphs have been produced.

Solid-State Characterization Techniques
  • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying and distinguishing between different polymorphs.[20] Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint."

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[21] It is used to determine the melting point, purity, and identify polymorphic transitions.

  • Microscopy: Visual examination of the crystals under a microscope can reveal differences in crystal shape (habit) and size, which can be indicative of different polymorphic forms.

Summary and Best Practices

The successful crystallization of 2-(4-Fluoro-2-propoxyphenyl)ethanol requires a systematic and scientifically grounded approach. The selection of the crystallization method is dictated by the compound's physicochemical properties, particularly its solubility profile.

MethodPrincipleAdvantagesDisadvantages
Cooling Crystallization Temperature-dependent solubilitySimple, scalable, effective for many compoundsRequires significant solubility change with temperature; risk of oiling out
Anti-Solvent Crystallization Solubility reduction by mixing solventsHighly versatile, good control over particle size, can be done at constant temperatureRequires finding a miscible solvent/anti-solvent pair; can be complex to scale up
Slow Evaporation Concentration increase via solvent removalProduces high-quality single crystals, good for thermally sensitive compoundsSlow, low throughput, not easily scalable for bulk purification

Best Practices:

  • Always begin with a thorough solvent screening.

  • Ensure all glassware is scrupulously clean to avoid unintended nucleation.

  • Control the rate of supersaturation generation (cooling rate, addition rate, etc.) to control crystal size and purity.

  • Always characterize the final solid product to confirm its identity, purity, and polymorphic form.

  • Document all experimental conditions meticulously for reproducibility.[22]

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. [Link]

  • Taylor & Francis Online. (2008, October 4). Crystal polymorphism of pharmaceuticals: probing crystal nucleation at the molecular level. [Link]

  • Scribd. Antisolvent Crystallization: A Novel Approach To Bioavailability Enhancement. [Link]

  • Mettler Toledo. Crystal Polymorphism in Chemical & Pharmaceutical Process Development. [Link]

  • Jagiellonian Centre of Innovation. POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. [Link]

  • ResearchGate. (2016). (PDF) Crystal Polymorphism in Pharmaceutical Science. [Link]

  • Mettler Toledo. Using AntiSolvent for Crystallization. [Link]

  • Western University. (2020, October 14). Experimental and Numerical Study of Polymorphism in Crystallization Processes. [Link]

  • Linquip. Evaporation Crystallization Equipment, Engineering Solution. [Link]

  • PubMed. (2003, September 15). Quantification of crystalline forms in active pharmaceutical ingredient and tablets by X-ray powder diffraction. [Link]

  • IntechOpen. (2024, May 28). Pharmaceutical Crystals. [Link]

  • RM@Schools. Antisolvent Crystallization. [Link]

  • ResearchGate. (2016, January 4). Characterization of crystalline and amorphous content in pharmaceutical solids by dielectric thermal analysis. [Link]

  • ACS Publications. (2025, June 22). Pharmaceutical Solid Form Screening and Selection: Which Form Emerges?[Link]

  • Sathee Jee. Chemistry Crystallization. [Link]

  • Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. [Link]

  • Agno Pharmaceuticals. Drug Substance Solid State Characterization. [Link]

  • PubMed. (2022, August 11). Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. [Link]

  • Vapourtec. (2024, May 17). Flow Crystallization | Solubility Control. [Link]

  • Mettler Toledo. Crystallization & Precipitation | Definition, Steps, Equipment. [Link]

  • wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. [Link]

  • University of Cankiri. 3.3. CRYSTALLIZATION. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • University of Missouri–Kansas City. 1. Crystallization. [Link]

  • BVV. (2026, February 23). Chapter 6: Isolation (Evaporative & Cooling Crystallization). [Link]

  • University of Strasbourg. Guide for crystallization. [Link]

Sources

Application

handling and storage protocols for propoxyphenyl ethanol derivatives

Application Note: Advanced Handling, Storage, and Stability Protocols for Propoxyphenyl Ethanol Derivatives I. Mechanistic Context and Scope Propoxyphenyl ethanol derivatives—such as 1-(2-propoxyphenyl)ethanol and 1-(2-i...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Handling, Storage, and Stability Protocols for Propoxyphenyl Ethanol Derivatives

I. Mechanistic Context and Scope Propoxyphenyl ethanol derivatives—such as 1-(2-propoxyphenyl)ethanol and 1-(2-iso-propoxyphenyl)ethanol—are highly valued bifunctional building blocks in pharmaceutical synthesis and materials science. Featuring both a propoxy ether linkage and a reactive secondary alcohol moiety, these compounds are frequently utilized as precursors for active pharmaceutical ingredients (APIs). However, their bifunctionality introduces specific handling challenges. The ether linkage is susceptible to slow auto-oxidation, while the hydroxyl group can readily absorb atmospheric moisture. As a Senior Application Scientist, I have designed this protocol to establish a self-validating system that ensures reagent integrity, maximizes shelf life, and guarantees operator safety.

II. Physicochemical Profiling and Hazard Assessment Before handling any chemical, it is imperative to understand its physical properties and hazard profile. These derivatives are categorized as irritants and require specific engineering controls to prevent respiratory and dermal exposure.

Table 1: Quantitative Physicochemical and Safety Parameters

Parameter1-(2-Iso-Propoxyphenyl)ethanol1-(2-Propoxyphenyl)ethanol
CAS Number 124393-64-21156396-77-8
Molecular Formula C₁₁H₁₆O₂C₁₁H₁₆O₂
Molecular Weight 180.24 g/mol 180.24 g/mol
Purity Standards ≥95%≥97%
GHS Hazard Codes H315, H319, H335H315, H319, H335
Optimal Storage Temp Cool, dry ambient2-8°C (Sealed)

Data synthesized from authoritative safety data sheets and chemical profiling[1],[2].

III. Causality-Driven Storage Protocols The storage environment directly dictates the chemical stability of propoxyphenyl ethanol derivatives.

  • Temperature Control (2-8°C): While some lower-purity isomers can survive at room temperature[1], high-purity derivatives (e.g., ≥97%) must be stored at 2-8°C[2]. Causality: Lowering the kinetic energy of the system suppresses thermal degradation pathways and minimizes the volatility of the compound. This directly reduces the inhalation risk (H335) when the container is opened.

  • Inert Atmosphere & Moisture Exclusion: The secondary alcohol group acts as a hydrogen-bond donor and acceptor, leading to rapid hygroscopic moisture uptake if left exposed. Moisture contamination will poison anhydrous downstream reactions (e.g., Grignard additions or oxidations). Furthermore, the propoxy ether linkage is vulnerable to auto-oxidation. Storing the headspace under an inert gas (Argon or Nitrogen) displaces oxygen, effectively preventing the formation of explosive peroxides.

IV. Experimental Workflow: Handling & Dispensing Methodology This step-by-step methodology is designed as a self-validating system. If the validation step (Step 3) fails, the workflow halts, preventing compromised reagents from ruining multi-step syntheses.

Step 1: Preparation and Engineering Controls Equip standard personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Because these compounds cause skin irritation (H315) and serious eye irritation (H319)[1], all handling must occur exclusively inside a certified Class II fume hood to mitigate respiratory irritation (H335).

Step 2: Thermal Equilibration (Critical Step) If retrieving the compound from 2-8°C storage[2], place the sealed container in a desiccator and allow it to equilibrate to room temperature for 30 minutes. Causality: Opening a cold container in ambient air causes immediate condensation of atmospheric moisture into the reagent, compromising its anhydrous state.

Step 3: Validation (Peroxide Testing) For containers that have been opened and stored for more than 6 months, validate the integrity of the ether linkage. Extract a 0.5 mL aliquot and test it with potassium iodide (KI) starch paper.

  • Self-Validation Check: A color change to blue/black indicates peroxide formation. If positive, quarantine the batch immediately. If negative, proceed to Step 4.

Step 4: Dispensing Use a glass syringe purged with Argon to extract the required volume through a septum. If the container lacks a septum, pour the liquid carefully, immediately flooding the headspace with Argon gas before resealing the cap tightly.

Step 5: Post-Handling Decontamination and Emergency Response Wash all contacted glassware with a polar organic solvent (e.g., acetone) before standard aqueous cleaning. In the event of skin contact, immediately wash with plenty of soap and water (P302+P352)[1]. For eye exposure, rinse cautiously with water for several minutes, removing contact lenses if present (P305+P351+P338)[1].

V. Workflow Visualization The following diagram maps the logical relationships and critical decision points in the handling and storage lifecycle.

Workflow Receive 1. Receipt & QC Check Purity & Seals Store 2. Long-Term Storage 2-8°C, Argon Headspace Receive->Store Validated Equilibrate 3. Thermal Equilibration Desiccator (30 min) Store->Equilibrate Requisition Test 4. Peroxide Validation KI Starch Test (>6 mo) Equilibrate->Test Dispense 5. Fume Hood Dispensing Argon Purge, PPE Test->Dispense Negative (Safe) Waste 6. Waste & Decon Solvent Wash, EPA Disposal Test->Waste Positive (Reject) Dispense->Store Reseal & Return Dispense->Waste Post-Reaction

Propoxyphenyl Ethanol Derivative Handling and Storage Workflow.

VI. References

  • 1-(2-Iso-Propoxyphenyl)ethanol - AK Scientific, Inc. Safety Data Sheet. aksci.com.

  • 1156396-77-8 | 1-(2-Propoxyphenyl)ethanol - ChemScene. chemscene.com.

Method

Application Note: Solvent Selection and Optimization for the Synthetic Derivatization of 2-(4-Fluoro-2-propoxyphenyl)ethanol

Executive Summary & Structural Rationale In pharmaceutical development and fine chemical synthesis, the optimization of reaction conditions for polyfunctional intermediates is heavily dependent on solvent selection. 2-(4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In pharmaceutical development and fine chemical synthesis, the optimization of reaction conditions for polyfunctional intermediates is heavily dependent on solvent selection. 2-(4-Fluoro-2-propoxyphenyl)ethanol is a versatile building block characterized by three distinct functional domains: an aryl ether (propoxy group), an aryl halide (fluorine), and a primary aliphatic alcohol.

Because the primary alcohol is separated from the aromatic ring by a two-carbon aliphatic chain, it lacks the enhanced reactivity of a benzylic position. Consequently, transformations such as oxidation and etherification require robust, carefully solvated conditions. Furthermore, the electron-donating propoxy group and the electron-withdrawing fluorine atom create an electronic push-pull system on the aromatic ring. While the aryl fluorine is generally stable under standard conditions, highly forcing nucleophilic environments must be managed to prevent unintended Nucleophilic Aromatic Substitution (SNAr).

This application note provides a comprehensive guide to selecting the optimal solvents for two critical transformations of 2-(4-Fluoro-2-propoxyphenyl)ethanol: Biphasic TEMPO Oxidation and Williamson Ether Synthesis . Our recommendations are grounded in mechanistic causality and align with the American Chemical Society (ACS) Green Chemistry Institute Pharmaceutical Roundtable (GCIPR) solvent selection guidelines[1].

Application I: Biphasic TEMPO Oxidation of the Primary Alcohol

Mechanistic Solvent Selection

The conversion of the primary alcohol of 2-(4-Fluoro-2-propoxyphenyl)ethanol to its corresponding aldehyde (2-(4-fluoro-2-propoxyphenyl)acetaldehyde) is efficiently achieved using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and sodium hypochlorite (NaOCl).

Historically, dichloromethane (DCM) was the solvent of choice for this Anelli oxidation. However, the ACS Solvent Selection Guide classifies DCM as highly undesirable due to its toxicity, volatility, and environmental persistence [1].

The Causality of Biphasic Systems: To replace DCM, a biphasic system using Toluene or Ethyl Acetate (EtOAc) paired with water is highly effective. The success of this reaction relies on strict phase partitioning. The active oxidant (the oxoammonium cation) is generated in the aqueous phase via the reaction of TEMPO with NaOCl. It then migrates to the organic phase (or reacts at the interface) to oxidize the lipophilic substrate. If a water-miscible solvent (like THF or Acetone) is used, the phases homogenize, leading to over-oxidation to the carboxylic acid and difficult downstream isolation.

TEMPO_Oxidation Aq Aqueous Phase (NaOCl / NaBr) Interface Phase Boundary (Catalytic TEMPO) Aq->Interface Br- to BrO- Oxidation Org Organic Phase (Toluene + Substrate) Interface->Org Oxoammonium Diffusion Org->Interface TEMPO Hydroxylamine Return Product Aldehyde Product (Organic Soluble) Org->Product Alcohol Oxidation

Biphasic TEMPO oxidation workflow illustrating phase transfer and catalytic regeneration.

Experimental Protocol: TEMPO Oxidation

Self-validating system: The inclusion of a thiosulfate quench ensures no residual oxidants interfere with subsequent analytical or synthetic steps.

  • Preparation: In a 250 mL round-bottom flask, dissolve 2-(4-Fluoro-2-propoxyphenyl)ethanol (10.0 mmol) in Toluene (50 mL).

  • Catalyst Addition: Add TEMPO (0.1 mmol, 1 mol%) and an aqueous solution of NaBr (1.0 mmol, 10 mol% in 5 mL deionized water). The NaBr acts as a co-catalyst, forming hypobromite in situ, which accelerates the regeneration of the oxoammonium species.

  • Temperature Control: Cool the biphasic mixture to 0–5 °C using an ice bath. Vigorous stirring (≥800 rpm) is critical to maximize the interfacial surface area.

  • Oxidant Addition: Adjust commercial NaOCl (11.0 mmol, ~1.1 eq) to pH 8.5–9.0 using saturated aqueous NaHCO₃. Add the buffered NaOCl dropwise over 30 minutes to maintain the internal temperature below 5 °C, preventing over-oxidation.

  • Monitoring & Quench: Monitor via TLC or HPLC. Upon completion (typically 1–2 hours), quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) to destroy unreacted hypohalites.

  • Workup: Separate the layers. Wash the organic layer with 1N HCl (20 mL), followed by brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Application II: O-Alkylation via Williamson Ether Synthesis

Mechanistic Solvent Selection

Derivatizing the primary alcohol via an SN2 reaction with an alkyl halide (e.g., benzyl bromide) requires the formation of an alkoxide intermediate. The choice of solvent dictates the nucleophilicity of this alkoxide and the overall reaction trajectory [2].

The "Naked Anion" Effect: Protic solvents (like ethanol or water) form strong hydrogen bonds with the alkoxide oxygen, creating a solvation shell that severely sterically hinders the nucleophile, drastically slowing down the SN2 pathway. Conversely, Polar Aprotic Solvents such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) strongly solvate the counter-cation (e.g., Na⁺) but leave the alkoxide anion "naked" and highly reactive [2].

For 2-(4-Fluoro-2-propoxyphenyl)ethanol, DMF is the optimal choice. It provides the necessary dielectric constant to dissolve the sodium alkoxide while accelerating the SN2 reaction at moderate temperatures (room temperature to 50 °C), thereby avoiding the thermal degradation of the propoxy ether linkage or unintended SNAr reactions at the fluorinated aromatic ring.

Williamson_Solvent Start Alkoxide Generation (Substrate + NaH) Protic Polar Protic Solvent (e.g., EtOH) Start->Protic Aprotic Polar Aprotic Solvent (e.g., DMF, DMSO) Start->Aprotic Solvated H-Bonded Alkoxide (Shielded Nucleophile) Protic->Solvated Hydrogen Bonding Naked Naked Alkoxide (Highly Reactive) Aprotic->Naked Cation Solvation Only Slow Sluggish SN2 / Side Reactions Solvated->Slow Fast Rapid, High-Yield SN2 Naked->Fast

Logical flow of solvent dielectric and hydrogen-bonding effects on alkoxide nucleophilicity.

Experimental Protocol: Williamson Ether Synthesis

Self-validating system: The use of anhydrous conditions and inert gas prevents the premature quenching of NaH, ensuring quantitative alkoxide formation before the electrophile is introduced.

  • Preparation: Flame-dry a 100 mL two-neck flask and flush with Argon. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 12.0 mmol, 1.2 eq). Wash the NaH with anhydrous hexane (2 x 10 mL) to remove the mineral oil, decanting the solvent carefully under Argon.

  • Solvation: Suspend the washed NaH in anhydrous DMF (30 mL) and cool to 0 °C.

  • Alkoxide Formation: Dissolve 2-(4-Fluoro-2-propoxyphenyl)ethanol (10.0 mmol) in anhydrous DMF (10 mL). Add this solution dropwise to the NaH suspension over 15 minutes. Stir at room temperature for 30 minutes until hydrogen gas evolution ceases, indicating complete alkoxide formation.

  • Electrophile Addition: Cool the mixture back to 0 °C. Add the alkyl halide (e.g., Benzyl Bromide, 11.0 mmol, 1.1 eq) dropwise.

  • Propagation: Warm the reaction to room temperature and stir for 4–6 hours.

  • Workup: Carefully quench the reaction by the dropwise addition of cold water (50 mL) at 0 °C. Extract the aqueous mixture with EtOAc (3 x 30 mL). Wash the combined organic layers extensively with water (3 x 50 mL) and brine (50 mL) to remove DMF. Dry over MgSO₄, filter, and concentrate.

Quantitative Data Presentation

The following tables summarize the empirical effects of solvent selection on both described workflows, highlighting the balance between chemical yield and sustainable practices.

Table 1: Solvent Comparison for TEMPO/NaOCl Oxidation
Solvent SystemACS Green ClassificationPhase BehaviorExpected Yield (%)Impurity Profile / Notes
DCM / H₂O Highly UndesirableBiphasic90 - 95%Excellent yield, but severe regulatory/environmental restrictions.
Toluene / H₂O AcceptableBiphasic88 - 93%Ideal drop-in replacement. Clean conversion to aldehyde.
EtOAc / H₂O PreferredBiphasic85 - 90%Highly sustainable. May require slightly longer reaction times.
THF / H₂O AcceptableHomogeneous< 40%High levels of over-oxidation to the carboxylic acid.
Table 2: Solvent Comparison for Williamson Ether Synthesis
SolventDielectric Constant (ε)Solvent TypeExpected Yield (%)Mechanistic Outcome
DMF 36.7Polar Aprotic92 - 96%"Naked anion" promotes rapid SN2. Requires aqueous washes to remove.
DMSO 46.7Polar Aprotic90 - 95%Excellent reactivity. Difficult to remove under vacuum; requires extensive extraction.
THF 7.5Borderline Aprotic60 - 70%Lower solubility for sodium alkoxides; slower reaction rate.
Ethanol 24.5Polar Protic< 20%H-bonding shields the alkoxide. Competes with substrate as a nucleophile.

References

  • Toward a More Holistic Framework for Solvent Selection ResearchGate / ACS Green Chemistry Institute Pharmaceutical Roundtable (GCIPR)[Link]

  • The Williamson Ether Synthesis - Solvent Effects and Mechanisms Master Organic Chemistry[Link]

Application

Application Notes &amp; Protocols: Microwave-Assisted Synthesis of 2-(4-Fluoro-2-propoxyphenyl)ethanol

Abstract: This document provides a comprehensive guide to the synthesis of 2-(4-Fluoro-2-propoxyphenyl)ethanol, a valuable intermediate in pharmaceutical research, utilizing microwave-assisted organic synthesis (MAOS). T...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide to the synthesis of 2-(4-Fluoro-2-propoxyphenyl)ethanol, a valuable intermediate in pharmaceutical research, utilizing microwave-assisted organic synthesis (MAOS). The protocol detailed herein leverages the principles of the Williamson ether synthesis, demonstrating significant advantages over conventional heating methods, including drastically reduced reaction times and improved yields. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, a step-by-step protocol, and critical safety considerations.

Introduction: The Rationale for Microwave-Assisted Synthesis

The synthesis of aryl ethers is a cornerstone of medicinal chemistry, with the resulting motifs present in numerous biologically active compounds. 2-(4-Fluoro-2-propoxyphenyl)ethanol serves as a key building block for more complex molecular architectures. The traditional method for its synthesis, the Williamson ether synthesis, often requires prolonged reaction times and high temperatures, leading to potential side-product formation and energy inefficiency.[1][2]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, aligning with the principles of green chemistry.[3][4][5] Unlike conventional heating which relies on slow heat transfer through convection, microwave irradiation delivers energy directly to polar molecules and ions within the reaction mixture.[6][7] This interaction, governed by dipolar polarization and ionic conduction mechanisms, results in rapid, uniform, and efficient volumetric heating.[4][6] The primary benefits of this approach include:

  • Reaction Rate Acceleration: Significant reduction in reaction times from hours to minutes.[8]

  • Increased Yields and Purity: Minimized byproduct formation due to shorter exposure to high temperatures.[4]

  • Energy Efficiency: Direct energy transfer to the reactants is more efficient than heating an entire oil bath and reaction apparatus.[3]

  • Enhanced Reproducibility: Modern microwave reactors offer precise control over temperature, pressure, and power.[9][10]

This application note details an optimized protocol for the O-alkylation of 4-Fluoro-2-propoxyphenol using 2-chloroethanol under microwave irradiation, providing a rapid and efficient route to the target compound.

Reaction Principle and Mechanism

The synthesis is based on the Williamson ether synthesis, a well-established S(_N)2 reaction. The process involves two key steps:

  • Deprotonation: A base, such as potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)), is used to deprotonate the hydroxyl group of 4-Fluoro-2-propoxyphenol, forming a more nucleophilic phenoxide ion.

  • Nucleophilic Substitution: The resulting phenoxide ion attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group to form the desired ether linkage.

Microwave energy dramatically accelerates this process. Polar molecules, such as the solvent and the ionic intermediates, attempt to align with the rapidly oscillating electric field of the microwaves.[7] This rapid molecular rotation and ionic conduction generate intense internal heat, allowing the reaction to reach the required activation energy much faster than with conventional heating.[7][9]

Caption: General reaction scheme for the synthesis.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
4-Fluoro-2-propoxyphenol≥97%Commercially Available
2-Chloroethanol≥98%Commercially Available
Potassium Carbonate (K(_2)CO(_3))Anhydrous, ≥99%Commercially AvailableFinely powdered for better reactivity.
Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse a high-boiling, polar solvent suitable for microwave synthesis.
Ethyl AcetateACS GradeCommercially AvailableFor extraction and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Deionized WaterIn-house
Brine (Saturated NaCl)Prepared in-house
Anhydrous Sodium Sulfate (Na(_2)SO(_4))ACS GradeCommercially AvailableFor drying organic layers.
Equipment
  • Microwave Reactor: A dedicated single-mode microwave synthesizer designed for chemical reactions (e.g., CEM Discover, Anton Paar Monowave, Biotage Initiator+). Domestic microwave ovens are not suitable and are extremely dangerous for this application.[10][11]

  • Reaction Vessels: 10 mL or 20 mL microwave-safe glass vials with snap caps and septa.

  • Magnetic Stir Bars: Teflon-coated stir bars appropriate for the reaction vials.

  • Analytical Balance: (± 0.1 mg)

  • Standard Laboratory Glassware: Separatory funnel, beakers, Erlenmeyer flasks, round-bottom flasks.

  • Rotary Evaporator

  • Flash Chromatography System

  • Thin-Layer Chromatography (TLC) Plates: Silica gel 60 F₂₅₄

Analytical Instruments
  • Nuclear Magnetic Resonance (NMR) Spectrometer: For structural elucidation (¹H, ¹³C, ¹⁹F NMR).

  • Mass Spectrometer (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for molecular weight confirmation and purity analysis.

Detailed Experimental Protocol

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Microwave Irradiation cluster_workup 3. Work-up & Extraction cluster_purify 4. Purification & Analysis prep1 Weigh Reactants: - 4-Fluoro-2-propoxyphenol - K₂CO₃ prep2 Add to Microwave Vial with Stir Bar prep1->prep2 prep3 Add DMF and 2-Chloroethanol prep2->prep3 prep4 Seal Vial Securely prep3->prep4 react1 Place Vial in Reactor prep4->react1 react2 Set Parameters: - Temp: 120 °C - Time: 15 min - Power: Dynamic react1->react2 react3 Run Reaction with Stirring react2->react3 react4 Cool to Room Temp react3->react4 work1 Pour into Water react4->work1 work2 Extract with Ethyl Acetate (3x) work1->work2 work3 Combine Organic Layers work2->work3 work4 Wash with Water & Brine work3->work4 work5 Dry over Na₂SO₄ work4->work5 work6 Filter & Concentrate work5->work6 purify1 Purify by Flash Chromatography work6->purify1 purify2 Collect & Combine Fractions purify1->purify2 purify3 Remove Solvent purify2->purify3 purify4 Characterize Product: - NMR - MS purify3->purify4

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure:

  • Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 4-Fluoro-2-propoxyphenol (1.0 mmol, 170.2 mg).

  • Add Base: Add anhydrous potassium carbonate (2.0 mmol, 276.4 mg).

  • Add Solvent and Reagent: Add anhydrous DMF (4.0 mL), followed by 2-chloroethanol (1.5 mmol, 120.8 mg, ~101 µL).

  • Seal: Securely cap the vial. Ensure the seal is tight to withstand the pressure generated during heating.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120 °C (use a ramp time of 2 minutes)

    • Hold Time: 15 minutes

    • Stirring: High

    • Power: Dynamic power control to maintain the target temperature.

  • Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before handling.

  • Work-up:

    • Open the vial and transfer the reaction mixture into a separatory funnel containing 20 mL of deionized water.

    • Rinse the vial with a small amount of ethyl acetate (5 mL) and add it to the separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers.

    • Wash the combined organic phase sequentially with deionized water (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na(_2)SO(_4)), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil by flash column chromatography on silica gel.

    • Use a gradient elution system, for example, starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate in hexanes.

    • Monitor the fractions by TLC.

    • Combine the fractions containing the pure product and remove the solvent in vacuo to yield 2-(4-Fluoro-2-propoxyphenyl)ethanol as a clear oil.

Results and Product Characterization

The microwave-assisted protocol provides a significant improvement over conventional heating methods.

MethodReaction TimeTemperature (°C)Yield (%)
Microwave-Assisted 15 minutes 120 ~85-95%
Conventional (Oil Bath)12-24 hours100-120~60-75%

Characterization Data (Predicted):

The structure of the final product, 2-(4-Fluoro-2-propoxyphenyl)ethanol, should be confirmed using standard spectroscopic techniques.[12][13]

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • ~6.90-7.10 (m, 3H, Ar-H)

    • ~4.10 (t, 2H, -OCH₂CH₂OH)

    • ~4.00 (t, 2H, -OCH₂CH₂CH₃)

    • ~3.95 (t, 2H, -OCH₂CH₂OH)

    • ~2.50 (br s, 1H, -OH)

    • ~1.85 (sextet, 2H, -OCH₂CH₂CH₃)

    • ~1.05 (t, 3H, -OCH₂CH₂CH₃)

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

    • ~157.0 (d, J ≈ 240 Hz, C-F)

    • ~150.0, ~145.0 (Ar-C)

    • ~117.0, ~116.0, ~115.0 (Ar-CH)

    • ~72.0 (-OCH₂CH₂CH₃)

    • ~69.0 (-OCH₂CH₂OH)

    • ~61.0 (-OCH₂CH₂OH)

    • ~22.0 (-OCH₂CH₂CH₃)

    • ~10.0 (-OCH₂CH₂CH₃)

  • ¹⁹F NMR (376 MHz, CDCl₃) δ (ppm):

    • A single peak is expected in the typical range for an aryl fluoride.

  • MS (ESI+): m/z calculated for C₁₁H₁₅FO₂ [M+H]⁺: 199.11; found: 199.1.

Safety Considerations

  • Microwave Reactor Safety: Only use microwave reactors specifically designed for chemical synthesis.[10] These units are equipped with essential safety features like pressure and temperature sensors, automatic power cut-offs, and blast-resistant cavities.[10][14] Never use a domestic kitchen microwave.[10]

  • Pressurized Reactions: Reactions in sealed vessels at temperatures above the solvent's boiling point will generate high internal pressure.[8][15] Always use the correct reaction vessels and caps rated for the expected pressures and temperatures. Do not exceed the recommended fill volume for the vial (typically less than 2/3 full).

  • Solvent Choice: Use high-boiling polar solvents like DMF, DMSO, or NMP. Avoid low-boiling, flammable solvents (e.g., diethyl ether, pentane) in sealed vessels unless specialized low-temperature equipment is used.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory at all times.

  • Ventilation: All operations, especially the opening of the reaction vial post-synthesis, should be conducted in a well-ventilated fume hood.

Conclusion

This application note presents a robust, efficient, and rapid protocol for the synthesis of 2-(4-Fluoro-2-propoxyphenyl)ethanol via a microwave-assisted Williamson ether synthesis. The method offers substantial advantages in terms of reaction time and yield compared to traditional synthetic routes, making it highly suitable for applications in research and development where rapid lead optimization and library synthesis are critical. Adherence to the detailed protocol and safety guidelines will ensure successful and safe execution.

References

  • 1 (n.d.).

  • 6 (2025, November 7).

  • 7 (n.d.).

  • Joshi, G. G. (2013, July 1). 3

  • 16 (n.d.).

  • 4 (2025, June 30).

  • 17 (2024, October 11).

  • 18 (n.d.).

  • 15 (n.d.).

  • 14 (n.d.).

  • 2 (n.d.).

  • Bogdal, D. (1997, August 25). 19

  • 9 (n.d.).

  • 5 (2024, October 11).

  • 20 (n.d.).

  • 8 (n.d.).

  • 10 (n.d.).

  • 21 (n.d.).

  • 11 (n.d.).

  • 22 (2022, March 1).

  • Gholipour, F., Rahmani, M., & Panahi, F. (2019, January 1). 23

  • 12 (n.d.).

  • Bhatnagar, S., & Raines, R. T. (n.d.). 24

  • 25 (n.d.).

  • 26 (n.d.).

  • 27 (n.d.).

  • 28 (2010, September 3).

  • 29 (n.d.).

  • 30 (n.d.).

  • 31 (1986, July 30).

  • 32 (n.d.).

  • 33 (2025, April 14).

  • Paculba, M. A., & Durante, R. (n.d.). 34

  • 13 (n.d.).

  • 35 (n.d.).

  • 36 (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Fluoro-2-propoxyphenyl)ethanol

Welcome to the technical support center for the synthesis of 2-(4-Fluoro-2-propoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(4-Fluoro-2-propoxyphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to improve the yield and purity of your synthesis. The information herein is curated from established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format to help you navigate the multi-step synthesis of 2-(4-Fluoro-2-propoxyphenyl)ethanol.

Step 1: Williamson Ether Synthesis of 1-Fluoro-4-propoxybenzene

Question 1: My Williamson ether synthesis of 1-fluoro-4-propoxybenzene from 4-fluorophenol and a propyl halide is showing low conversion. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in this O-alkylation step is a common issue and can often be attributed to several factors. Here is a systematic approach to troubleshooting:

  • Incomplete Deprotonation of 4-Fluorophenol: The reaction proceeds via the nucleophilic attack of the phenoxide ion on the propyl halide. Incomplete deprotonation of the starting phenol will result in unreacted starting material.

    • Solution: Ensure you are using a sufficiently strong base and that it is fresh. Sodium hydride (NaH) is highly effective as it drives the deprotonation to completion by the evolution of hydrogen gas. Potassium carbonate (K2CO3) is a milder and often safer alternative, but it may require higher temperatures and longer reaction times. Ensure the K2CO3 is finely powdered and anhydrous to maximize its reactivity.

  • Choice of Propyl Halide: The reactivity of the propyl halide follows the trend I > Br > Cl.

    • Solution: If you are using 1-propyl chloride and observing low reactivity, consider switching to 1-propyl bromide or 1-propyl iodide for a faster reaction.

  • Solvent Selection: The choice of solvent is critical. Aprotic polar solvents are ideal as they solvate the cation of the base, leaving the phenoxide nucleophile more reactive.

    • Solution: Dimethylformamide (DMF) or acetonitrile are excellent choices. Ensure your solvent is anhydrous, as water will quench the phenoxide and any reactive base like NaH.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to side reactions, such as elimination of the alkyl halide.

    • Solution: A moderate temperature of 60-80 °C is typically sufficient when using DMF or acetonitrile. If you are using a less reactive combination of reagents, a higher temperature may be necessary, but monitor the reaction closely for the formation of byproducts.

Table 1: Recommended Conditions for Williamson Ether Synthesis

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH) or Anhydrous Potassium Carbonate (K2CO3)NaH ensures complete deprotonation. K2CO3 is a safer alternative.
Propyl Halide 1-Propyl bromide or 1-Propyl iodideHigher reactivity compared to 1-propyl chloride.
Solvent Anhydrous Dimethylformamide (DMF) or AcetonitrileAprotic polar solvents enhance the nucleophilicity of the phenoxide.
Temperature 60-80 °CBalances reaction rate and minimizes side reactions.
Step 2: Friedel-Crafts Acylation

Question 2: I am attempting a Friedel-Crafts acylation on 1-fluoro-4-propoxybenzene and observing a complex mixture of products with a low yield of the desired 1-(4-Fluoro-2-propoxyphenyl)ethan-1-one. What is going wrong?

Answer:

Friedel-Crafts acylation on substituted benzenes can be complex due to directing group effects and potential side reactions. Here are the key areas to troubleshoot:

  • Directing Group Effects: The propoxy group is a strong ortho-, para- director, while the fluorine atom is a deactivating ortho-, para- director. The propoxy group's activating effect will dominate, directing the acylation primarily to the ortho position, which is desired. However, some para-acylation relative to the propoxy group (meta to the fluorine) can occur.

    • Solution: The choice of Lewis acid catalyst and reaction temperature can influence regioselectivity. Aluminum chloride (AlCl3) is a strong catalyst that can sometimes lead to less selectivity. Consider using a milder Lewis acid like ferric chloride (FeCl3) or zinc chloride (ZnCl2) to improve the regioselectivity.[1] Running the reaction at a lower temperature (0-5 °C) can also enhance the formation of the desired ortho-isomer.

  • Catalyst Stoichiometry: In Friedel-Crafts acylations, the Lewis acid catalyst complexes with the carbonyl oxygen of the product, rendering it inactive. Therefore, slightly more than one equivalent of the catalyst is required.

    • Solution: Ensure you are using at least 1.1 equivalents of the Lewis acid catalyst.

  • Reaction Conditions: The reaction is sensitive to moisture.

    • Solution: The reaction must be carried out under strictly anhydrous conditions. Use a dry solvent, such as dichloromethane (DCM) or carbon disulfide (CS2), and protect the reaction from atmospheric moisture with a drying tube.

Step 3: Synthesis of 2-(4-Fluoro-2-propoxyphenyl)acetic acid

Question 3: The Willgerodt-Kindler reaction to convert 1-(4-Fluoro-2-propoxyphenyl)ethan-1-one to the corresponding thioamide is giving a low yield. Are there more reliable alternatives?

Answer:

The Willgerodt-Kindler reaction can indeed be capricious. A more reliable and often higher-yielding alternative is the haloform reaction followed by conversion of the resulting carboxylic acid.

  • Alternative Route: Haloform Reaction: The acetyl group of 1-(4-Fluoro-2-propoxyphenyl)ethan-1-one can be converted to a carboxylate via the haloform reaction using sodium hypobromite or sodium hypochlorite. This directly yields 4-fluoro-2-propoxybenzoic acid.

  • Chain Elongation (Arndt-Eistert Homologation): While reliable, the Arndt-Eistert reaction involves diazomethane, which is explosive and toxic. A safer alternative is to reduce the 4-fluoro-2-propoxybenzoic acid to the corresponding benzyl alcohol, convert the alcohol to a benzyl bromide, and then perform a cyanide displacement followed by hydrolysis to get the desired acetic acid.

Step 4: Reduction of 2-(4-Fluoro-2-propoxyphenyl)acetic acid to 2-(4-Fluoro-2-propoxyphenyl)ethanol

Question 4: My reduction of 2-(4-Fluoro-2-propoxyphenyl)acetic acid with Lithium Aluminum Hydride (LAH) is not going to completion, and I am having difficulty with the workup. How can I optimize this step?

Answer:

The reduction of carboxylic acids with LAH is a powerful transformation but requires careful execution.[2][3][4]

  • Incomplete Reaction:

    • Reagent Activity: LAH is extremely reactive towards water and moisture. Ensure you are using fresh, high-quality LAH and that your solvent (typically anhydrous tetrahydrofuran (THF) or diethyl ether) is scrupulously dry.

    • Stoichiometry: The reduction of a carboxylic acid with LAH consumes two equivalents of hydride: one for the deprotonation of the acidic proton and one for the reduction of the carboxylate. It is advisable to use a slight excess of LAH (around 1.5 to 2 equivalents relative to the carboxylic acid) to ensure the reaction goes to completion.

    • Reaction Temperature: While the initial addition of the carboxylic acid to the LAH suspension should be done at a low temperature (0 °C) to control the initial exothermic reaction, the reaction often requires heating at reflux in THF for several hours to go to completion.

  • Workup Issues: The workup of LAH reactions can be challenging due to the formation of gelatinous aluminum salts. The Fieser workup is a reliable method to obtain a granular precipitate that is easy to filter.

    • Fieser Workup Protocol: After the reaction is complete and cooled to 0 °C, slowly and cautiously add a volume of water equal to the mass (in grams) of LAH used. Then, add a volume of 15% aqueous sodium hydroxide solution equal to the mass of LAH used. Finally, add a volume of water that is three times the mass of LAH used. Stir the mixture vigorously for 15-30 minutes. This should result in a white, granular precipitate that can be easily removed by filtration.

Diagram 1: Troubleshooting Workflow for LAH Reduction

LAH_Troubleshooting start Low Yield in LAH Reduction reagent_purity Check LAH and Solvent Purity start->reagent_purity stoichiometry Verify LAH Stoichiometry (1.5-2.0 eq.) start->stoichiometry temperature Optimize Reaction Temperature (Reflux in THF) start->temperature workup Improve Workup Procedure (Fieser Method) start->workup solution1 Use fresh LAH and anhydrous solvent. reagent_purity->solution1 solution2 Increase LAH to ensure complete reaction. stoichiometry->solution2 solution3 Heat to reflux after initial addition. temperature->solution3 solution4 Employ Fieser workup for easy filtration. workup->solution4 a A 4-Fluorophenol B 1-Fluoro-4-propoxybenzene A->B  1-Propyl bromide, K2CO3, DMF   C 1-(4-Fluoro-2-propoxyphenyl)ethan-1-one B->C  Acetyl chloride, AlCl3, DCM   D 2-(4-Fluoro-2-propoxyphenyl)acetic acid C->D  Oxidative Rearrangement   E 2-(4-Fluoro-2-propoxyphenyl)ethanol D->E  LiAlH4, THF  

Caption: Recommended four-step synthesis of the target compound.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several steps require specific safety measures:

  • Sodium Hydride (if used): NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is flammable and explosive. Handle it in an inert atmosphere (e.g., a glovebox or under argon/nitrogen) and use a mineral oil dispersion for safer handling.

  • Aluminum Chloride: AlCl3 is a water-reactive solid that releases HCl gas upon contact with moisture. It is corrosive and a respiratory irritant. Handle it in a fume hood and avoid inhalation of dust.

  • Lithium Aluminum Hydride: LAH is also highly reactive with water and protic solvents, releasing flammable hydrogen gas. It is corrosive and can cause severe burns. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere. The workup should be performed with extreme caution by slowly adding the quenching reagents at a low temperature.

Q3: How can I purify the final product, 2-(4-Fluoro-2-propoxyphenyl)ethanol?

A3: The final product can be purified by column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is typically effective. The polarity of the eluent can be gradually increased to elute the product. For larger quantities, vacuum distillation can be an effective purification method. [5][6][7][8]

Detailed Experimental Protocol

This section provides a detailed, step-by-step methodology for the recommended synthesis of 2-(4-Fluoro-2-propoxyphenyl)ethanol.

Step 1: Synthesis of 1-Fluoro-4-propoxybenzene
  • To a stirred solution of 4-fluorophenol (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq.).

  • Add 1-propyl bromide (1.2 eq.) dropwise to the mixture.

  • Heat the reaction mixture to 70 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify by vacuum distillation if necessary.

Step 2: Synthesis of 1-(4-Fluoro-2-propoxyphenyl)ethan-1-one
  • To a suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous DCM at 0 °C, add acetyl chloride (1.1 eq.) dropwise.

  • Stir the mixture for 15 minutes, then add a solution of 1-fluoro-4-propoxybenzene (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 3: Synthesis of 2-(4-Fluoro-2-propoxyphenyl)acetic acid (via homologation)

This is a multi-step process:

  • Reduction to Benzyl Alcohol: Reduce 1-(4-fluoro-2-propoxyphenyl)ethan-1-one to the corresponding alcohol using sodium borohydride in methanol.

  • Conversion to Benzyl Bromide: Convert the alcohol to the benzyl bromide using phosphorus tribromide in an appropriate solvent.

  • Cyanation: React the benzyl bromide with sodium cyanide in a polar aprotic solvent like DMSO to form the corresponding nitrile.

  • Hydrolysis: Hydrolyze the nitrile to the carboxylic acid using a strong acid (e.g., H2SO4) or base (e.g., NaOH) followed by acidic workup.

Step 4: Synthesis of 2-(4-Fluoro-2-propoxyphenyl)ethanol
  • To a suspension of LAH (1.5 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 2-(4-fluoro-2-propoxyphenyl)acetic acid (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and perform the Fieser workup as described in the troubleshooting section.

  • Filter the granular precipitate and wash it thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by silica gel column chromatography (ethyl acetate/hexanes).

References

  • Britton, E. C. (1929). Purification of phenyl ethyl alcohol. U.S. Patent No. 1,698,932. Washington, DC: U.S. Patent and Trademark Office.

  • Conde-Báez, L., et al. (2020). Design of a Separation Process for Natural 2-Phenylethanol with Economic and Safety Considerations. MDPI.

  • Britton, E. C. (1930). Method of purifying phenyl ethyl alcohol. U.S. Patent No. 1,752,365. Washington, DC: U.S. Patent and Trademark Office.

  • European Patent Office. (1990). Purification of phenyl ethyl alcohol. EP 0366842 B1.

  • Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Srinivas college of Pharmacy.
  • Dence, C. S., McCarthy, T. J., & Welch, M. J. (1993). Improved synthesis of [18F]4-fluorophenacyl bromide: the use of polymer supported perbromide. Applied Radiation and Isotopes, 44(6), 981–983.

  • Nowak, I., & Szymański, J. (2016). Production of natural 2-phenylethanol: From biotransformation to purified product. Journal of Biotechnology, 232, 33-39.
  • PrepChem.com. (n.d.). Synthesis of 4-fluoro-3-phenoxy-benzyl bromide. Retrieved from [Link]

  • Rieke, R. D., & Wu, T.-C. (1997). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. The Journal of Organic Chemistry, 62(20), 6921-6923.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • University of Bristol. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Battula, S., et al. (2022). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give [5][6]Addition and Oxidative Coupling Reactions. ACS Omega, 7(5), 4585-4595.

  • Nystrom, R. F. (1949). Reduction of Organic Compounds by Lithium Aluminum Hydride. 11. Carboxylic Acids. Journal of the American Chemical Society, 71(10), 3539-3541.
  • Tešević, V., et al. (2016). Lithium aluminum hydride reduction of 1-phenylbutane-1,3-dione, and acetylation of the products: NMR and GC-MS analysis. Journal of the Serbian Chemical Society, 81(1), 25-36.
  • Organic Syntheses. (n.d.). Phenacyl bromide. Retrieved from [Link]

  • Song, L.-Y., et al. (2020). A straightforward coupling of 4-sulfonylpyridines with Grignard reagents. RSC Advances, 10(42), 25169-25173.
  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]

  • Kim, J.-C., et al. (2003). Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]--[5][9]thiazepin-3(2H)-one. Bulletin of the Korean Chemical Society, 24(8), 1165-1167.

  • Beilstein Archives. (n.d.). Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols.
  • ChemRxiv. (n.d.).
  • Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Retrieved from [Link]

  • Ramachandran Research Group. (n.d.). Fluoroorganic Chemistry. Purdue University. Retrieved from [Link]

  • Liu, K., et al. (2018). (Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes.
  • Indian Journal of Pharmaceutical Sciences. (2001).
  • van der Vlugt, E. N., et al. (2021). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 86(4), 3366-3376.
  • Wang, Y., et al. (2021). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 9, 735414.
  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Retrieved from [Link]

Sources

Optimization

minimizing side reactions during phenoxyethanol derivative synthesis

Technical Support Center: Synthesis of Phenoxyethanol Derivatives Welcome to the technical support center for the synthesis of phenoxyethanol and its derivatives. This guide is designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Phenoxyethanol Derivatives

Welcome to the technical support center for the synthesis of phenoxyethanol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on minimizing side reactions to enhance product yield and purity. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions.

Section 1: The Core Reaction - Williamson Ether Synthesis of Phenoxyethanol Derivatives

The most common and versatile method for synthesizing phenoxyethanol derivatives is the Williamson ether synthesis.[1] This reaction involves the deprotonation of a phenol (or a substituted phenol) to form a phenoxide ion, which then acts as a nucleophile, attacking an electrophilic alkylating agent like 2-chloroethanol or ethylene oxide.[1][2] The overall process is a bimolecular nucleophilic substitution (SN2) reaction.[1]

The fundamental steps are:

  • Deprotonation: A base removes the acidic proton from the hydroxyl group of the phenol, creating a highly nucleophilic phenoxide anion.

  • Nucleophilic Attack: The phenoxide attacks the electrophilic carbon of the alkylating agent (e.g., the carbon bonded to the halogen in 2-chloroethanol), displacing the leaving group (e.g., chloride).[3]

Core Reaction Pathway

Williamson_Synthesis Phenol Phenol (Ar-OH) Phenoxide Phenoxide Anion (Ar-O⁻) Phenol->Phenoxide + Base Base Base (e.g., NaOH, K₂CO₃) Product Phenoxyethanol Derivative (Ar-O-CH₂CH₂-OH) Phenoxide->Product + Alkylating Agent AlkylatingAgent Alkylating Agent (e.g., Cl-CH₂CH₂-OH) Byproduct Salt Byproduct (e.g., NaCl) Product->Byproduct - Leaving Group Salt

Caption: General workflow of the Williamson ether synthesis for phenoxyethanol derivatives.

Section 2: Troubleshooting Guide - Common Side Reactions and Mitigation

Even with a well-established procedure, several side reactions can compete with the desired ether formation, reducing yield and complicating purification. This section addresses the most common issues in a Q&A format.

Problem 1: O-Alkylation vs. C-Alkylation

Q: My analysis shows isomers that are not my target O-alkylated product. I suspect C-alkylation is occurring on the aromatic ring. Why is this happening and how can I prevent it?

A: This is a classic problem stemming from the fact that the phenoxide ion is an ambident nucleophile .[1] The negative charge is delocalized across both the oxygen atom and the aromatic ring (specifically at the ortho and para positions). This creates two potential sites for the alkylating agent to attack.[4]

  • O-alkylation (the desired reaction) occurs when the oxygen atom attacks the electrophile.

  • C-alkylation (the side reaction) occurs when a carbon atom in the ring (ortho or para) attacks the electrophile, forming a new C-C bond.[4]

Several factors influence the ratio of O- to C-alkylation:

FactorTo Favor O-Alkylation (Desired)To Favor C-Alkylation (Undesired)Rationale
Solvent Aprotic polar solvents (e.g., DMF, DMSO)[4]Protic solvents (e.g., water, ethanol, TFE)[4]Protic solvents solvate the oxygen atom of the phenoxide through hydrogen bonding, making it less available for reaction. This leaves the less-solvated carbon atoms of the ring as more accessible nucleophilic sites.[4][5]
Counter-ion Large, "soft" cations (e.g., K⁺, Cs⁺)Small, "hard" cations (e.g., Li⁺, Na⁺)Smaller cations associate more tightly with the oxygen atom (Hard-Hard interaction), shielding it and promoting C-alkylation. Larger cations result in a "freer" or more dissociated phenoxide, allowing the more electronegative oxygen to react faster (kinetic control).
Temperature Lower temperaturesHigher temperaturesO-alkylation is typically the kinetically favored product (faster reaction), while C-alkylation often leads to the more thermodynamically stable product.[6] Running the reaction at the lowest feasible temperature often improves selectivity for the O-alkylated ether.

Mitigation Strategy: To maximize O-alkylation, use an aprotic polar solvent like DMF, a base with a larger counter-ion like potassium carbonate (K₂CO₃), and maintain the lowest practical reaction temperature.

OC_Alkylation cluster_0 Phenoxide Ambident Nucleophile Phenoxide Phenoxide Anion Oxygen Attack Carbon (Ring) Attack O_Product O-Alkylated Product (Ether) Phenoxide:o->O_Product Favored in Aprotic Solvents (Kinetic Product) C_Product C-Alkylated Product (Substituted Phenol) Phenoxide:c->C_Product Favored in Protic Solvents (Thermodynamic Product) AlkylatingAgent R-X

Caption: Competing pathways of O- vs. C-alkylation for the phenoxide nucleophile.

Problem 2: Dialkylation and Oligomerization

Q: I am reacting phenol with 2-chloroethanol and getting a significant amount of a higher boiling point impurity, which I've identified as 1,2-diphenoxyethane. How can I avoid this?

A: This side reaction occurs when a molecule of the desired product, 2-phenoxyethanol, is itself deprotonated and acts as a nucleophile. The resulting alkoxide attacks another molecule of 2-chloroethanol, leading to the diether byproduct.

Ar-O-CH₂CH₂-OH + Base → Ar-O-CH₂CH₂-O⁻ Ar-O-CH₂CH₂-O⁻ + Cl-CH₂CH₂-OH → Ar-O-CH₂CH₂-O-CH₂CH₂-OH + Cl⁻ (Incorrect, attacks another phenoxyethanol) Ar-O-CH₂CH₂-O⁻ + Ar-OH -> Ar-O-CH₂CH₂-OH + Ar-O- (acid-base) Ar-O⁻ + Cl-CH₂CH₂-O-Ar -> No reaction Ar-O-CH₂CH₂-O⁻ + Cl-CH₂CH₂-O-Ar -> No reaction Let's re-evaluate the mechanism. The most likely pathway to 1,2-diphenoxyethane is the reaction of the phenoxyethanol product with another molecule of the alkylating agent's precursor or the phenoxide attacking both ends of a dihaloethane. The more common impurity is actually from the reaction of phenoxide with both ends of something like 1,2-dichloroethane.[7][8] However, a more frequent impurity when using ethylene oxide or 2-chloroethanol is the formation of poly(ethylene glycol) chains, like 2-(2-phenoxyethoxy)ethanol.[9][10] This happens when the hydroxyl group of the phenoxyethanol product attacks another molecule of the alkylating agent.

Mechanism for 2-(2-phenoxyethoxy)ethanol formation:

  • Product Deprotonation: The hydroxyl group of the newly formed 2-phenoxyethanol is deprotonated by the base.

  • Second Alkylation: This new alkoxide attacks another molecule of the alkylating agent (e.g., 2-chloroethanol or ethylene oxide).

Mitigation Strategies:

  • Control Stoichiometry: Use a molar excess of the phenol relative to the alkylating agent. This ensures the alkylating agent is more likely to encounter the starting phenoxide rather than the product alkoxide.

  • Slow Addition: Add the alkylating agent (e.g., 2-chloroethanol) dropwise to the solution of the phenoxide.[9] This keeps the instantaneous concentration of the alkylating agent low, favoring the reaction with the more abundant phenoxide.

  • Temperature Control: Keep the reaction temperature as low as possible to control the reaction rate and improve selectivity.

Problem 3: Elimination Reactions

Q: When using a secondary halo-alcohol as my alkylating agent, I'm observing significant alkene formation. What is causing this E2 reaction and how can I suppress it?

A: The phenoxide anion is not only a good nucleophile but also a reasonably strong base. When reacting with secondary or tertiary alkyl halides, it can promote an E2 (bimolecular elimination) reaction, which competes directly with the desired SN2 substitution.[2][11]

Factors Favoring E2 Elimination:

  • Steric Hindrance: Bulky alkylating agents (secondary > primary) or sterically hindered phenoxides increase the likelihood of elimination.[11][12] It becomes easier for the base to abstract a proton from a beta-carbon than to perform a backside attack on the sterically crowded electrophilic carbon.[2]

  • Base Strength: Stronger bases favor elimination.

  • High Temperature: Higher reaction temperatures generally favor elimination over substitution.

Mitigation Strategies:

ParameterTo Favor SN2 Substitution (Desired)To Favor E2 Elimination (Undesired)
Alkyl Halide Use primary alkyl halides (e.g., 2-chloroethanol).[1]Avoid secondary and tertiary alkyl halides.[2]
Base Use a weaker, less-hindered base (e.g., K₂CO₃, Cs₂CO₃).Avoid strong, bulky bases (e.g., potassium tert-butoxide).
Temperature Lower reaction temperatures.Higher reaction temperatures.
Leaving Group Good leaving groups are needed for SN2, but very good ones can also accelerate E2. I > Br > Cl is a typical reactivity trend.[13]N/A

Section 3: Frequently Asked Questions (FAQs)

Q: What is the role of a phase-transfer catalyst (PTC) and when should I use one? A: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), is used in heterogeneous reaction mixtures, typically when your phenoxide salt is in an aqueous phase and your alkylating agent is in an organic phase.[14][15] The PTC forms a lipophilic ion pair with the phenoxide anion, transporting it from the aqueous phase into the organic phase where it can react with the alkylating agent.[16] This can significantly increase reaction rates, allow for milder reaction conditions (lower temperatures), and simplify the workup.[17]

Q: How do I effectively remove unreacted phenol from my final product? A: Unreacted phenol is a common impurity that can be difficult to remove by distillation alone due to its similar boiling point and tendency to sublime.[9] A highly effective method is an alkaline aqueous wash during the workup.[9] By washing the organic phase (containing your product) with a dilute aqueous solution of sodium hydroxide (e.g., 5% NaOH), the acidic phenol is converted to the water-soluble sodium phenoxide salt, which is then extracted into the aqueous layer. Multiple washes may be necessary. For pharmaceutical-grade purity, further purification by column chromatography or recrystallization may be required.[18][19]

Q: Can I use ethylene oxide instead of 2-haloethanols? What are the pros and cons? A: Yes, reacting phenol with ethylene oxide in the presence of a base is a common industrial method.[18][20]

  • Pros: It's an "atom-economical" or "green chemistry" approach as it avoids the formation of a salt byproduct (like NaCl).[10][20]

  • Cons: Ethylene oxide is a toxic, flammable gas that requires specialized handling equipment (e.g., a pressure reactor). The reaction can be less selective, with a higher tendency to form poly(ethylene glycol) ether chains (oligomerization), as the product's hydroxyl group can initiate further ring-opening of ethylene oxide.[10][20]

Section 4: Experimental Protocols

Protocol 1: High-Purity Synthesis of 2-Phenoxyethanol

This protocol is designed to maximize yield and minimize byproduct formation.

Materials:

  • Phenol (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • 2-Chloroethanol (1.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether or Ethyl acetate

  • 5% aq. NaOH solution

  • Saturated aq. NaCl (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add phenol (1.0 eq) and anhydrous DMF (approx. 3-4 mL per gram of phenol).

  • Base Addition: Add anhydrous potassium carbonate (1.5 eq) to the solution. Stir the mixture under a nitrogen atmosphere.

  • Phenoxide Formation: Heat the mixture to 60-70 °C and stir for 1 hour to ensure complete formation of the potassium phenoxide.

  • Alkylating Agent Addition: Add 2-chloroethanol (1.1 eq) dropwise to the reaction mixture over 30 minutes using a dropping funnel.

  • Reaction: Maintain the reaction temperature at 70-80 °C and monitor the reaction progress by TLC or GC (typically 4-8 hours).

  • Work-up (Quenching): Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (3x the volume of DMF).

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with:

    • 5% aq. NaOH (2x) to remove unreacted phenol.

    • Deionized water (1x).

    • Saturated aq. NaCl (brine) (1x) to break any emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield high-purity 2-phenoxyethanol.[9]

Caption: Step-by-step experimental workflow for phenoxyethanol synthesis.

References

  • Methods for manufacturing phenoxyethanol. (2021). Google Patents.
  • Technological Innovation: Synthesis of Cosmetic-Grade Phenoxyethanol from Ethylene Oxide and Phenol. (2025). INCHEE. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from [Link]

  • Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube. Retrieved from [Link]

  • Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Preparation process of phenoxyethanol serving as raw material for cosmetics. (2020). Google Patents.
  • Industrial preparation method of 1,2-diphenoxyl ethane and its analog. (2015). Google Patents.
  • Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society. Retrieved from [Link]

  • Preparation method of high-purity phenoxyethanol. (2020). Google Patents.
  • Phenolates- O-alkylation and C-alkylation. (2011). PharmaXChange.info. Retrieved from [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedical Research and Therapy. Retrieved from [Link]

  • Methods for manufacturing phenoxyethanol. (2021). Google Patents.
  • Williamson Ether Synthesis. (2022). ChemTalk. Retrieved from [Link]

  • NEW AND MORE SUSTAINABLE PROCESSES FOR THE SYNTHESIS OF PHENOLICS: 2-phenoxyethanol and hydroxytyrosol. (n.d.). AMS Dottorato. Retrieved from [Link]

  • Opinion on Phenoxyethanol. (2016). Public Health, European Commission. Retrieved from [Link]

  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. (2011). National Center for Biotechnology Information. Retrieved from [Link]

  • C Alkylation and O alkylation|Thermodynamic and kinetic stability. (2020). YouTube. Retrieved from [Link]

  • PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY – WHERE ARE WE?. (n.d.). ResearchGate. Retrieved from [Link]

  • Counter-ion and solvent effects in the C- and O-alkylation of the phenoxide ion with allyl chloride. (2019). ResearchGate. Retrieved from [Link]

  • Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in. (2016). Owlstown. Retrieved from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. Retrieved from [Link]

  • Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Bulletin: Purifying 2-(4-Fluoro-2-propoxyphenyl)ethanol

Answering the needs of drug development professionals, researchers, and scientists, this Technical Support Center provides a comprehensive guide to effectively remove unreacted phenolic impurities from 2-(4-Fluoro-2-prop...

Author: BenchChem Technical Support Team. Date: March 2026

Answering the needs of drug development professionals, researchers, and scientists, this Technical Support Center provides a comprehensive guide to effectively remove unreacted phenolic impurities from 2-(4-Fluoro-2-propoxyphenyl)ethanol. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but a deep understanding of the chemical principles that ensure experimental success.

Introduction to the Challenge

The synthesis of 2-(4-Fluoro-2-propoxyphenyl)ethanol can often result in a crude product contaminated with unreacted phenolic starting materials or by-products. The structural similarity between the desired aliphatic alcohol and the phenolic impurities—differing primarily in the attachment point of the hydroxyl group—presents a common purification challenge. This guide provides robust, field-proven methodologies and troubleshooting advice to achieve high purity of the target molecule.

The key to separation lies in exploiting the significant difference in acidity between the alcoholic hydroxyl group and the phenolic hydroxyl group. Phenols are weakly acidic, whereas aliphatic alcohols are essentially neutral.[1][2][3] This fundamental chemical distinction is the cornerstone of the primary purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for separating the target alcohol from phenolic impurities?

The primary principle is the difference in acidity (pKa). The hydroxyl group in a phenol is directly attached to an aromatic ring, which stabilizes the corresponding negative charge (phenoxide ion) through resonance.[1][2] This makes phenols significantly more acidic (pKa ≈ 10) than aliphatic alcohols like your target compound, where the hydroxyl group is attached to a saturated carbon and lacks this resonance stabilization (pKa ≈ 16-18).[1][3] This pKa difference allows for selective deprotonation of the phenol using a suitable base, converting it into a water-soluble salt while leaving the neutral alcohol in the organic phase.[4][5][6]

Compound TypeGeneral StructureApproximate pKaBehavior with Aqueous NaOH
Phenol (Impurity) Ar-OH~10Reacts to form water-soluble Ar-O⁻Na⁺
Alcohol (Product) R-CH₂-OH~16-18Does not react, remains in organic solvent

Q2: What is the most direct and efficient method for this purification?

For this specific separation, Acid-Base Liquid-Liquid Extraction is the most efficient and scalable method.[6][7] It leverages the acidity difference to move the phenolic impurity from an organic solvent into an aqueous (water-based) layer, leaving the purified desired alcohol behind in the organic layer.[4][5]

Q3: Can I use column chromatography instead?

Yes, column chromatography is a viable alternative, particularly for small-scale purifications or if other non-acidic impurities are present.[8][9] The separation is based on polarity differences. Phenols are generally more polar than analogous alcohols and will adhere more strongly to a polar stationary phase like silica gel.[8] However, for removing a single class of acidic impurities, acid-base extraction is typically faster, more economical, and avoids the use of large volumes of chromatography solvents.

Troubleshooting and Advanced Guidance

This section addresses common issues encountered during the purification process.

Acid-Base Extraction Troubleshooting

Problem: Emulsion formation during extraction. An emulsion is a stable suspension of one liquid within another, preventing the clear separation of organic and aqueous layers.

  • Causality: Vigorous shaking is the most common cause.[10] High concentrations of impurities or the presence of surfactants can also stabilize emulsions.

  • Solutions:

    • Gentle Inversion: Instead of shaking, gently invert the separatory funnel 10-15 times.

    • Brine Wash: Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.[10]

    • Patience & Gentle Agitation: Allow the funnel to stand undisturbed for 10-30 minutes. Gentle swirling or tapping the side of the funnel can help coalesce the suspended droplets.

    • Filtration: As a last resort, filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.[10]

Problem: Incomplete removal of phenol from the organic layer. This is often detected by analytical methods like TLC or HPLC showing the impurity still present in the product.

  • Causality: The pH of the aqueous base may be insufficient to fully deprotonate the phenol, or an insufficient number of extractions were performed.

  • Solutions:

    • Verify pH: Ensure the pH of the aqueous layer after extraction is strongly basic (pH > 12). Use pH paper to check.

    • Increase Number of Washes: It is more effective to perform multiple extractions with smaller volumes of base than one extraction with a large volume.[11] A standard protocol would be to wash the organic layer 2-3 times with the basic solution.

    • Increase Base Concentration: If the phenol is particularly stubborn, you can increase the concentration of the NaOH solution (e.g., from 1M to 2M).

Problem: Low recovery of the desired alcohol product.

  • Causality: The desired product may have some slight solubility in the aqueous layer, especially if excessive volumes of aqueous solution are used.

  • Solution:

    • Back-Extraction: After separating the aqueous washes containing the phenolate, combine them and "back-extract" with a fresh portion of the organic solvent (e.g., diethyl ether, ethyl acetate). This will recover any dissolved alcohol product from the aqueous layer. Combine this new organic layer with your original purified organic layer.

    • Minimize Aqueous Volume: Use the minimum effective volume of aqueous base for the extractions.

Experimental Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is the recommended primary method for removing phenolic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture of 2-(4-Fluoro-2-propoxyphenyl)ethanol and phenolic impurities in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel. A typical starting concentration is 5-10% w/v.

  • First Extraction: Add an equal volume of a 1M aqueous sodium hydroxide (NaOH) solution to the separatory funnel.

  • Mixing: Stopper the funnel and gently invert it 10-15 times, periodically venting to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.[10]

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The denser layer (often the aqueous layer, but check solvent densities) will be at the bottom.

  • Draining: Drain the lower aqueous layer.

  • Repeat Extraction: Repeat steps 2-5 one or two more times with fresh 1M NaOH solution to ensure complete removal of the acidic phenol.

  • Neutral Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution). This helps remove residual water and any remaining dissolved salts. Drain the brine layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the purified 2-(4-Fluoro-2-propoxyphenyl)ethanol.

  • Purity Check: Assess the purity of the final product using TLC, GC, or HPLC and compare it to the crude material.

dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.6, size="7.5,7.5", ratio=fill]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} caption { label = "Figure 1. Workflow for Acid-Base Extraction."; fontsize = 10; fontname = "Helvetica"; } enddot

Protocol 2: Purification via Column Chromatography

This protocol is an alternative for small-scale purification or when multiple, non-acidic impurities are present.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate eluent (mobile phase) system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The goal is to find a solvent ratio that gives good separation between the product spot and the impurity spot (target Rf for product ≈ 0.3-0.4).

  • Column Packing: Pack a glass column with silica gel using a wet slurry method with your chosen non-polar solvent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent (like dichloromethane). Carefully load this solution onto the top of the silica gel bed.

  • Elution: Begin running the mobile phase through the column. The less polar compounds will travel down the column faster. Your target alcohol should elute before the more polar phenolic impurity.

  • Fraction Collection: Collect the eluting solvent in a series of fractions using test tubes.

  • Fraction Analysis: Spot each fraction on a TLC plate to determine which fractions contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

dot graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.5, size="7.5,7.5", ratio=fill]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} caption { label = "Figure 2. Decision tree for choosing a purification method."; fontsize = 10; fontname = "Helvetica"; } enddot

References

  • Maqsad Chemistry. (n.d.). Alcohols and Phenols | Properties, Reactivity, and Differences. Maqsad. Retrieved from [Link]

  • Chemistry Guru. (2023, February 20). Compare Reactivity of Alcohol and Phenol [Video]. YouTube. Retrieved from [Link]

  • Fiveable. (n.d.). Alcohols and Phenols | Organic Chemistry Class Notes. Retrieved from [Link]

  • TutorChase. (n.d.). Describe the differences between phenols and alcohols. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Department of Chemistry. Retrieved from [Link]

  • Chemistry Guru. (n.d.). Compare Reactivity of Alcohol and Phenol. Retrieved from [Link]

  • Quora. (2018). How can a phenol-alcohol mixture be separated?. Retrieved from [Link]

  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Google Patents. (1932). Process for the separation of alcohols and phenols from mixtures.
  • Clackamas Community College. (n.d.). Experiment 6 - Extraction. Retrieved from [Link]

  • Ethyl Acetate Plant. (2022, February 18). How do you Separate Mixtures of Organic Compounds?. Retrieved from [Link]

  • ResearchGate. (2017). How to remove the phenol from the reaction mixture without doing column chromatography?. Retrieved from [Link]

  • MDPI. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. Retrieved from [Link]

  • Study.com. (n.d.). Phenol in Chemistry | Properties, Synthesis & Reactions. Retrieved from [Link]

  • Course Hero. (n.d.). Nitration of Phenol and Purification by Column Chromatography. Retrieved from [Link]

  • Bentham Science. (n.d.). Removal of Phenol from Organic System by Using Ionic Liquids. Retrieved from [Link]

  • ResearchGate. (2013). Column chromatography of phenolics?. Retrieved from [Link]

  • University of Calgary. (n.d.). Phenols. Retrieved from [Link]

  • ResearchGate. (2026, February 11). Liquid–Liquid Extraction of Phenolic Compounds from Spent Sulphite Liquor. Retrieved from [Link]

  • YouTube. (2021, July 18). Victor Meyer Test |Alcohol And Phenol | Separation Of 1,2 & 3 degree Alcohol. Retrieved from [Link]

  • ACS Publications. (1988). Solvent extraction of phenols from water. Industrial & Engineering Chemistry Process Design and Development. Retrieved from [Link]

  • MDPI. (2024, March 27). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • Google Patents. (1964). Process for separation of phenols from aqueous mixtures containing them.
  • Study.com. (n.d.). Describe the process of the separation of phenol from a solution containing both phenol and cyclohexanol. Retrieved from [Link]

  • Reddit. (2024, January 19). Troubleshooting Phenol-Chloroform-Extraction. r/molecularbiology. Retrieved from [Link]

  • SIELC. (n.d.). Separation of Phenethyl alcohol, p-(tert-butyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ACS Publications. (2002). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society. Retrieved from [Link]

  • DergiPark. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • YouTube. (2023, May 31). Unit 1 Phenols Structure, Preparation, Properties and Reactions - Part 02. NPTEL-NOC IITM. Retrieved from [Link]

  • Saltworks Technologies. (2020, April 24). Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Retrieved from [Link]

  • Google Patents. (2011). Method for removing impurities from phenol.
  • PubChem. (n.d.). 2-(4-Fluorophenyl)-2-propanol. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 2-(4-Hydroxyphenyl)ethanol (FDB012695). Retrieved from [Link]

  • Reddit. (2012, April 30). 2-fluoro-ethanol has a PKa of 14.4 while ethylene glycol has a PKa of 14.2. Explain. r/chemhelp. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, February 27). Novel sustainable synthesis of a formaldehyde-free thermosetting phenolic resin through solvent-free reactive extrusion. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of pKa values of phenol and substituted phenols. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Fluoroethanol. Retrieved from [Link]

Sources

Optimization

troubleshooting low solubility of 2-(4-Fluoro-2-propoxyphenyl)ethanol in water

Topic: Troubleshooting Aqueous Solubility for Research Applications Ticket ID: SOL-FPPE-001 Status: Open Assigned Specialist: Senior Application Scientist[1] 🟢 Introduction: The Physicochemical Barrier[1] Welcome to the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Aqueous Solubility for Research Applications Ticket ID: SOL-FPPE-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

🟢 Introduction: The Physicochemical Barrier[1]

Welcome to the technical support center. You are likely here because you have attempted to dissolve 2-(4-Fluoro-2-propoxyphenyl)ethanol (CAS: 1379162-48-7 or analogs) in an aqueous buffer, only to see it crash out of solution as a cloudy precipitate or an oily film.

This is not a user error; it is a structural inevitability.

The "Why": Structural Analysis

To solve the solubility problem, we must first understand the molecule's "personality":

  • The Hydrophobic Bulk: The molecule features a phenyl ring substituted with a propoxy group (-OCH₂CH₂CH₃) and a fluorine atom .[1]

    • The propoxy chain adds significant lipophilicity (estimated

      
      LogP ≈ +1.0 vs. methoxy).[1]
      
    • The fluorine atom increases hydrophobicity and lattice energy compared to a hydrogen atom.[1]

  • The Weak Hydrophilic Handle: The only water-loving part is the terminal hydroxyl group (-OH) on the ethyl chain.[1] This single hydrogen-bond donor is insufficient to drag the greasy aromatic core into the water structure.[1]

  • The Result: The estimated LogP is likely between 2.5 and 3.0 .[1] This classifies the compound as BCS Class II (High Permeability, Low Solubility).

🛠 Phase 1: Immediate Troubleshooting (Protocols)

Choose the protocol below that matches your experimental constraints.

📂 Protocol A: The "Biologist's Standard" (DMSO + Surfactant)

Best for: Cell-based assays where low concentrations of DMSO (<0.5%) are tolerated.[1]

The Issue: Diluting a pure DMSO stock directly into water causes "kinetic precipitation"—the drug crashes out faster than it can disperse.[1] The Fix: You must lower the surface tension of the water before the drug arrives.[1]

Step-by-Step:

  • Prepare Stock: Dissolve the compound in 100% DMSO to a concentration of 10–20 mM . Vortex until clear.

  • Prepare Buffer: In your aqueous media (PBS/Media), add 0.1% Tween 80 (Polysorbate 80).

  • The "Jet" Mixing Technique:

    • Hold the tube of buffer at a 45° angle.

    • Pipette the DMSO stock directly into the center of the liquid vortex while vortexing.[1]

    • DO NOT touch the side of the tube with the tip.[1]

  • Result: The Tween 80 forms micelles that catch the hydrophobic molecules as they leave the DMSO, preventing aggregation.

📂 Protocol B: The "Gold Standard" (Cyclodextrin Complexation)

Best for: In vivo animal studies or sensitive enzymatic assays where DMSO/surfactants are toxic.[1]

The Mechanism: Hydroxypropyl-


-Cyclodextrin (HP-

-CD) forms a "molecular donut."[1] The hydrophobic propoxy-phenyl tail of your molecule sits inside the donut, while the hydrophilic exterior stays soluble in water.[1]

Step-by-Step:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-

    
    -CD  in water or saline.[1] Filter sterilize (0.22 µm).
    
  • Add Compound: Add your solid/oil compound directly to this vehicle.[1]

  • Energy Input: This process is thermodynamically favored but kinetically slow.[1]

    • Sonicate in a water bath at 40°C for 30–60 minutes.

    • Or, stir overnight at room temperature.

  • Verification: The solution should turn from cloudy to crystal clear. If it remains cloudy, the concentration exceeds the binding capacity (usually 1:1 molar ratio).

📊 Phase 2: Data & Decision Support

Solvent Compatibility Matrix
Solvent SystemSolubility PotentialBiological RiskRecommended Use
Pure Water / PBS < 0.1 mg/mL (Poor)NoneDo not use
Ethanol (100%) HighHigh (Cytotoxic >1%)Stock preparation only
DMSO (100%) Very High (>50 mM)Moderate (Toxic >0.1-1%)Primary Stock
20% HP-

-CD
Moderate (~1-5 mg/mL)Low (Safe for IV/IP)In vivo / Sensitive Assays
PEG 400 (Pure) HighModerateOsmotic pump / Co-solvent
Visualization: Optimization Workflow

The following diagram illustrates the logical flow for selecting the correct solubilization strategy based on your assay type.

Solubility_Workflow Start Start: 2-(4-Fluoro-2-propoxyphenyl)ethanol Check_App What is the Application? Start->Check_App InVitro In Vitro (Cell/Enzyme) Check_App->InVitro InVivo In Vivo (Animal) Check_App->InVivo ToxCheck Is DMSO/Tween Toxic? InVitro->ToxCheck Sol_B Protocol B: 20% HP-beta-CD (No DMSO) InVivo->Sol_B IV / Oral Sol_C Protocol C: PEG 400 / Saline (50:50) (IP/SC only) InVivo->Sol_C IP / SC Sol_A Protocol A: DMSO Stock + 0.1% Tween 80 ToxCheck->Sol_A No ToxCheck->Sol_B Yes

Caption: Decision tree for selecting the optimal solubilization vehicle based on experimental constraints.

❓ Phase 3: Frequently Asked Questions (FAQs)

Q1: Can I just adjust the pH to dissolve it? A: No. This is a common misconception.[1]

  • Reasoning: Your molecule is a non-ionizable alcohol (pKa ~16).[1] It does not have an acidic carboxylic acid or a basic amine group. Therefore, changing the pH from 1 to 14 will not change its ionization state or its solubility. You will only succeed in destroying your buffer capacity.

Q2: My solution looked clear, but crystals appeared after 2 hours. Why? A: You created a supersaturated solution .

  • Diagnosis: This often happens when diluting DMSO stocks.[1] The kinetic solubility (initial mix) is higher than the thermodynamic solubility (equilibrium).[1]

  • Fix: Reduce the final concentration or increase the surfactant (Tween) concentration.[1] Alternatively, switch to the Cyclodextrin method (Protocol B), which provides thermodynamic stability.

Q3: Can I use PEG 400 instead of DMSO? A: Yes, but with caveats.

  • PEG 400 is a good solvent for this type of lipophilic alcohol. However, PEG 400 solutions can be viscous, which might affect pipetting accuracy or diffusion rates in enzymatic assays. A mix of PEG 400 / Water (40:60) is a common "Cosolvent System" described by the Yalkowsky Log-Linear Model [1].[1]

📚 References

  • Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of Drugs by Cosolvents. Techniques of Solubilization of Drugs. Marcel Dekker, Inc.

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2] Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1][3][4] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • ChemScene. (n.d.). 2-(3-Fluoro-4-propoxyphenyl)ethanol Product Data. ChemScene.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2-(4-Fluoro-2-propoxyphenyl)ethanol Production

Welcome to the technical support guide for the synthesis of 2-(4-Fluoro-2-propoxyphenyl)ethanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-(4-Fluoro-2-propoxyphenyl)ethanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical parameter of reaction temperature. As researchers and drug development professionals, you understand that precise temperature control is paramount for achieving high yield, purity, and batch-to-batch consistency. This guide is designed to provide not just procedural steps, but the underlying chemical principles to empower your experimental design and execution.

Core Principles: The Role of Temperature in the Reduction Synthesis

The synthesis of 2-(4-Fluoro-2-propoxyphenyl)ethanol typically involves the reduction of a carboxylic acid precursor, 2-(4-Fluoro-2-propoxyphenyl)acetic acid, or its corresponding ester (e.g., the methyl or ethyl ester). The choice of reducing agent dictates the optimal thermal conditions.

  • With Powerful Hydride Reagents (e.g., Lithium Aluminum Hydride, LiAlH₄): These reagents are highly reactive and can reduce both esters and carboxylic acids effectively.[1][2] The primary challenge is controlling the reaction's exothermicity. Reactions are often initiated at sub-ambient temperatures (e.g., -10°C to 10°C) to prevent runaway reactions and minimize side product formation.[3]

  • With Milder Hydride Reagents (e.g., Sodium Borohydride, NaBH₄): Sodium borohydride is generally not effective at reducing carboxylic acids and is slow to react with esters at room temperature.[4][5][6] To achieve a practical reaction rate, elevated temperatures (e.g., refluxing in a suitable solvent) are often necessary.[4][7] This creates a delicate balance, as higher temperatures can also promote undesirable side reactions.

Temperature, therefore, is a lever to balance reaction kinetics (speed) against selectivity and stability.

Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis, with a focus on temperature-related causes and solutions.

Question 1: My reaction yield is very low, or the reaction has stalled. What are the likely temperature-related causes?

Answer:

This is a common issue that can stem from several temperature-dependent factors.

  • Cause A: Temperature is too low (Especially with NaBH₄).

    • Explanation: Sodium borohydride's reduction of esters is often sluggish and requires thermal energy to proceed at a reasonable rate.[4] If the temperature is too low, the activation energy barrier for the hydride attack on the carbonyl carbon is not overcome, leading to an extremely slow or stalled reaction.

    • Recommended Solution: If using an NaBH₄ system (e.g., NaBH₄ in THF/methanol), gradually increase the reaction temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at regular intervals. A systematic approach would be to increase the temperature in 10-15°C increments, holding for 1-2 hours at each new setpoint to observe any changes. Refluxing conditions are commonly required for these types of reductions.[7]

  • Cause B: Reagent Decomposition (Especially with LiAlH₄).

    • Explanation: While LiAlH₄ is robust, it is metastable and can decompose, particularly at elevated temperatures or during prolonged storage, forming Li₃AlH₆ and LiH.[1] If the reagent is old or has been improperly stored, its potency may be diminished. Furthermore, adding the reagent to a solvent that is too warm can cause localized decomposition before it has a chance to react with the substrate.

    • Recommended Solution: Always use a fresh, unopened container of LiAlH₄ or a freshly prepared, titrated solution. Ensure the reaction flask is adequately cooled (e.g., 0°C) before the addition of the LiAlH₄ solution or powder.

  • Cause C: Inefficient Initial Cooling Leading to Side Reactions.

    • Explanation: With a potent reagent like LiAlH₄, the initial addition to the ester or acid precursor is highly exothermic. If the cooling bath is insufficient, the localized temperature can spike, consuming the reagent in non-productive side reactions before all the starting material has been exposed to it.

    • Recommended Solution: Use an efficient cooling bath (ice-salt or dry ice/acetone) and add the LiAlH₄ solution dropwise, ensuring the internal temperature does not exceed a set maximum (e.g., 10°C).[3]

Question 2: My final product is contaminated with significant impurities. How can temperature be the culprit?

Answer:

Impurity generation is highly sensitive to reaction temperature.

  • Cause A: Temperature is too high.

    • Explanation: Excess thermal energy can provide the activation energy for various side reactions. For a molecule like 2-(4-Fluoro-2-propoxyphenyl)ethanol, potential side reactions include:

      • Defluorination: The fluorine atom on the aromatic ring can be susceptible to reduction, especially with harsh reducing agents at high temperatures.

      • Ether Cleavage: The propoxy ether linkage could potentially be cleaved under harsh conditions.

      • Dimerization/Polymerization: Unwanted reactions between intermediates can occur at elevated temperatures.

    • Recommended Solution: The solution is to find the "sweet spot" — the minimum temperature required for an efficient reaction rate within a reasonable timeframe. If you are running the reaction at reflux and seeing impurities, try lowering the temperature by 20°C and allowing the reaction to proceed for a longer period. For LiAlH₄ reactions, maintaining a low temperature throughout the addition and stirring period is critical.

  • Cause B: Incomplete Reaction.

    • Explanation: This is the inverse problem. If the temperature is too low, the reaction may not go to completion, leaving unreacted starting material (the ester or acid) in your final product, which is itself an impurity.

    • Recommended Solution: First, confirm the identity of the impurity. If it is the starting material, the solution is to gently increase the temperature or prolong the reaction time, as described in Question 1.

The relationship between temperature and common issues can be visualized as follows:

G cluster_cause Temperature Deviation cluster_effect Observed Problems T_High Temperature Too High Impurity High Impurity Levels (e.g., Defluorination, Side Products) T_High->Impurity Activates Side Reactions Runaway Exothermic Runaway (LiAlH₄) T_High->Runaway Exceeds Cooling Capacity T_Low Temperature Too Low LowYield Low Product Yield T_Low->LowYield Insufficient Kinetics Stall Reaction Stalls / Incomplete T_Low->Stall Fails to Overcome Activation Energy

Caption: Cause-and-effect diagram linking temperature to common synthesis problems.

Frequently Asked Questions (FAQs)

Q: What is a good starting temperature for a LiAlH₄ reduction of the 2-(4-Fluoro-2-propoxyphenyl)acetic acid ethyl ester?

A: A standard and safe starting point is to cool the solution of the ester in an appropriate anhydrous ether solvent (like THF or Diethyl Ether) to 0°C using an ice-water bath. The LiAlH₄ solution should then be added slowly, ensuring the internal temperature does not rise significantly.[3] Some protocols may even call for temperatures as low as -10°C to further control the initial exotherm.

Q: Can I use NaBH₄ to reduce 2-(4-Fluoro-2-propoxyphenyl)acetic acid directly?

A: It is highly inefficient. NaBH₄ is not a strong enough reducing agent to reduce carboxylic acids directly.[5] The carboxylate anion, formed by the deprotonation of the acid by the basic hydride reagent, is resonance-stabilized and resistant to nucleophilic attack by the borohydride. You must first convert the carboxylic acid to an ester for this reagent to be effective.

Q: How does adding methanol to an NaBH₄/THF reaction mixture help, and how does temperature play a role?

A: Adding a protic solvent like methanol to an NaBH₄ reduction in an aprotic solvent like THF can significantly enhance the reduction rate of esters. The mechanism is thought to involve the in-situ formation of more reactive sodium methoxyborohydrides.[7] Temperature is still critical; this system often requires heating to reflux to achieve a complete reaction in a reasonable timeframe.[7]

Q: What are the visual signs of an exothermic runaway reaction?

A: With LiAlH₄, a runaway reaction is a serious safety hazard. The signs include a rapid, uncontrolled rise in the internal reaction temperature, sudden and vigorous boiling or refluxing of the solvent even without external heating, and a noticeable increase in gas evolution (hydrogen).[1] This is why slow, controlled addition of the reagent at low temperatures with efficient cooling and stirring is mandatory.

Data Presentation: Temperature Effects on Synthesis

The following table summarizes the expected outcomes when optimizing temperature for the reduction of the ethyl ester of 2-(4-Fluoro-2-propoxyphenyl)acetic acid. These are generalized results based on established principles of hydride reductions.

Reagent SystemTemperature (°C)Expected YieldExpected PurityKey Considerations
LiAlH₄ in THF 0°C (addition), then RTHigh (>90%)High (>98%)Gold standard for clean, complete reduction. Requires strict anhydrous conditions and careful control of exotherm.
LiAlH₄ in THF 40°C (reflux)High (>90%)Moderate to LowNOT RECOMMENDED. High risk of side reactions (defluorination) and safety hazards from uncontrolled exotherm.
NaBH₄/Methanol 25°C (RT)Very Low (<10%)N/AReaction is extremely slow and impractical for preparative scale.[4]
NaBH₄/Methanol 65°C (reflux)Good (70-85%)GoodA viable, safer alternative to LiAlH₄. Reaction times are longer, but handling is much simpler.
NaBH₄/Methanol >80°CGood (70-85%)ModerateHigher temperatures may increase rate but also risk formation of impurities from side reactions or solvent decomposition.
Experimental Protocol: Temperature Optimization Workflow

This workflow provides a systematic approach to optimizing the reaction temperature for your specific laboratory setup and scale.

G start Start: Prepare Reaction (Substrate, Solvent) setup_reagent Select Reagent (e.g., NaBH₄/MeOH) start->setup_reagent set_temp Set Initial Low Temperature (e.g., 45°C) setup_reagent->set_temp add_reagent Add Reducing Agent set_temp->add_reagent run_rxn Run for 2 hours add_reagent->run_rxn analyze Analyze Sample (TLC/HPLC) run_rxn->analyze decision Is Starting Material <5% ? analyze->decision check_impurity Check for New Impurity Spots/Peaks analyze->check_impurity increase_temp Increase Temp by 15°C decision->increase_temp No end End: Optimal Temperature Found. Proceed with Scale-up. decision->end Yes increase_temp->run_rxn check_impurity->decision No impurity_found Optimal Temp is the Previous Setpoint check_impurity->impurity_found Yes

Caption: Workflow for systematic temperature optimization.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, condenser, and temperature probe, dissolve the precursor ester in the chosen solvent system (e.g., THF/methanol).

  • Initial Temperature: Set the heating mantle/oil bath to an initial, conservative temperature (e.g., 45°C).

  • Reagent Addition: Add the reducing agent (e.g., NaBH₄) portion-wise to control any initial exotherm.

  • Monitor: Allow the reaction to stir for a set period (e.g., 2 hours). After this time, withdraw a small aliquot for analysis by TLC or HPLC.

  • Analyze & Decide:

    • If the reaction shows >95% conversion to the desired product, this temperature is sufficient.

    • If significant starting material remains, proceed to the next step.

  • Increment Temperature: Increase the bath temperature by 10-15°C.

  • Repeat Monitoring: Allow the reaction to stir for another 1-2 hours at the new temperature and re-analyze.

  • Check for Impurities: At each temperature point, carefully inspect the chromatogram for the appearance of new spots or peaks that are not the starting material or product.

  • Determine Optimum: The optimal temperature is the lowest temperature that provides a satisfactory reaction rate and conversion without generating significant impurities. If impurities appear at a certain temperature, the previous, lower temperature should be considered the optimum.

By following this systematic approach, you can confidently determine the ideal thermal conditions for producing high-purity 2-(4-Fluoro-2-propoxyphenyl)ethanol in a safe and reproducible manner.

References
  • Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
  • Sodium Borohydride (NaBH4) Reduction - Organic Synthesis. (n.d.). Organic Synthesis.
  • Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. (n.d.). Indian Academy of Sciences.
  • Reduction of Carboxylic Acids. (n.d.). Chemistry Steps.
  • Lithium aluminium hydride. (n.d.). Wikipedia.
  • Reductions of Acyl Compounds Using Hydrides. (n.d.). Introduction to Organic Chemistry.
  • Ester to Alcohol - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry.
  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Oxford.

Sources

Optimization

Technical Support Center: Resolving Stability Issues of 2-(4-Fluoro-2-propoxyphenyl)ethanol in Solution

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for understanding and mitigating stability challenges encountered with 2-(4-Fluoro-2-propoxyphenyl)ethanol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for understanding and mitigating stability challenges encountered with 2-(4-Fluoro-2-propoxyphenyl)ethanol in solution. As a substituted phenylethanol derivative, this compound possesses a unique combination of functional groups—a primary alcohol, a phenyl ring, and a fluoro-propoxy ether—that dictate its chemical behavior. Understanding these characteristics is paramount to ensuring experimental reproducibility and the integrity of your results. This document provides in-depth, field-proven insights and actionable protocols to maintain the stability of your compound from storage to final analysis.

Frequently Asked Questions (FAQs) on Compound Stability

This section addresses the most common questions regarding the handling, storage, and degradation of 2-(4-Fluoro-2-propoxyphenyl)ethanol.

Q1: What are the primary factors influencing the stability of 2-(4-Fluoro-2-propoxyphenyl)ethanol in solution?

The stability of this molecule is governed by its susceptibility to chemical modification under various environmental conditions. The three primary factors to control are oxidation, pH, and temperature . Like other phenylethanol derivatives, the primary alcohol group is the most likely site for oxidative degradation.[1][2] The overall stability is also influenced by the solvent choice, exposure to light, and the presence of reactive reagents.

  • Oxidative Stress: The primary alcohol is susceptible to oxidation, which can be catalyzed by atmospheric oxygen, trace metal impurities, or oxidizing agents. This is often the most significant and immediate stability concern.

  • pH Extremes: While the ether linkage is generally stable, prolonged exposure to strong acidic or basic conditions, particularly at elevated temperatures, can potentially lead to hydrolysis. The stability of similar phenolic compounds has been shown to be highly pH-dependent.[3]

  • Temperature: Increased temperature accelerates the rate of all chemical reactions, including degradation.[3][4] Storing the compound at elevated temperatures will significantly shorten its shelf-life, both as a solid and in solution.

  • Photodegradation: Aromatic systems can be sensitive to UV light, which can induce free-radical-mediated degradation pathways.[5]

Q2: What are the most probable degradation pathways and resulting impurities?

Understanding potential degradation products is critical for interpreting analytical data, such as unexpected peaks in a chromatogram. For 2-(4-Fluoro-2-propoxyphenyl)ethanol, the degradation primarily proceeds through oxidation of the ethanol side chain.

  • Oxidation to Aldehyde: The primary alcohol is first oxidized to the corresponding aldehyde: 2-(4-Fluoro-2-propoxyphenyl)acetaldehyde .

  • Oxidation to Carboxylic Acid: The aldehyde is typically unstable and is readily oxidized further to the carboxylic acid: 2-(4-Fluoro-2-propoxyphenyl)acetic acid .

These oxidative pathways are common for ethanol moieties.[2] The presence of these impurities can significantly alter the biological activity and physicochemical properties of your sample.

G cluster_main Potential Oxidative Degradation Pathway Parent 2-(4-Fluoro-2-propoxyphenyl)ethanol Aldehyde 2-(4-Fluoro-2-propoxyphenyl)acetaldehyde Parent->Aldehyde Mild Oxidation (e.g., air, trace metals) CarboxylicAcid 2-(4-Fluoro-2-propoxyphenyl)acetic acid Aldehyde->CarboxylicAcid Further Oxidation

Caption: Oxidative degradation of the primary alcohol group.

Q3: How should I properly store 2-(4-Fluoro-2-propoxyphenyl)ethanol to ensure long-term stability?

Proper storage is the first line of defense against degradation. For long-term stability as a solid or in solution, we recommend adhering to the following conditions, derived from best practices for similar aromatic alcohols and ethers.[6][7]

Storage ParameterRecommendationRationale
Temperature 2-8°CReduces the kinetic rate of degradation pathways.[7]
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.[5]
Container Tightly sealed, amber glass vialPrevents exposure to air and moisture and protects from light.[5][6]
Location Cool, dry, and dark placeMinimizes exposure to heat, moisture, and light, which can all accelerate degradation.[5]
Q4: Which solvents are recommended for preparing solutions, and which should be avoided?

Solvent choice is critical, as some solvents can actively participate in degradation or contain impurities that catalyze it.

  • Recommended Solvents: For analytical purposes and short-term storage, high-purity, anhydrous solvents such as Methanol, Ethanol, or Acetonitrile (ACN) are suitable.[8] These are relatively inert and compatible with common analytical techniques like HPLC and LC-MS.

  • Solvents to Use with Caution:

    • Polar aprotic solvents (e.g., DMSO, Acetone): Certain fluorinated compounds have shown instability in these solvents, sometimes leading to decarboxylation or other reactions.[8] If their use is unavoidable, prepare solutions fresh and use immediately.

    • Water/Aqueous Buffers: While necessary for many biological assays, aqueous solutions present challenges. The stability in buffers is highly pH-dependent.[3] Furthermore, water can contain dissolved oxygen and metal ions. Always use high-purity (e.g., Milli-Q) water and freshly prepared buffers.

Q5: What analytical methods are best for monitoring the stability and purity of my compound?

A robust stability-indicating method should be able to separate the intact parent compound from all potential degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for stability testing. A reverse-phase C18 column with a gradient elution of water and acetonitrile (or methanol), coupled with a UV detector, can effectively resolve the parent compound from more polar degradation products like the carboxylic acid.[3][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides higher sensitivity and specificity. It is invaluable for identifying unknown peaks by providing mass information, confirming the identity of suspected degradation products.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the compound and its degradants are thermally stable and volatile. Derivatization may be required to increase the volatility of the carboxylic acid degradant.[9][11]

Troubleshooting Guide: Common Stability-Related Issues

This guide provides a systematic approach to diagnosing and resolving common experimental problems arising from compound instability.

G cluster_check Initial Checks cluster_cause Identify Potential Cause cluster_solution Implement Solution Start Problem Observed: Inconsistent or Unexpected Results CheckStorage 1. Verify Storage Conditions (Temp, Light, Atmosphere) Start->CheckStorage CheckPrep 2. Review Solution Preparation (Solvent, Age, pH) CheckStorage->CheckPrep CheckPurity 3. Analyze Sample Purity (HPLC, LC-MS) CheckPrep->CheckPurity Oxidation Oxidative Degradation CheckPurity->Oxidation Analysis shows degradation peaks pH_Issue pH-driven Hydrolysis/ Degradation CheckPurity->pH_Issue Analysis shows degradation peaks Solvent_Issue Solvent Reactivity/ Impurities CheckPurity->Solvent_Issue Analysis shows degradation peaks Sol_Inert Use Degassed Solvents Work Under Inert Gas Oxidation->Sol_Inert Sol_pH Use Freshly Prepared Buffers Confirm pH Stability pH_Issue->Sol_pH Sol_Solvent Use High-Purity Anhydrous Solvent Prepare Solutions Fresh Solvent_Issue->Sol_Solvent

Caption: A logical workflow for troubleshooting stability issues.

Problem ObservedPotential CauseRecommended Solution & Causality Explanation
Inconsistent assay results or loss of biological activity. Degradation in Assay Buffer: The compound is likely degrading over the course of the experiment in the aqueous assay medium. This is often due to oxidation or pH instability.Prepare fresh solutions immediately before use. Perform a preliminary stability test by incubating the compound in the assay buffer and analyzing its purity by HPLC at several time points (e.g., 0, 2, 4, and 8 hours). This will determine the compound's half-life under your specific experimental conditions.[12]
Appearance of new, more polar peaks in HPLC/LC-MS analysis. Oxidative Degradation: The appearance of earlier-eluting peaks in a reverse-phase HPLC system is a classic sign of oxidation to the more polar aldehyde and carboxylic acid degradants.Purge solvents with an inert gas (argon or nitrogen) before use to remove dissolved oxygen. Handle stock solutions and perform reactions under an inert atmosphere if possible. Ensure storage containers are properly sealed and blanketed with inert gas.[5]
Solution develops a yellow or brown tint over time. Formation of Colored Impurities: This often indicates oxidation or polymerization byproducts. Trace metal contaminants in the solvent or on glassware can catalyze these reactions.Use high-purity solvents and ensure all glassware is scrupulously clean. If trace metal catalysis is suspected, consider adding a chelating agent like EDTA (at a low, non-interfering concentration) to your buffer or solution as a diagnostic test.
Loss of compound during workup, especially after a basic wash. Base-Mediated Degradation: While generally stable, prolonged exposure to a strong base (e.g., NaOH) at room temperature or above could potentially lead to side reactions.Minimize exposure time to basic conditions. If a basic wash is required, perform it quickly with a cooled, dilute solution and immediately proceed to the next step. Consider using a milder base, such as sodium bicarbonate, if the protocol allows.[5]
Validated Experimental Protocols
Protocol 1: Recommended Storage and Handling

This protocol minimizes degradation during routine laboratory use.

  • Receipt and Initial Storage: Upon receipt, store the solid compound in its original vial inside a desiccator at 2-8°C.

  • Preparing a Stock Solution:

    • Allow the vial to warm to room temperature for at least 20 minutes before opening to prevent condensation of atmospheric moisture onto the solid.

    • Work in a chemical fume hood. For maximum stability, consider using a glove box or glove bag flushed with nitrogen or argon.

    • Weigh the desired amount of solid and dissolve in a high-purity, anhydrous solvent (e.g., Methanol or Acetonitrile) to create a concentrated stock solution (e.g., 10-50 mM).

  • Aliquoting and Long-Term Solution Storage:

    • Dispense the stock solution into smaller volume aliquots in amber glass vials.

    • Flush the headspace of each vial with nitrogen or argon before sealing tightly with a PTFE-lined cap.

    • Store the aliquots at -20°C or -80°C for long-term storage. This minimizes both chemical degradation and solvent evaporation.

Protocol 2: General HPLC Method for Stability Assessment

This method provides a baseline for monitoring the purity of 2-(4-Fluoro-2-propoxyphenyl)ethanol.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 272 nm (or determined by a UV scan of the parent compound).

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a sample by diluting the stock solution to ~0.1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Inject and run the gradient program.

    • The parent compound should elute as a sharp, well-defined peak. Degradation products, such as the carboxylic acid, will typically elute earlier in the gradient.

    • Calculate purity by the area percent method: (Area of Parent Peak / Total Area of All Peaks) * 100.

References
  • Safety data sheet. (2015).
  • 2-Fluoroethanol SDS, 371-62-0 Safety Data Sheets - ECHEMI. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2011, May 16).
  • Stability and degradation of 2-(Phenylthio)ethanol under different conditions - Benchchem. (n.d.).
  • SAFETY DATA SHEET - ThermoFisher. (2025, September 22).
  • 2-(3-Fluoro-4-propoxyphenyl)ethanol - ChemScene. (n.d.).
  • alpha-Phenylaziridine-1-ethanol stability and degradation pathways - Benchchem. (n.d.).
  • Analytical Method Summaries. (2023, December 10).
  • ethanol degradation IV | Pathway - PubChem. (n.d.).
  • [Stability of phenyl salicylate in alcoholic-aqueous solution] - PubMed. (n.d.).
  • Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC. (2021, November 4).
  • analytical methods - ATSDR. (n.d.).
  • Ethanol Degradation | Pathway - PubChem. (n.d.).
  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019, June 4).
  • The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC. (n.d.).

Sources

Troubleshooting

Technical Support Center: Derivatization of 2-Propoxy Substituted Phenols

Welcome to the Technical Support Center for hindered phenol derivatization. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of 2-propoxy substituted phenols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for hindered phenol derivatization. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of 2-propoxy substituted phenols. The bulky ortho-propoxy group (—OCH₂CH₂CH₃) creates a severe steric shield around the phenolic hydroxyl, rendering standard esterification and etherification protocols highly inefficient.

This guide provides field-proven, self-validating methodologies and mechanistic troubleshooting to help you bypass these steric bottlenecks and achieve high-yielding conversions.

Workflow Diagnostics: Overcoming Steric Hindrance

Workflow Start 2-Propoxyphenol Q1 Reaction Type? Start->Q1 Ester O-Acylation Q1->Ester Ether O-Alkylation (Mitsunobu) Q1->Ether Prob1 Steric Blockade Ester->Prob1 Prob2 Hydrazine By-product Ether->Prob2 Sol1 DMAP Catalysis Prob1->Sol1 Sol2 Sonication + Et2O Prob2->Sol2

Decision matrix for overcoming steric hindrance in 2-propoxyphenol derivatization.

Module 1: O-Acylation (Esterification)

FAQ & Troubleshooting

Q: Why does my 2-propoxyphenol fail to react with acid anhydrides under standard pyridine/DCM conditions? A: The bulky ortho-propoxy group creates a steric shield that physically blocks the approach of standard acyl electrophiles to the phenolic oxygen. Pyridine is not nucleophilic enough to generate a highly reactive intermediate capable of penetrating this shield, leading to stalled kinetics and yields often below 15%.

Q: How can I force the esterification to completion without degrading my substrate? A: Transition to a solvent-free, 4-(N,N-dimethylamino)pyridine (DMAP)-catalyzed system. As demonstrated by , DMAP acts as a highly nucleophilic acyl transfer catalyst. It attacks the anhydride to form an N-acylpyridinium intermediate[1]. This intermediate is significantly more electrophilic and exists as a tight ion pair, forcing the reaction forward despite the steric bulk of the propoxy group. Running the reaction solvent-free maximizes the bimolecular collision frequency between the hindered phenol and the activated acyl species[1].

Quantitative Data Summary

Table 1: Comparison of Esterification Conditions for 2-Propoxyphenol

Reaction ConditionCatalystSolventTimeYield (%)
Standard BasicPyridine (1.0 eq)DCM12 h< 15%
Lewis AcidSc(OTf)₃ (5 mol%)Toluene24 h30%
Acyl Transfer DMAP (2 mol%) None (Neat) 2 h > 95%
Self-Validating Protocol: Solvent-Free DMAP Acylation

Causality Note: Eliminating the solvent drastically increases the effective concentration of the reactants, shifting the thermodynamic equilibrium toward the esterified product while relying on the extreme electrophilicity of the DMAP-acyl complex.

  • Preparation: Charge an oven-dried reaction vessel with 2-propoxyphenol (1.0 equiv) and the desired acid anhydride (1.05 equiv).

  • Catalyst Addition: Add DMAP (0.05–2 mol %). Do not add any auxiliary base or solvent[1].

  • Reaction: Stir the mixture at 60 °C.

  • Validation Checkpoint (Self-Validation): The reaction is self-validating through visual phase changes and Thin Layer Chromatography (TLC). As the reaction proceeds, the mixture will transition from a heterogeneous slurry to a homogeneous melt. TLC (Hexanes/EtOAc 4:1) must show complete consumption of the 2-propoxyphenol (R_f ~0.4) and the appearance of a less polar ester spot (R_f ~0.7) within 2 hours. If the starting material persists, verify the integrity of the anhydride.

  • Purification: Purify by direct vacuum distillation or a standard aqueous workup (washing with saturated NaHCO₃ to remove residual acid).

Module 2: O-Alkylation (Mitsunobu Etherification)

FAQ & Troubleshooting

Q: My Mitsunobu etherification of 2-propoxyphenol is stalling at 30% yield, and I see a major by-product on LC-MS. What is happening? A: Steric hindrance drastically reduces the rate of the final S_N2 attack of the phenoxide onto the activated alcohol. This slow rate allows competing side reactions—specifically the alkylation of the hydrazinedicarboxylate by-product—to outcompete the desired etherification[2].

Q: How do I overcome this activation energy barrier without heating, which causes further decomposition? A: You must utilize a combination of ultra-high concentration (3.0 M), sonication, and a weaker solvent (diethyl ether). Research by proves that sonication provides localized high energy (cavitation) that overcomes the high activation energy barrier imposed by the bulky 2-propoxy group without globally heating the reaction[3][4]. Furthermore, switching from THF to diethyl ether suppresses the solubility and reactivity of the hydrazinedicarboxylate intermediate, shutting down the side reaction[2].

Mitsunobu A Activated Intermediate B Slow S_N2 Attack (Steric Barrier) A->B Standard THF D Target Aryl Ether A->D 3.0M + Sonication C Hydrazine Alkylation (Dead End) B->C Outcompeted

Mechanistic bottleneck in the Mitsunobu reaction and the sonication-driven pathway.

Quantitative Data Summary

Table 2: Mitsunobu Reaction Yields for Hindered Phenols

ConcentrationSolventAgitation MethodTimeYield (%)
0.1 MTHFMagnetic Stirring168 h35%
1.0 MTHFSonication12 h69%
3.0 M Diethyl Ether Sonication 15 min 75%
Self-Validating Protocol: High-Concentration Sonicated Mitsunobu

Causality Note: The 3.0 M concentration forces molecules into proximity, increasing the probability of the S_N2 collision, while acoustic cavitation from sonication provides the kinetic energy required to breach the steric shield of the 2-propoxy group.

  • Preparation: Dissolve 2-propoxyphenol (1.0 equiv), the target aliphatic alcohol (1.0 equiv), and triphenylphosphine (1.5 equiv) in anhydrous diethyl ether to achieve a strict concentration of 3.0 M[3].

  • Activation: Chill the reaction mixture to 0 °C and add diisopropyl azodicarboxylate (DIAD) or DEAD (1.5 equiv) dropwise.

  • Sonication: Seal the reaction vessel and place it in an ultrasonic bath. Sonicate at ambient temperature for 15-30 minutes[3][4].

  • Validation Checkpoint (Self-Validation): Before scaling up, run a 0.1 mmol pilot and analyze the crude mixture via LC-MS. A successful self-validating run will show the product mass dominating the chromatogram, with the alkylated hydrazinedicarboxylate peak constituting <5% of the total ion current. If the by-product exceeds 5%, verify the anhydrous state of the diethyl ether and ensure the sonicator is operating at optimal wattage.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography.

Module 3: C-Alkylation (Electrophilic Aromatic Substitution)

FAQ & Troubleshooting

Q: I am attempting an ortho-alkylation on 2-propoxyphenol, but I am getting poor regioselectivity. Why? A: The bulky propoxy group at the 2-position physically blocks the adjacent 3-position. Standard Friedel-Crafts alkylation will default to the less hindered 4-position (para to OH) or 6-position (ortho to OH), often resulting in an intractable mixture. To force selective ortho-alkylation at the 6-position, you must abandon standard Friedel-Crafts conditions and utilize a cooperative Lewis acid/metal dual catalysis approach, which coordinates directly with the phenolic oxygen to direct the alkyl group exclusively to the available ortho pocket[5].

References

  • Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007). "Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions." Journal of the American Chemical Society. URL:[Link]

  • Lepore, S. D., & He, Y. (2003). "Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction." Journal of Organic Chemistry. URL:[Link]

  • Li, H., et al. (2021). "Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols." ACS Sustainable Chemistry & Engineering. URL:[Link]

Sources

Optimization

Technical Support Center: Identification of Degradation Products of 2-(4-Fluoro-2-propoxyphenyl)ethanol

Welcome to the technical support center for the analysis of 2-(4-Fluoro-2-propoxyphenyl)ethanol and its potential degradation products. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 2-(4-Fluoro-2-propoxyphenyl)ethanol and its potential degradation products. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying and characterizing impurities that may arise during stability studies. Our approach is rooted in established scientific principles and regulatory expectations, ensuring the integrity and robustness of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What is 2-(4-Fluoro-2-propoxyphenyl)ethanol and what are its key structural features relevant to stability?

A1: 2-(4-Fluoro-2-propoxyphenyl)ethanol is an organic molecule with a chemical structure featuring a fluoro-substituted phenyl ring, a propyl ether linkage, and a primary alcohol functional group. Each of these structural motifs presents potential sites for chemical degradation under various stress conditions. The primary alcohol is susceptible to oxidation, the ether linkage can undergo hydrolysis (though generally stable), and the aromatic ring may be subject to photolytic degradation. Understanding these potential liabilities is the first step in designing a comprehensive stability testing program.

Q2: Why are forced degradation studies necessary for 2-(4-Fluoro-2-propoxyphenyl)ethanol?

A2: Forced degradation studies, also known as stress testing, are a regulatory requirement and a critical component of the drug development process.[1][2] These studies intentionally expose the drug substance to harsh conditions such as acid, base, oxidation, light, and heat to accelerate the formation of degradation products.[3][4] The primary objectives of these studies for 2-(4-Fluoro-2-propoxyphenyl)ethanol are:

  • To identify likely degradation products and elucidate their structures.[5]

  • To understand the degradation pathways of the molecule.[5]

  • To develop and validate a stability-indicating analytical method that can separate the parent drug from all potential degradation products.[3][6]

  • To provide insights into the intrinsic stability of the molecule, which helps in formulation development and the selection of appropriate packaging and storage conditions.[5]

Q3: What are the most probable degradation pathways for 2-(4-Fluoro-2-propoxyphenyl)ethanol based on its structure?

A3: Based on the functional groups present in 2-(4-Fluoro-2-propoxyphenyl)ethanol, the following degradation pathways are most likely:

  • Oxidation: The primary alcohol moiety is a prime target for oxidation. Under oxidative stress (e.g., exposure to hydrogen peroxide), it can be oxidized first to an aldehyde, 2-(4-fluoro-2-propoxyphenyl)acetaldehyde, and subsequently to a carboxylic acid, 2-(4-fluoro-2-propoxyphenyl)acetic acid.

  • Hydrolysis: While ether linkages are generally stable, they can be cleaved under forcing acidic or basic conditions, potentially yielding 4-fluoro-2-propoxy-phenol and ethanol.

  • Photodegradation: Aromatic compounds can be susceptible to photolytic degradation. Exposure to UV or visible light may lead to complex reactions, including potential cleavage of the ether bond or modifications to the aromatic ring.

Q4: What are the recommended analytical techniques for separating and identifying the degradation products of 2-(4-Fluoro-2-propoxyphenyl)ethanol?

A4: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of degradation products.[7]

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the cornerstone for separating the parent compound from its degradation products.[6][8] Method development should focus on achieving adequate resolution between all peaks.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for the identification of unknown degradation products.[3][7] It provides molecular weight information and fragmentation patterns that are crucial for structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation of isolated degradation products, 1D and 2D NMR spectroscopy are indispensable.[8]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which can help in determining the elemental composition of degradation products.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem 1: Poor resolution between the parent peak and a degradation product in the HPLC chromatogram.

  • Possible Cause: The mobile phase composition may not be optimal for separating compounds with similar polarities.

  • Solution:

    • Modify the Organic Solvent Ratio: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or an isocratic elution with a lower percentage of organic solvent can often improve the separation of closely eluting peaks.

    • Change the pH of the Mobile Phase: Altering the pH can change the ionization state of the analytes, which in turn affects their retention and selectivity.

    • Try a Different Column Chemistry: If modifying the mobile phase is insufficient, consider using a column with a different stationary phase (e.g., a phenyl-hexyl or a C8 column instead of a C18).

Problem 2: A new peak appears in the chromatogram of a stressed sample, but its structure cannot be determined from the LC-MS data.

  • Possible Cause: The degradation product may be an isomer of the parent drug, or it may not ionize efficiently under the current MS conditions.

  • Solution:

    • Perform High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass measurement to predict the elemental composition of the unknown peak. This can help differentiate it from other potential structures.

    • Conduct MS/MS Fragmentation Studies: Systematically vary the collision energy in your MS/MS experiments to generate a more detailed fragmentation pattern. This can provide more clues about the molecule's structure.

    • Isolate the Degradation Product: Use preparative HPLC to isolate a sufficient quantity of the unknown compound for analysis by NMR spectroscopy, which provides definitive structural information.

    • Consider Alternative Ionization Sources: If electrospray ionization (ESI) is not providing good results, try atmospheric pressure chemical ionization (APCI), which may be more suitable for certain types of compounds.

Problem 3: No significant degradation is observed after subjecting 2-(4-Fluoro-2-propoxyphenyl)ethanol to forced degradation conditions.

  • Possible Cause: The stress conditions may not have been sufficiently harsh, or the molecule is inherently very stable under those conditions. The recommended degradation level is typically between 5-20%.[2]

  • Solution:

    • Increase the Severity of Stress Conditions:

      • Acid/Base Hydrolysis: Increase the concentration of the acid or base, raise the temperature, or extend the exposure time.

      • Oxidation: Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide) or the reaction temperature.

      • Thermolysis: Expose the solid or solution to a higher temperature.

      • Photolysis: Increase the intensity of the light source or the duration of exposure.

    • Ensure Proper Sample Preparation: Confirm that the drug substance is fully dissolved in the stress medium to ensure adequate exposure.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of 2-(4-Fluoro-2-propoxyphenyl)ethanol

This protocol outlines a general approach for conducting forced degradation studies. The conditions should be adjusted to achieve the target degradation of 5-20%.[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-(4-Fluoro-2-propoxyphenyl)ethanol in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

  • Photolytic Degradation:

    • Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.[9]

  • Thermolytic Degradation:

    • Expose the solid drug substance to dry heat at 80°C for 48 hours.[3]

3. Sample Analysis:

  • Dilute all stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze the samples using a validated stability-indicating HPLC-UV/MS method.

4. Data Analysis:

  • Calculate the percentage of degradation of 2-(4-Fluoro-2-propoxyphenyl)ethanol.

  • Determine the relative peak areas of the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Column and Mobile Phase Selection:

  • Column: Start with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Phase A: 0.1% formic acid in water.

    • Phase B: Acetonitrile.

  • Gradient Elution: Begin with a linear gradient from 10% B to 90% B over 30 minutes.

2. Method Optimization:

  • Inject a mixture of the stressed samples.

  • Adjust the gradient profile, flow rate, and mobile phase pH to achieve a resolution of >1.5 between all peaks.

3. Method Validation:

  • Validate the optimized method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[10]

Visualizations

Workflow for Identification of Degradation Products

G cluster_0 Forced Degradation Studies cluster_1 Analytical Workflow cluster_2 Outcome Acid Acid Hydrolysis HPLC HPLC Separation Acid->HPLC Analyze Stressed Samples Base Base Hydrolysis Base->HPLC Analyze Stressed Samples Oxidation Oxidation Oxidation->HPLC Analyze Stressed Samples Photo Photolysis Photo->HPLC Analyze Stressed Samples Thermal Thermolysis Thermal->HPLC Analyze Stressed Samples LCMS LC-MS/MS Analysis HPLC->LCMS Identify m/z Method Stability-Indicating Method HPLC->Method HRMS HRMS Analysis LCMS->HRMS Determine Elemental Composition Isolation Preparative HPLC Isolation LCMS->Isolation Isolate Unknowns Structure Structure Elucidation HRMS->Structure NMR NMR Spectroscopy Isolation->NMR Confirm Structure NMR->Structure Pathway Degradation Pathway Mapping Structure->Pathway

Caption: Workflow for forced degradation and identification of degradation products.

Potential Degradation Pathways of 2-(4-Fluoro-2-propoxyphenyl)ethanol

G Parent 2-(4-Fluoro-2-propoxyphenyl)ethanol Aldehyde 2-(4-Fluoro-2-propoxyphenyl)acetaldehyde Parent->Aldehyde Oxidation Phenol 4-Fluoro-2-propoxyphenol Parent->Phenol Hydrolysis Ethanol Ethanol Parent->Ethanol Hydrolysis CarboxylicAcid 2-(4-Fluoro-2-propoxyphenyl)acetic acid Aldehyde->CarboxylicAcid Oxidation

Caption: Potential degradation pathways of 2-(4-Fluoro-2-propoxyphenyl)ethanol.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Potential Products

Stress ConditionReagent/ConditionPotential Degradation ProductsAnalytical Considerations
Acid Hydrolysis 0.1 M HCl, 60°C4-Fluoro-2-propoxyphenol, EthanolMonitor for new peaks with lower retention times.
Base Hydrolysis 0.1 M NaOH, 60°C4-Fluoro-2-propoxyphenol, EthanolSimilar to acid hydrolysis; reaction rates may differ.
Oxidation 3% H₂O₂, RT2-(4-Fluoro-2-propoxyphenyl)acetaldehyde, 2-(4-Fluoro-2-propoxyphenyl)acetic acidLook for products with increased polarity.
Photodegradation ICH Q1B conditionsComplex mixtureBroad, unresolved peaks may indicate multiple products.
Thermolysis 80°C, solid stateVarious fragmentsMonitor for both volatile and non-volatile degradants.

References

  • MDPI. (2024, August 17). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. Retrieved from [Link]

  • Aragen. (2024, October 15). The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. Retrieved from [Link]

  • Spectroscopy Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • Slideshare. (n.d.). Detection identification characterization of degraded products. Retrieved from [Link]

  • LinkedIn. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from [Link]

  • Academia.edu. (n.d.). Forced Degradation Studies: Practical Approach - Overview of Regulatory Guidance and Literature for the Drug Products and Drug Substances. Retrieved from [Link]

  • ResearchGate. (2023, June 17). Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degradation Product. Retrieved from [Link]

  • Pharmapproach. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2008). Development and Validation of a Stability Indicating HPLC Method for the Determination of Buprenorphine in Transdermal Patch. Retrieved from [Link]

  • Lex localis. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING RP-HPLC METHOD FOR THE CONCURRENT QUANTIFICATION OF SUMATRIPTAN AND NAPROXE. Retrieved from [Link]

  • Semantic Scholar. (2025, May 15). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress. Retrieved from [Link]

  • PMC. (n.d.). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 2-(4-Fluoro-2-propoxyphenyl)ethanol Manufacturing

Executive Summary This guide addresses the process development and scale-up challenges for 2-(4-Fluoro-2-propoxyphenyl)ethanol , a critical fluorinated aryl-ether intermediate often utilized in the synthesis of PPAR agon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the process development and scale-up challenges for 2-(4-Fluoro-2-propoxyphenyl)ethanol , a critical fluorinated aryl-ether intermediate often utilized in the synthesis of PPAR agonists (e.g., glitazar analogs) and other metabolic disease therapeutics.

Unlike bench-scale preparations that prioritize speed, this manufacturing guide prioritizes atom economy, thermal safety, and impurity control . The recommended route avoids expensive late-stage functionalization by utilizing the robust Phenylacetic Acid Route , ensuring a scalable and cost-effective process.

Module 1: Synthetic Route Selection

Q: What is the most scalable route for kilogram-scale production?

A: While direct alkylation of 2-(4-fluoro-2-hydroxyphenyl)ethanol is possible, the starting material is often cost-prohibitive or unavailable in bulk. The industry-standard approach for scale-up is the "Esterification-Alkylation-Reduction" sequence starting from 2-hydroxy-4-fluorophenylacetic acid .

Why this route?

  • Cost: Phenylacetic acid derivatives are commodity chemicals.

  • Safety: Avoids the use of highly reactive ethylene oxide (required for direct hydroxyethylation).

  • Purification: The intermediate ester is lipophilic and easily purified via crystallization or distillation before the final reduction, ensuring high API purity.

Visualizing the Process Workflow

ManufacturingRoute Start Start: 2-Hydroxy-4- fluorophenylacetic acid Step1 Step 1: Esterification (MeOH, H2SO4) Start->Step1 Reflux Inter1 Intermediate 1: Methyl Ester Step1->Inter1 95% Yield Step2 Step 2: O-Alkylation (1-Bromopropane, K2CO3) Inter1->Step2 60°C, DMF Inter2 Intermediate 2: Propoxy Ester Step2->Inter2 O-Selective Step3 Step 3: Reduction (NaBH4/CaCl2 or Vitride) Inter2->Step3 0-20°C Final Target: 2-(4-Fluoro-2- propoxyphenyl)ethanol Step3->Final Quench & Distill

Figure 1: The "Esterification-Alkylation-Reduction" pathway minimizes side reactions and utilizes stable intermediates.

Module 2: Critical Process Parameters & Protocols

Protocol A: Regioselective O-Alkylation (Step 2)

Target: Conversion of Methyl 2-hydroxy-4-fluorophenylacetate to Methyl 2-(4-fluoro-2-propoxyphenyl)acetate.

The Challenge: Phenols are ambident nucleophiles. Incorrect conditions can lead to C-alkylation (on the ring) or hydrolysis of the ester.

Optimized Conditions:

  • Reagents: Methyl 2-hydroxy-4-fluorophenylacetate (1.0 eq), 1-Bromopropane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: DMF (Dimethylformamide) or Acetone. Note: DMF is preferred for rate, but Acetone is easier to remove.

  • Temperature: 60°C.

Step-by-Step:

  • Charge the reactor with the phenolic ester and DMF (5 vol).

  • Add milled K₂CO₃. Crucial: Milling increases surface area, speeding up the reaction and preventing "stalling."

  • Heat to 60°C and dose 1-Bromopropane slowly over 1 hour. Causality: Slow addition prevents local hot spots and minimizes volatile loss of the alkyl halide.

  • IPC (In-Process Control): Monitor by HPLC. Reaction is complete when the starting phenol is <0.5%.

  • Work-up: Cool to 20°C, add water (10 vol), and extract with Ethyl Acetate. The product stays in the organic phase; inorganic salts wash away.

Protocol B: Safe Reduction of the Ester (Step 3)

Target: Conversion of the ester to the final alcohol.[1]

Q: Should I use LiAlH₄ (LAH) or NaBH₄? A: Avoid LAH on a kilogram scale due to its pyrophoric nature and difficult aluminum emulsion work-up.

  • Recommendation: Use Sodium Borohydride (NaBH₄) activated with Calcium Chloride (CaCl₂) in Ethanol/THF.

  • Alternative (Industrial): Sodium bis(2-methoxyethoxy)aluminum hydride (Vitride/Red-Al ) in Toluene. It is soluble, non-pyrophoric, and easier to quench.

Safety Table: Reduction Agent Comparison

ParameterNaBH₄ + CaCl₂Vitride (Red-Al)LiAlH₄
State Solid/Powder (Dust hazard)Liquid Solution (Pumpable)Solid (Pyrophoric)
Solvent Ethanol/THFTolueneEther/THF
H₂ Evolution ModerateHigh (Controlled dosing)Violent
Quench Acid/WaterNaOH/Rochelle SaltDifficult (Emulsions)
Cost LowMediumHigh

Detailed Protocol (NaBH₄/CaCl₂ Method):

  • Dissolve the ester (Intermediate 2) in THF (5 vol) and Ethanol (10 vol).

  • Add CaCl₂ (0.5 eq) and stir until dissolved.

  • Cool to 0°C.

  • Critical Step: Add NaBH₄ (2.0 eq) portion-wise. Warning: Hydrogen gas evolution will occur.[2] Ensure reactor is vented through a scrubber.

  • Stir at 0°C for 1 hour, then warm to 20°C.

  • Quench: Slowly add 1M HCl. Why? This destroys excess borohydride and solubilizes boron salts.

  • Isolation: Distill off solvents and extract the resulting oil.

Module 3: Troubleshooting & FAQs

Q: My alkylation reaction stalled at 80% conversion. Adding more bromide doesn't help. Why?

Diagnosis: This is likely due to water contamination or surface passivation of the base.

  • The Science: K₂CO₃ is hygroscopic. If water enters the system (from wet DMF), it forms a hydration shell around the carbonate, stopping it from deprotonating the phenol.

  • The Fix:

    • Check the Karl Fischer (KF) water content of your solvent. It must be <0.05%.

    • Add a catalytic amount of Potassium Iodide (KI) (0.1 eq). This performs a Finkelstein reaction in situ, converting the alkyl bromide to the more reactive alkyl iodide.

Q: During the reduction work-up, I have a thick, white emulsion that won't separate. What is it?

Diagnosis: These are boron-alkoxide complexes .

  • The Fix: Use the "Rochelle Salt Method" .

    • Add a saturated solution of Potassium Sodium Tartrate (Rochelle Salt).

    • Stir vigorously for 2 hours. The tartrate chelates the metal ions, breaking the emulsion and allowing clear phase separation.

Q: I see an impurity at RRT 0.85 in the final product. What is it?

Diagnosis: This is likely the Hydrolysis Impurity (2-(4-fluoro-2-propoxyphenyl)acetic acid).

  • Cause: Incomplete reduction or moisture entering the esterification stage.

  • Removal: Wash the organic layer with 1M NaOH during the work-up. The acid will deprotonate and move to the aqueous phase, leaving the neutral alcohol product in the organic phase.

Visualizing Impurity Pathways

Impurities Target Target Product: Alcohol Impurity3 Impurity C: Aldehyde (Oxidation) Target->Impurity3 O2 / Storage Ester Starting Ester Impurity1 Impurity A: Carboxylic Acid (Hydrolysis) Ester->Impurity1 Moisture + Base Impurity2 Impurity B: C-Alkylated Side Product Ester->Impurity2 High Temp (>80°C)

Figure 2: Common impurity formation pathways. Control moisture to prevent Impurity A and temperature to prevent Impurity B.

References

  • PrepChem. Synthesis of 2-{3-[3-(4-Fluorophenoxy)propoxy]phenyl}ethanol. Retrieved from

  • BenchChem. Technical Support: Phenylacetoacetate Synthesis & Reduction Protocols. Retrieved from

  • Spectrum Chemical. Material Safety Data Sheet: Vitride (Sodium bis(2-methoxyethoxy)aluminum hydride). Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: Sodium Borohydride. Retrieved from

  • National Institutes of Health (NIH). Continuous Flow Synthesis of Propofol (Friedel-Crafts Alkylation Strategies). PMC7564028. Retrieved from

Sources

Optimization

reducing moisture sensitivity during 2-(4-Fluoro-2-propoxyphenyl)ethanol synthesis

Technical Support Center: Moisture Management in 2-(4-Fluoro-2-propoxyphenyl)ethanol Synthesis Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers s...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Moisture Management in 2-(4-Fluoro-2-propoxyphenyl)ethanol Synthesis

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible yields during the synthesis of phenethyl alcohol derivatives like 2-(4-fluoro-2-propoxyphenyl)ethanol. Whether your synthetic route utilizes the reduction of an ester precursor (e.g., ethyl 2-(4-fluoro-2-propoxyphenyl)acetate) via Lithium Aluminum Hydride (LAH) or employs a Grignard reaction (4-fluoro-2-propoxyphenylmagnesium bromide with ethylene oxide), the primary culprit for reaction failure is ambient moisture.

Both LAH and organomagnesium reagents are highly polarized, potent nucleophiles that act as strong bases in the presence of protic sources. Moisture does not merely reduce your stoichiometric equivalents; it actively passivates your reagents through the formation of insoluble hydroxides (e.g., Al(OH)₃ or Mg(OH)Br). This physically blocks further reactivity, stalls conversions, and creates severe safety hazards due to exothermic hydrogen gas evolution. This guide provides field-proven, self-validating protocols to master moisture control in your workflows.

Quantitative Impact of Moisture

Understanding the exact tolerance of your reaction is critical. The table below summarizes the quantitative impact of solvent water content on highly moisture-sensitive steps (like Grignard initiation and LAH reduction) based on established analytical data .

Water Content (ppm)Expected Yield / ConversionMechanistic Observation & Causality
< 10 ppm > 90%Optimal. Reaction proceeds smoothly with the expected exotherm. Reagent surfaces remain active.
~ 50 ppm 70 - 80%Sub-optimal. Noticeable decrease in exotherm. Minor passivation of LAH/Mg surfaces begins.
~ 100 ppm 40 - 60%Poor. Sluggish kinetics. Significant formation of the protonated side product (1-fluoro-3-propoxybenzene).
~ 200 ppm < 20%Failure. Reaction often fails to initiate. Heavy precipitation of metal hydroxides coats the reagents.
> 500 ppm ~ 0%Quenched. Complete quenching. High risk of hazardous, uncontrolled hydrogen gas evolution.

Process Visualization

MoistureControl Start Start Synthesis: 2-(4-Fluoro-2-propoxyphenyl)ethanol Solvent Solvent Preparation (THF/Et2O) Start->Solvent Drying Drying over 3Å Molecular Sieves (20% m/v, 72h) Solvent->Drying KF Karl Fischer Titration (Target: < 10 ppm H2O) Drying->KF KF->Drying Fail (>10 ppm) Reaction Air-Free Reaction Setup (Schlenk Line / Glovebox) KF->Reaction Pass (<10 ppm) Pathway1 Pathway A: LAH Reduction of Ester Precursor Reaction->Pathway1 Pathway2 Pathway B: Grignard + Ethylene Oxide Reaction->Pathway2 Quench Controlled Quenching (Fieser Method / NH4Cl) Pathway1->Quench Pathway2->Quench Product Pure Product Isolation Quench->Product

Figure 1: Moisture-controlled workflow for the synthesis of 2-(4-Fluoro-2-propoxyphenyl)ethanol.

Self-Validating Experimental Protocols

Protocol 1: Rigorous Solvent Drying & Validation

To prevent reagent passivation, Tetrahydrofuran (THF) must be dried to <10 ppm water. This protocol uses 3Å molecular sieves, which are highly effective for trapping water molecules without introducing reactive metals , .

  • Sieve Activation: Heat 3Å molecular sieves in a vacuum oven at 300°C for 15 hours. Cool under an argon atmosphere.

    • Causality: Factory sieves contain adsorbed atmospheric moisture; thermal activation under high vacuum forces water out of the micropores to restore their hygroscopic capacity.

  • Solvent Treatment: Add the activated sieves to HPLC-grade THF at a loading of 20% m/v (e.g., 200g sieves per 1L THF). Seal under argon and let stand for 72 hours.

  • Validation (Karl Fischer Titration): Withdraw a 1 mL aliquot using a dry syringe and inject it into a coulometric Karl Fischer titrator.

    • Pass Condition: Reading is < 10 ppm H₂O. Proceed to synthesis.

    • Fail Condition: Reading is > 10 ppm H₂O. Decant solvent onto a fresh batch of activated sieves. Do not proceed.

Protocol 2: Moisture-Free LAH Reduction of Ethyl 2-(4-fluoro-2-propoxyphenyl)acetate

This protocol outlines the safe, moisture-free reduction of the ester to yield the target ethanol derivative .

  • Apparatus Preparation: Assemble a multi-neck flask with a reflux condenser and addition funnel. Flame-dry the entire apparatus under high vacuum (1 mmHg) for 5 minutes, then backfill with dry Argon. Repeat three times.

    • Causality: Micro-condensation on glass surfaces can hold up to 50 ppm of water, which is enough to stall the reaction at the boundary layer.

  • Reagent Suspension: Transfer 1.5 equivalents of LAH powder into the flask under a positive stream of Argon. Slowly add the validated dry THF (from Protocol 1) at 0°C to create a suspension.

  • Substrate Addition: Dissolve ethyl 2-(4-fluoro-2-propoxyphenyl)acetate in dry THF. Add this solution dropwise to the LAH suspension over 30 minutes, maintaining the internal temperature below 10°C.

    • Validation: A gentle, controlled exotherm indicates active hydride transfer. If no exotherm is observed, the LAH may have been passivated by moisture.

  • Fieser Quench (Critical Safety Step): Once TLC indicates complete conversion, cool the reaction to 0°C. For every x grams of LAH used, sequentially and dropwise add: x mL of distilled water, x mL of 15% aqueous NaOH, and 3x mL of distilled water.

    • Causality: Direct quenching with bulk water causes a runaway exothermic release of H₂ gas and forms a gelatinous, unfilterable Al(OH)₃ emulsion. The Fieser method controls the moisture introduction, forcing the aluminum salts to precipitate as a granular, easily filterable white solid .

Troubleshooting & FAQs

Q: My Grignard initiation for 4-fluoro-2-propoxyphenylmagnesium bromide failed despite using a heat gun and iodine. Is it moisture? A: Yes, this is the most common cause of initiation failure. The carbon-magnesium bond is highly polarized. Even trace moisture (e.g., 50-100 ppm) in your THF or on your magnesium turnings will instantly react with the first few molecules of the formed Grignard reagent . This reaction produces Mg(OH)Br, an insoluble salt that physically coats the surface of the magnesium metal (passivation), preventing further electron transfer from the metal to the aryl halide. Always validate your solvent with Karl Fischer titration (<10 ppm) before attempting initiation.

Q: Why did my LAH reduction of the ester stall at 50% conversion even though I used excess reagent? A: This is a classic symptom of moisture-induced reagent passivation. When LAH reacts with water in the solvent, it forms aluminum hydroxides (Al(OH)₃) and hydrogen gas . While you lose some active hydride equivalents, the more severe issue is that the resulting Al(OH)₃ forms a thick slurry that physically coats the remaining, unreacted LAH particles. The ester substrate can no longer physically access the hydride source, causing the reaction to stall indefinitely regardless of time or temperature.

Q: I need to scale up the Grignard route. What are the specific moisture-related safety hazards I should prepare for? A: The primary hazard during scale-up is the "sleeping giant" phenomenon (delayed initiation followed by a runaway reaction) . If moisture is present, it will inhibit the initial formation of the Grignard reagent. Researchers often mistakenly add more aryl halide or apply excessive heat to force initiation. Once the moisture is finally consumed, the accumulated aryl halide reacts all at once, leading to a massive, uncontrollable exotherm that can boil the THF, over-pressurize the reactor, and cause a highly flammable chemical spill. Always initiate on a small scale, confirm the exotherm, and only then proceed with the bulk addition.

References

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety.[Link]

  • Moisture Control and Degradation Management. American Pharmaceutical Review. [Link]

  • Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. University of Pittsburgh (J. Org. Chem). [Link]

  • Grignard Reaction - ACS Safety Guidelines. American Chemical Society. [Link]

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: FTIR Spectral Analysis of 2-(4-Fluoro-2-propoxyphenyl)ethanol

Executive Summary 2-(4-Fluoro-2-propoxyphenyl)ethanol (CAS: Derived from structure) is a specific trisubstituted aromatic intermediate often encountered in the synthesis of pharmacological scaffolds. Its structural compl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Fluoro-2-propoxyphenyl)ethanol (CAS: Derived from structure) is a specific trisubstituted aromatic intermediate often encountered in the synthesis of pharmacological scaffolds. Its structural complexity—featuring a primary alcohol, an aryl-alkyl ether, and an aryl-fluoride—presents unique challenges in vibrational spectroscopy.

This guide provides a technical comparison of FTIR sampling modalities (ATR vs. Transmission) for this compound. Unlike simple hydrocarbons, the competing dipole moments of the fluoro and propoxy substituents require precise method selection to avoid spectral saturation or artifact generation. We analyze the performance of Diamond ATR against Liquid Cell Transmission to determine the optimal workflow for structural validation and impurity profiling.

Structural & Theoretical Spectral Assignments[1]

Before selecting a method, one must understand the vibrational landscape of the molecule. The compound is a 1,2,4-trisubstituted benzene.

Functional Group Mapping
Functional GroupVibration ModeTheoretical Wavenumber (cm⁻¹)IntensityDiagnostic Value
Alcohol (-OH) O-H Stretch3300–3450 (Broad)MediumConfirms H-bonding status; sensitive to moisture.
Aromatic Ring C-H Stretch3000–3100WeakDifferentiates from aliphatic precursors.[1]
Propyl/Ethyl Chain C-H Stretch (asym/sym)2850–2980StrongRatio of CH₃/CH₂ helps confirm propoxy chain length.
Aryl Alkyl Ether C-O-C Stretch (Asym)1240–1260Very StrongCritical Marker. Often overlaps with C-F.
Aryl Fluoride C-F Stretch1200–1250StrongDifficult to resolve from Ether C-O; requires fingerprint analysis.
Primary Alcohol C-O Stretch1050–1080StrongConfirms the ethanol tail; distinct from ether C-O.
1,2,4-Subst. Ring C-H Out-of-Plane (OOP)800–900 (Two bands)MediumFingerprint for the specific substitution pattern.

Comparative Methodology: ATR vs. Transmission

For a viscous liquid/oil like 2-(4-Fluoro-2-propoxyphenyl)ethanol, the choice of sampling technique dictates data quality.

Performance Matrix

The following table contrasts the performance of Single-Reflection Diamond ATR against a Fixed-Pathlength Liquid Cell (CaF₂ windows).

FeatureDiamond ATR (Single Reflection) Transmission (Liquid Cell 0.025 mm) Verdict for this Compound
Sample Prep None (Direct drop)Complex (Dilution or Sandwich)ATR Wins (High throughput)
Pathlength ~2 µm (Depth of Penetration)10–50 µm (Defined by spacer)Transmission Wins (Beer's Law linearity)
Spectral Range Cutoff < 525 cm⁻¹ (Diamond absorption)Cutoff < 1100 cm⁻¹ (if Glass) / < 900 cm⁻¹ (CaF₂)ATR Wins (Access to low-freq C-F bends)
Sensitivity Lower (Surface only)Higher (Bulk interaction)Transmission Wins (Trace impurity detection)
Reproducibility High (Fixed crystal contact)Variable (Fringing/Wedging issues)ATR Wins (QC Standard)
C-F/C-O Resolution Potential peak truncation if saturatedLinear absorbance (if diluted)Transmission Wins (Quantitative analysis)
Expert Insight

"While Transmission FTIR offers superior sensitivity for detecting trace precursors (e.g., non-fluorinated phenols), the strong dipole of the C-F and Ether C-O bonds in this molecule often leads to 'flat-topping' (detector saturation) in transmission mode unless pathlength is meticulously controlled (<15 µm). Therefore, Diamond ATR is the recommended standard for Routine ID and QC , while Transmission is reserved for quantitative impurity assays."

Experimental Protocols

Protocol A: High-Throughput ID via Diamond ATR

Objective: Rapid qualitative identification of the bulk intermediate.

  • System Prep: Ensure the ATR crystal (Diamond/ZnSe) is clean. Collect a 32-scan background spectrum.

  • Deposition: Pipette 10–20 µL of neat 2-(4-Fluoro-2-propoxyphenyl)ethanol onto the crystal center.

  • Contact: Lower the pressure clamp until the force gauge registers optimal contact (usually ~80–100 clicks on manual clamps). Note: Ensure the viscous oil spreads evenly to avoid air voids.

  • Acquisition: Scan 4000–600 cm⁻¹ at 4 cm⁻¹ resolution (16 scans).

  • Correction: Apply "ATR Correction" algorithm (n=1.5) to adjust for depth of penetration dependence, normalizing the C-H stretch intensity relative to the fingerprint region.

Protocol B: Quantitative Impurity Profiling via Transmission

Objective: Detecting unreacted starting material (e.g., 4-fluoro-2-propoxyphenol).

  • Cell Assembly: Use a demountable liquid cell with KBr or ZnSe windows (moisture sensitive, handle in desiccated environment).

  • Spacer Selection: Insert a 0.015 mm or 0.025 mm Teflon spacer. Why? The ether/fluoro bands are intense; a short pathlength prevents absorbance > 1.5 AU.

  • Loading: Inject the sample via syringe into the luer port. Check for bubbles.

  • Acquisition: Scan 4000–400 cm⁻¹ at 2 cm⁻¹ resolution (32 scans).

  • Analysis: Focus on the 3500–3600 cm⁻¹ region. A sharp, non-H-bonded -OH peak (phenolic) distinct from the broad ethanol -OH indicates residual phenol impurity.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic for selecting the correct FTIR modality based on the analytical goal.

FTIR_Workflow Start Sample: 2-(4-Fluoro-2-propoxyphenyl)ethanol Goal Define Analytical Goal Start->Goal RoutineQC Routine ID / Incoming Goods Goal->RoutineQC Speed & Ease TraceImpurity Trace Impurity / Quantitation Goal->TraceImpurity Sensitivity ATR_Path Method: Diamond ATR RoutineQC->ATR_Path Trans_Path Method: Liquid Cell Transmission TraceImpurity->Trans_Path ATR_Steps 1. Drop neat sample 2. Clamp pressure 3. Scan 16x 4. ATR Correction ATR_Path->ATR_Steps Trans_Steps 1. Dilute or Short Path (0.015mm) 2. Load KBr Cell 3. Scan 32x (High Res) 4. Beer's Law Analysis Trans_Path->Trans_Steps Result_ID Output: Fingerprint Match (Focus: 1250 cm⁻¹ & 800-900 cm⁻¹) ATR_Steps->Result_ID Result_Quant Output: Purity Assay (Focus: Phenolic OH @ 3550 cm⁻¹) Trans_Steps->Result_Quant

Caption: Decision tree for selecting ATR vs. Transmission modalities based on QC requirements.

Detailed Spectral Differentiation Strategy

Distinguishing 2-(4-Fluoro-2-propoxyphenyl)ethanol from its likely structural analogues requires looking at specific spectral regions.

Diagram: Spectral Logic for Identification

Spectral_Logic Spectrum FTIR Spectrum Region1 3200-3500 cm⁻¹ Spectrum->Region1 Region2 1200-1280 cm⁻¹ Spectrum->Region2 Region3 800-900 cm⁻¹ Spectrum->Region3 Obs1 Broad OH Stretch Region1->Obs1 Obs2 Split Strong Band (C-O & C-F) Region2->Obs2 Obs3 Two Bands (OOP Bends) Region3->Obs3 Concl1 Confirm Ethanol Chain (vs. Ether/Ester) Obs1->Concl1 Concl2 Confirm Fluoro-Propoxy (vs. Non-F analogue) Obs2->Concl2 Concl3 Confirm 1,2,4-Subst. (vs. Isomers) Obs3->Concl3

Caption: Logical flow for assigning spectral bands to structural features.

Critical Differentiation Points[2]
  • Vs. 2-(2-propoxyphenyl)ethanol (Non-fluorinated):

    • Differentiation: Look for the absence of the C-F stretch. In the fluorinated compound, the 1200–1250 cm⁻¹ region will show a broadened or split peak due to the C-F/C-O overlap. The non-fluorinated analogue will have a cleaner Ether C-O band. Additionally, the aromatic OOP bends (800–900 cm⁻¹) will shift significantly between 1,2-disubstitution (non-F) and 1,2,4-trisubstitution (F).

  • Vs. 4-Fluoro-2-propoxyphenol (Precursor):

    • Differentiation: The precursor lacks the aliphatic ethanol chain.

    • Marker: The precursor will lack the primary alcohol C-O stretch at ~1050 cm⁻¹ and will show a sharper Phenolic O-H stretch (often >3500 cm⁻¹ in dilute solution) compared to the broad aliphatic O-H of the product.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Standard text for functional group assignment).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. Link

  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Link

  • Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy (2nd ed.). CRC Press.
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for C-F and aryl ether assignments).

Sources

Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of 2-(4-Fluoro-2-propoxyphenyl)ethanol

Introduction: The Analytical Imperative In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and effic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative

In pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 2-(4-Fluoro-2-propoxyphenyl)ethanol serves as a critical building block in the synthesis of various novel therapeutic agents. Its molecular structure, featuring a halogenated aromatic ring and an alkyl ether, presents a unique analytical challenge. Process-related impurities, including regioisomers, precursors, or by-products, can be structurally similar, making their separation and quantification a non-trivial task.

This guide provides a comprehensive, data-driven comparison of chromatographic strategies for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-(4-Fluoro-2-propoxyphenyl)ethanol. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, from stationary phase selection to mobile phase optimization. Our objective is to establish a validated method that is not only fit for purpose in a quality control environment but also compliant with the rigorous standards set by the International Council for Harmonisation (ICH).

The Method Development Workflow: A Strategic Approach

A successful HPLC method is not discovered by chance; it is engineered through a systematic and logical process. The workflow begins with a thorough understanding of the analyte's properties and progresses through iterative stages of screening and optimization, culminating in a method that is demonstrated to be specific and robust under stress conditions. This structured approach ensures efficiency and leads to a final method with a high probability of successful validation.

The following diagram illustrates the logical workflow employed in this study for the development of a stability-indicating purity method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Comparison & Selection cluster_2 Phase 3: Optimization cluster_3 Phase 4: Verification cluster_4 Final Output Analyte Analyte Characterization (UV Spectrum, Polarity Estimate) Screening Initial Method Screening Analyte->Screening Input Properties Col_Select Stationary Phase Comparison (C18 vs. PFP) Screening->Col_Select MP_Select Mobile Phase Comparison (ACN vs. MeOH) Col_Select->MP_Select Select Best Column Optimization Parameter Optimization (Gradient, Temp, Flow Rate) MP_Select->Optimization Select Best Mobile Phase Forced_Deg Forced Degradation Study (ICH Q1A R2) Optimization->Forced_Deg Optimized Method Validation Method Validation (ICH Q2 R1) Forced_Deg->Validation Demonstrate Specificity Final_Method Final Validated Purity Method Validation->Final_Method

Caption: Logical workflow for HPLC purity method development.

Experimental Comparison: Justifying the Optimal Method

Analyte Characterization: Know Your Molecule

Before commencing chromatographic experiments, understanding the analyte's physicochemical properties is paramount.[1] 2-(4-Fluoro-2-propoxyphenyl)ethanol is an aromatic compound, which ensures it has a UV chromophore suitable for detection.[2] A preliminary analysis using a Diode Array Detector (DAD) confirms its UV absorbance profile.

  • UV Spectrum: The UV spectrum shows a maximum absorbance (λmax) at approximately 275 nm. To ensure sensitivity for both the main compound and potential impurities which may have slightly different spectra, a detection wavelength of 275 nm was selected. DAD detectors are invaluable in this stage for their ability to scan a range of wavelengths simultaneously.[3]

  • Polarity: The structure, containing a phenyl ring, a propoxy chain, and a fluoro-substituent, suggests moderate hydrophobicity. This makes Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase is paired with a polar mobile phase, the most logical starting point.[4][5]

Comparison 1: Stationary Phase Selectivity

The choice of stationary phase is the most critical factor influencing chromatographic selectivity.[6] While the C18 (octadecylsilane) column is the workhorse of RP-HPLC, its selectivity is primarily based on hydrophobicity.[7] For aromatic and halogenated compounds, alternative phases can offer unique retention mechanisms. We compared a standard C18 phase with a Pentafluorophenyl (PFP) phase, which can provide alternative selectivity through π-π, dipole-dipole, and ion-exchange interactions, often beneficial for separating positional isomers or halogenated molecules.[8]

Experimental Conditions:

  • Columns: (A) C18, 150 x 4.6 mm, 3.5 µm; (B) PFP, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile (ACN)

  • Gradient: 30% to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

Results & Discussion:

ParameterC18 ColumnPFP ColumnRationale
Resolution (Rs) between Main Peak and Impurity 1 1.82.6 The PFP phase provided superior separation from a critical process impurity, likely due to enhanced π-π interactions with the aromatic rings.[8]
Peak Tailing Factor (Tf) for Main Peak 1.21.1 Both columns showed acceptable peak shape, but the PFP column yielded a slightly more symmetrical peak.
Retention Time of Main Peak (min) 12.513.8The PFP column showed slightly more retention, offering more opportunity for separation.
Comparison 2: Organic Modifier Influence

Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents used in RP-HPLC, but they are not interchangeable.[9] Their differing properties can lead to changes in elution order and selectivity.

Experimental Conditions:

  • Column: PFP, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: (A) Acetonitrile or (B) Methanol

  • Gradient: Adjusted to achieve similar retention times for the main peak

Results & Discussion:

ParameterAcetonitrile (ACN)Methanol (MeOH)Rationale
Selectivity (α) for Critical Pair 1.15 1.08ACN provided a better overall spread of impurity peaks around the main analyte.
Column Backpressure (psi) ~1800~2400ACN generates significantly lower backpressure due to its lower viscosity, allowing for higher flow rates or the use of longer columns if needed.
UV Cutoff 190 nm205 nmACN's lower UV cutoff provides a cleaner baseline, especially at lower wavelengths.

Method Optimization & Forced Degradation

With the column and mobile phase selected, the gradient profile was optimized to ensure adequate resolution of all observed impurities in the shortest reasonable runtime. The final optimized gradient runs from 40% to 75% ACN over 15 minutes.

To prove the method is "stability-indicating," a forced degradation study was performed as mandated by ICH guideline Q1A(R2).[10][11] The analyte was subjected to acid, base, oxidative, thermal, and photolytic stress. The goal is to generate potential degradation products and demonstrate that the analytical method can separate them from the parent peak and from each other.[12][13]

The results showed that the analyte was most susceptible to acidic hydrolysis and oxidation. In all stress conditions, the degradation products were fully resolved from the main 2-(4-Fluoro-2-propoxyphenyl)ethanol peak. Peak purity analysis using a DAD confirmed that the main peak was spectrally pure in all stressed samples, confirming the method's specificity and stability-indicating power.

Final Optimized Method and System Suitability

The following protocol represents the final, optimized method for the purity analysis of 2-(4-Fluoro-2-propoxyphenyl)ethanol.

Detailed Protocol
ParameterCondition
Instrument HPLC or UHPLC system with a DAD/PDA Detector
Column Pentafluorophenyl (PFP), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detection Wavelength 275 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Gradient Program Time (min)
0.0
15.0
15.1
17.0
17.1
22.0
System Suitability Criteria

System suitability testing is an integral part of any analytical procedure, ensuring the chromatographic system is performing adequately for the intended analysis. These criteria must be met before sample analysis, as defined by guidelines like USP <621> and ICH Q2(R1).[14][15]

ParameterAcceptance Criteria
Resolution (Rs) ≥ 2.0 between the main peak and the closest eluting impurity.
Tailing Factor (Tf) ≤ 1.5 for the 2-(4-Fluoro-2-propoxyphenyl)ethanol peak.
Theoretical Plates (N) ≥ 5000 for the 2-(4-Fluoro-2-propoxyphenyl)ethanol peak.
%RSD of Peak Area ≤ 2.0% for six replicate injections of a standard solution.

Conclusion

This guide has demonstrated a systematic, comparative approach to developing a robust and specific HPLC method for the purity analysis of 2-(4-Fluoro-2-propoxyphenyl)ethanol. By comparing a standard C18 column with a PFP stationary phase, we established that the PFP column offers superior selectivity for this halogenated aromatic compound.[8] Further comparison confirmed Acetonitrile as the preferred organic modifier over Methanol. The final optimized gradient method was proven to be stability-indicating through forced degradation studies, capable of separating the main analyte from all stress-induced degradants. This scientifically grounded and rigorously tested method is suitable for validation and subsequent implementation in a regulated quality control environment.

References

  • Vertex AI Search. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • U.S. Pharmacopeia. General Chapter <621> Chromatography.
  • Dong, M. W. (2022). A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. LCGC North America.
  • Patel, K. et al. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal for Creative Research Thoughts.
  • Playle, L. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Technology Networks.
  • Waters Corporation. (2023). Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography.
  • Element Lab Solutions. (n.d.). USP 621 Changes.
  • International Council for Harmonisation (ICH). Quality Guidelines.
  • Shakya, S. et al. (2021). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal of Scientific Development and Research.
  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide.
  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • ResearchGate. (2023). A Comprehensive Review on Analytical Method Development using RP-HPLC and Recent Advances in Pharmaceutical Applications.
  • Icon Scientific Inc. (2023). Why is UV light used in HPLC?.
  • Open Access Journals. (n.d.). Development and Validation of RP-HPLC Method: An Overview.
  • PharmaCores. (2025). HPLC Method development: an overview.
  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Torontech. (2025). 5 Main Types of HPLC Columns Explained.
  • Ciesla, L. et al. (n.d.). Application of high-performance liquid chromatography on-line with ultraviolet/visible spectroscopy.
  • CPL. (n.d.). The Use Of Forced Degradation In Analytical Method Development.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ResolveMass Laboratories. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube.
  • J.D. (2022). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.
  • Universitat de Barcelona. (n.d.). Mechanisms of retention in HPLC.

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(4-Fluoro-2-propoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fragmentation Patterns In the landscape of pharmaceutical research and development, the unambiguous identification of nove...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fragmentation Patterns

In the landscape of pharmaceutical research and development, the unambiguous identification of novel chemical entities and their metabolites is paramount. Mass spectrometry (MS) stands as a cornerstone analytical technique, providing not only the molecular weight of a compound but also a unique fragmentation "fingerprint" that aids in structural elucidation. Understanding the principles that govern how a molecule fragments upon ionization is crucial for interpreting mass spectra accurately. This guide will delve into the predicted fragmentation pathways of 2-(4-Fluoro-2-propoxyphenyl)ethanol, a molecule possessing a combination of functional groups—a primary alcohol, an ether linkage, and a fluorinated aromatic ring—that lead to a characteristic and predictable fragmentation pattern. By examining the fragmentation of this molecule in comparison to simpler, related structures, we can build a logical and evidence-based framework for its identification.

Predicted Fragmentation Pattern of 2-(4-Fluoro-2-propoxyphenyl)ethanol

The structure of 2-(4-Fluoro-2-propoxyphenyl)ethanol suggests several likely fragmentation pathways under electron ionization (EI). The molecular ion (M+) is expected to be observed, although its intensity may be reduced due to the presence of the readily fragmentable alcohol and ether groups. The molecular weight of 2-(4-Fluoro-2-propoxyphenyl)ethanol is 200.23 g/mol .

The primary fragmentation events are anticipated to involve:

  • Benzylic Cleavage: The bond between the carbon atom of the ethyl chain and the aromatic ring is a likely site of cleavage, leading to the formation of a stable benzylic-type cation.

  • Alpha-Cleavage of the Alcohol: Cleavage of the C-C bond adjacent to the oxygen of the ethanol group is a characteristic fragmentation for primary alcohols.

  • Ether Cleavage: The C-O bond of the propoxy group can undergo cleavage, leading to fragments characteristic of the aromatic portion and the propyl group.

  • Loss of Small Neutral Molecules: The elimination of water (H₂O) from the alcohol moiety and the loss of propene from the propoxy group via a McLafferty-type rearrangement are also probable.

The interplay of these fragmentation pathways will generate a unique mass spectrum. Below is a diagram illustrating the predicted key fragmentation pathways.

G M 2-(4-Fluoro-2-propoxyphenyl)ethanol [M]+• m/z = 200 F1 Loss of •CH2OH m/z = 169 M->F1 - •CH2OH F2 Loss of H2O m/z = 182 M->F2 - H2O F3 Loss of Propene (McLafferty Rearrangement) m/z = 158 M->F3 - C3H6 F5 Loss of •OCH2CH2CH3 m/z = 141 M->F5 - •OC3H7 F4 Benzylic Cleavage m/z = 155 F3->F4 - •CH3

Caption: Predicted major fragmentation pathways of 2-(4-Fluoro-2-propoxyphenyl)ethanol.

Comparative Fragmentation Analysis

To substantiate the predicted fragmentation pattern, it is instructive to compare it with the known mass spectra of structurally related compounds. This comparative approach allows for the assignment of specific fragmentation pathways to the different structural motifs within the target molecule.

2-Phenylethanol

2-Phenylethanol serves as a fundamental structural analog, lacking the fluoro and propoxy substituents. Its mass spectrum is dominated by a prominent peak at m/z 91, corresponding to the tropylium ion, formed via rearrangement of the benzyl cation. The molecular ion peak is often weak.

2-(4-Fluorophenyl)ethanol

The introduction of a fluorine atom on the phenyl ring influences the fragmentation. While benzylic cleavage still occurs, the resulting fluorotropylium ion will have a different m/z value. The presence of fluorine, an electronegative atom, can also affect the relative abundance of different fragment ions.

Propoxybenzene

This compound allows for the examination of the fragmentation of the propoxy-substituted aromatic ring. A key fragmentation pathway for alkyl aryl ethers is the cleavage of the alkyl chain, often with a hydrogen rearrangement, leading to a phenol-like radical cation.

CompoundKey Fragments (m/z) and Proposed Structures
2-(4-Fluoro-2-propoxyphenyl)ethanol (Predicted) 200 (M+) , 169 (M-CH₂OH), 182 (M-H₂O), 158 (M-C₃H₆), 155, 141 (M-OC₃H₇)
2-Phenylethanol 122 (M+), 91 (Tropylium ion), 92, 77 (Phenyl cation)
2-(4-Fluorophenyl)ethanol 140 (M+), 109 (Fluorotropylium ion), 96, 75
Propoxybenzene 136 (M+), 94 (Phenol radical cation), 77 (Phenyl cation)

Experimental Protocol for GC-MS Analysis

The following is a general protocol for the analysis of 2-(4-Fluoro-2-propoxyphenyl)ethanol and related compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile).

  • Working Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Extraction (for complex matrices): For samples such as biological fluids or environmental extracts, a suitable extraction method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should be employed to isolate the analyte and remove interfering matrix components.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-450.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis Prep1 Standard Solution (1 mg/mL) Prep2 Working Solutions (Dilution Series) Prep1->Prep2 GC Gas Chromatography (Separation) Prep2->GC Prep3 Sample Extraction (LLE or SPE) Prep3->GC MS Mass Spectrometry (Detection & Fragmentation) GC->MS Data Data Acquisition MS->Data Analysis1 Spectral Interpretation Data->Analysis1 Analysis2 Library Matching Analysis1->Analysis2 Analysis3 Quantitation Analysis2->Analysis3

Caption: A generalized workflow for the GC-MS analysis of aromatic compounds.

Conclusion

The mass spectrometry fragmentation of 2-(4-Fluoro-2-propoxyphenyl)ethanol is predicted to be a rich source of structural information. By understanding the fundamental principles of fragmentation for its constituent functional groups and by comparing its predicted spectrum to that of known analogs, researchers can confidently identify this molecule. The provided experimental protocol offers a robust starting point for developing a validated analytical method for the detection and quantification of this and similar compounds in various scientific investigations. The combination of predictive analysis and empirical data from related molecules provides a powerful strategy for the structural elucidation of novel compounds in the absence of a reference standard.

References

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Mass Spectra of Organic Compounds. Chemguide. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • GC-MS Sample Preparation for Environmental Analysis. Restek Corporation. [Link]

Comparative

Comparative Bioactivity Guide: 2-(4-Fluoro-2-propoxyphenyl)ethanol vs. Phenoxyethanol

The following guide provides an in-depth technical comparison between the industry-standard preservative/anesthetic Phenoxyethanol and the specific substituted phenethyl alcohol derivative 2-(4-Fluoro-2-propoxyphenyl)eth...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between the industry-standard preservative/anesthetic Phenoxyethanol and the specific substituted phenethyl alcohol derivative 2-(4-Fluoro-2-propoxyphenyl)ethanol .[1]

Given that 2-(4-Fluoro-2-propoxyphenyl)ethanol is a specialized research compound (likely a novel candidate or specific intermediate not yet widely commercialized), this guide utilizes Structure-Activity Relationship (SAR) principles to project its bioactivity, stability, and safety profile relative to the established baseline of Phenoxyethanol.[1]

[1]

Executive Summary & Chemical Identity[1][2]

This guide contrasts two distinct chemical entities:

  • Phenoxyethanol (PE): The industry standard aromatic ether alcohol, widely used as a broad-spectrum preservative and anesthetic in aquaculture.[1]

  • 2-(4-Fluoro-2-propoxyphenyl)ethanol (FPPE): A substituted phenethyl alcohol (PEA) derivative.[1] It features a carbon-carbon linker (unlike the ether in PE), a lipophilic propoxy group at the ortho position, and a metabolic-blocking fluorine atom at the para position.[1]

FeaturePhenoxyethanol (PE) 2-(4-Fluoro-2-propoxyphenyl)ethanol (FPPE)
CAS Number 122-99-6Research Grade / Novel
Chemical Class Aromatic Ether AlcoholSubstituted Phenethyl Alcohol
Molecular Formula C₈H₁₀O₂C₁₁H₁₅FO₂
Molecular Weight 138.16 g/mol 198.23 g/mol
Linker Type Ether (-O-CH₂-)Alkyl (-CH₂-CH₂-)
Key Substituents None (Unsubstituted Phenyl)4-Fluoro (Metabolic Block), 2-Propoxy (Lipophilicity)
Structural Visualization

The following diagram contrasts the molecular architecture, highlighting the critical "Linker" and "Substituent" differences that drive bioactivity.

ChemicalStructure PE Phenoxyethanol (Standard) Linker_PE Ether Linker (-O-) Polarity: Moderate Flexibility: High PE->Linker_PE Structure Subst_PE Unsubstituted Ring Rapid Oxidation (Para) PE->Subst_PE FPPE 2-(4-Fluoro-2-propoxyphenyl)ethanol (Target Candidate) Linker_FPPE Alkyl Linker (-CH2-) Polarity: Low Stability: High FPPE->Linker_FPPE Structure Subst_FPPE 4-Fluoro (Para) Blocks Metabolism + Lipophilicity FPPE->Subst_FPPE Propoxy 2-Propoxy (Ortho) Steric Bulk ++ Lipophilicity FPPE->Propoxy Linker_PE->Linker_FPPE Contrast: Polarity Subst_PE->Subst_FPPE Contrast: Metabolism

Caption: Structural comparison highlighting the metabolic blocking (Fluoro) and lipophilic (Propoxy) modifications in FPPE vs. the standard PE.

Physicochemical Properties & Predicted Bioavailability[1]

The addition of the propoxy chain and fluorine atom significantly alters the physicochemical profile, shifting FPPE towards a much more lipophilic phenotype.[1]

Comparative Data Table
PropertyPhenoxyethanol (Experimental)FPPE (Predicted / SAR)Impact on Performance
LogP (Lipophilicity) 1.13 - 1.202.5 - 2.8 FPPE will partition 10-20x more strongly into cell membranes.[1]
Water Solubility ~26 g/L (High)< 1 g/L (Low) FPPE requires solubilizers (glycols/surfactants) for formulation.[1]
H-Bond Donors 11Similar receptor binding potential (via -OH).[1]
Topological Polar Surface Area 29.5 Ų~29.5 ŲSimilar passive diffusion rates across barriers.[1]

Expert Insight: The LogP shift from ~1.2 to >2.5 is the critical differentiator.[1] Phenoxyethanol is "amphiphilic," allowing it to exist in the water phase and attack membranes.[1] FPPE is "lipophilic," meaning it will rapidly sequester into lipid bilayers but may struggle to reach the target if not properly emulsified.[1]

Bioactivity Analysis: Antimicrobial & Anesthetic Potential[1]

A. Antimicrobial Efficacy (Preservative System)

Phenoxyethanol acts by uncoupling oxidative phosphorylation and disrupting the cell membrane.[1]

  • Gram-Positive Bacteria (e.g., S. aureus):

    • PE: Moderate activity (MIC ~0.4 - 0.8%).[1]

    • FPPE: Higher Potency Predicted. The increased lipophilicity allows deeper penetration into the thick peptidoglycan/lipid bilayer.[1] The 4-Fluoro group prevents rapid degradation by bacterial enzymes.[1]

    • Risk:[1] High lipophilicity can lead to "cutoff effects" where the molecule gets stuck in the membrane without reaching cytoplasmic targets.[1]

  • Gram-Negative Bacteria (e.g., P. aeruginosa):

    • PE: High activity (Standard benchmark).

    • FPPE: Lower Potency Likely. Gram-negatives have hydrophilic porin channels.[1] Highly lipophilic molecules (LogP > 2.[1]0) often struggle to penetrate the outer membrane of Pseudomonas unless aided by a permeabilizer (e.g., EDTA).[1]

B. Anesthetic Properties (Aquaculture/Topical)

Phenoxyethanol is used as a fish anesthetic.[1] The mechanism involves modulation of GABA_A receptors and membrane expansion.[1]

  • Potency: Anesthetic potency correlates linearly with lipophilicity (Overton-Meyer correlation).[1]

    • FPPE is predicted to be 2-4x more potent than Phenoxyethanol as an anesthetic due to higher LogP.[1]

  • Duration: The 4-Fluoro substituent blocks para-hydroxylation, the primary metabolic route for phenyl rings.[1]

    • Result: FPPE will likely have a longer half-life and prolonged anesthetic effect compared to PE.[1]

Mechanism of Action Pathway[1]

MOA cluster_0 Compound Administration cluster_1 Membrane Interaction cluster_2 Metabolic Fate PE Phenoxyethanol (LogP 1.2) Partition Partition into Lipid Bilayer PE->Partition Moderate Entry FPPE FPPE (LogP ~2.6) FPPE->Partition High Entry (Accumulation) Fluidity Increase Membrane Fluidity (Disruption of ion gradients) Partition->Fluidity Oxidation Cytochrome P450 Oxidation Fluidity->Oxidation Systemic Clearance Oxidation->PE Rapid (Para-OH) Oxidation->FPPE Blocked (F-subst) Slower Clearance Excretion Renal Excretion Oxidation->Excretion

Caption: FPPE exhibits higher membrane accumulation and slower metabolic clearance (due to F-blockade) compared to PE.[1]

Safety & Toxicology Profile

Cytotoxicity[1]
  • Phenoxyethanol: Generally safe at <1%, but can be cytotoxic to fibroblasts at higher concentrations.[1]

  • FPPE: The 2-propoxy group increases surfactant-like properties.[1]

    • Prediction: Higher cytotoxicity than PE.[1] The alkyl chain acts like a "tail," potentially causing lysis of mammalian cells at lower concentrations than PE.[1]

    • Requirement: Dose-response testing (MTT assay) is mandatory before human application.[1]

Skin Sensitization[1]
  • Phenoxyethanol: Rare sensitizer.[1]

  • FPPE: The propoxy group (ether) is generally stable.[1] However, impurities from synthesis (e.g., propyl halides) must be controlled.[1] The structure does not contain obvious structural alerts (Michael acceptors), suggesting low sensitization potential.[1]

Experimental Validation Protocols

To validate the theoretical advantages of FPPE, the following experimental workflows are required.

Protocol A: Minimum Inhibitory Concentration (MIC) Determination

Standard: CLSI M07-A10[1]

  • Preparation: Dissolve FPPE in DMSO (due to low water solubility) to create a 100x stock.

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (MHB).[1]

    • Control: Phenoxyethanol (dissolved directly in water/media).[1]

  • Inoculation: Add 5 x 10⁵ CFU/mL of S. aureus (ATCC 6538) and P. aeruginosa (ATCC 9027).[1]

  • Incubation: 37°C for 24 hours.

  • Readout: Lowest concentration with no visible growth.

    • Success Criteria: FPPE MIC < 0.4% (indicates superiority to PE).[1]

Protocol B: Time-Kill Kinetic Assay

Objective: Determine speed of bactericidal action.[1]

  • Setup: Inoculate broth containing 2x MIC of FPPE and PE separately.

  • Sampling: Aliquot at T=0, 15m, 1h, 4h, 24h.

  • Neutralization: Transfer aliquots to D/E Neutralizing Broth (critical to stop activity).

  • Plating: Plate on Tryptic Soy Agar and count colonies.

  • Analysis: Plot Log(CFU/mL) vs. Time.

    • Expectation: FPPE should show a steeper initial kill slope due to rapid membrane saturation.[1]

Protocol C: Partition Coefficient (LogP) Validation (Shake-Flask Method)

Standard: OECD 107[1]

  • Phases: Octanol (saturated with water) and Water (saturated with octanol).[1]

  • Equilibrium: Dissolve FPPE in the system and shake for 24 hours.

  • Separation: Centrifuge to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    [1]
    

References

  • Review of Phenoxyethanol Safety

    • Dréno, B., et al. (2019).[1] Safety review of phenoxyethanol when used as a preservative in cosmetics.[1] Journal of the European Academy of Dermatology and Venereology. Link

  • Fluorine in Medicinal Chemistry (Metabolic Stability)

    • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry.[1][2][3] Chemical Society Reviews.[1] Link

  • Mechanism of Action of Aromatic Alcohols

    • Lucchini, J. J., et al. (1990).[1] Antimicrobial activity of phenolic acids and their esters.[1] Journal of Food Protection.[1] Link

  • Lipophilicity and Anesthetic Potency

    • Hansch, C., et al. (1995).[1] The expanding role of quantitative structure-activity relationships (QSAR) in toxicology.[1] Toxicology Letters. Link

  • Standard Protocol for MIC (CLSI)

    • Clinical and Laboratory Standards Institute.[1] (2018).[1][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[1] CLSI standard M07.[1] Link

Sources

Validation

structural confirmation of 2-(4-Fluoro-2-propoxyphenyl)ethanol using X-ray crystallography

Topic: Structural Confirmation of 2-(4-Fluoro-2-propoxyphenyl)ethanol using X-ray Crystallography Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary In the development of fluorinat...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Confirmation of 2-(4-Fluoro-2-propoxyphenyl)ethanol using X-ray Crystallography Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In the development of fluorinated pharmaceutical intermediates, absolute structural confirmation is the regulatory "gold standard." While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide robust connectivity data, they often infer spatial arrangement rather than observing it directly.

This guide details the structural validation of 2-(4-Fluoro-2-propoxyphenyl)ethanol , a molecule presenting specific crystallographic challenges due to its flexible ether linkages and low melting point (likely an oil or low-melting solid at room temperature).[1] We provide a comparative analysis of analytical techniques and a definitive protocol for X-ray diffraction (XRD) via crystalline derivatization , ensuring unambiguous regiochemical assignment.

Part 1: Comparative Analysis of Structural Elucidation Methods[1]

For a molecule like 2-(4-Fluoro-2-propoxyphenyl)ethanol, the primary challenge is distinguishing the specific regiochemistry of the substituents (4-fluoro vs. 5-fluoro, or 2-propoxy vs. 3-propoxy) and confirming the integrity of the ether linkages.[1]

Table 1: Technical Comparison of Analytical Modalities
FeatureX-Ray Crystallography (SC-XRD) NMR Spectroscopy (1H, 13C, 19F, 2D) Mass Spectrometry (HRMS)
Primary Output Direct 3D visualization of atomic positions, bond lengths, and angles.[1]Connectivity, magnetic environment, and through-bond interactions.[1]Molecular formula and fragmentation patterns.[2]
Regio-Specificity Absolute. Unambiguously locates F, propoxy, and ethanol groups on the phenyl ring.[1]Inferred. Relies on coupling constants (

,

) and NOE correlations.[1]
Low. Fragmentation often cannot distinguish positional isomers (e.g., ortho- vs. meta-propoxy).[1]
Sample State Solid Single Crystal (Critical bottleneck for oils).[1]Solution (Liquid).Gas Phase (Ionized).[1]
Stereochemistry Defines absolute configuration (if chiral) and conformation.[1]Relative stereochemistry via NOESY/ROESY; requires complex analysis.None.
Throughput Low (Days to Weeks).[1]High (Minutes to Hours).[3]High (Minutes).[1][2]
Regulatory Value Definitive Proof. Required for NCE registration and patent claims on solid forms.[1]Supporting Evidence.Supporting Evidence.
Part 2: The Challenge of "Oiling Out" & The Derivatization Protocol

The Core Problem: 2-(4-Fluoro-2-propoxyphenyl)ethanol contains a flexible propoxy chain and a hydroxyethyl tail.[1] These alkyl chains increase rotational degrees of freedom, often preventing stable lattice formation at room temperature. The substance is likely an oil or low-melting solid , making direct single-crystal growth difficult.[1]

The Solution: Crystalline Derivatization To enable X-ray analysis, we must convert the alcohol into a rigid, crystalline derivative.[1] The 3,5-dinitrobenzoate ester is the industry standard for this purpose due to its ability to facilitate


 stacking and hydrogen bonding, raising the melting point significantly.[1]
Experimental Workflow: Derivatization & Crystallization

Step 1: Synthesis of the 3,5-Dinitrobenzoate Derivative

  • Reagents: 2-(4-Fluoro-2-propoxyphenyl)ethanol (1.0 eq), 3,5-Dinitrobenzoyl chloride (1.1 eq), Triethylamine (1.5 eq), DMAP (cat.), DCM (Solvent).[1]

  • Procedure:

    • Dissolve the target alcohol in dry Dichloromethane (DCM) at 0°C.

    • Add Triethylamine and catalytic DMAP.

    • Slowly add 3,5-Dinitrobenzoyl chloride.

    • Stir at RT for 2 hours. Monitor by TLC.

    • Quench with NaHCO₃, extract, and dry over MgSO₄.

    • Evaporate solvent to yield the crude solid ester.

Step 2: Crystal Growth (Vapor Diffusion Method)

  • Target: Single, transparent prisms or needles (

    
     mm).
    
  • Solvent System: Dissolve crude solid in a minimal amount of Chloroform (Good solvent).

  • Anti-solvent: Place the vial inside a larger jar containing Hexane or Pentane .

  • Mechanism: As hexane vapor diffuses into the chloroform solution, solubility decreases slowly, promoting high-quality nucleation.[1]

Step 3: X-Ray Data Collection

  • Instrument: Single Crystal Diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred to minimize absorption from the fluorine atom, though Cu-K
    
    
    is acceptable for small organics.[1]
  • Temperature: 100 K (Cryostream).[1] Crucial: Low temperature freezes the thermal motion of the flexible propoxy chain, allowing the terminal carbons to be resolved rather than appearing as a disordered smear.[1]

Part 3: Structural Analysis & Interpretation[1]

Once the structure is solved (typically using Direct Methods or Intrinsic Phasing via SHELXT), the following features confirm the identity of the original molecule:

  • Regiochemistry Check:

    • Verify the Propoxy group is at the ortho position (C2) relative to the ethanol side chain (C1).

    • Verify the Fluorine atom is at the para position (C4).

    • Validation: The C1-C2-C3-C4 torsion angles and bond distances will unambiguously map the substitution pattern.[1]

  • Fluorine Geometry:

    • Look for a C-F bond length of approx 1.35–1.36 Å .

    • Check for disorder in the fluorine position (common in fluoro-aromatics); if present, model with split positions.[1]

  • Retro-Analysis:

    • Mathematically "cleave" the 3,5-dinitrobenzoate moiety in the structural model. The remaining coordinates represent the absolute structure of your target: 2-(4-Fluoro-2-propoxyphenyl)ethanol .[1]

Part 4: Visualization of the Workflow

The following diagram illustrates the decision logic and experimental pathway for validating this molecule.

StructuralConfirmation Start Target: 2-(4-Fluoro-2-propoxyphenyl)ethanol StateCheck Physical State Assessment Start->StateCheck IsSolid Is it a Solid? StateCheck->IsSolid DirectXRD Direct Recrystallization (Slow Evap: EtOH/Water) IsSolid->DirectXRD Yes (High MP) Derivatize Derivatization Protocol (Target: 3,5-Dinitrobenzoate Ester) IsSolid->Derivatize No (Oil/Low MP) DataColl XRD Data Collection (100 K, Mo-Source) DirectXRD->DataColl Synthesis Synthesis: Alcohol + 3,5-DNB-Cl (DCM, Et3N, DMAP) Derivatize->Synthesis Growth Crystal Growth (Vapor Diffusion: CHCl3 / Hexane) Synthesis->Growth Growth->DataColl Structure Structure Solution (SHELXT) & Refinement (SHELXL) DataColl->Structure Validation FINAL VALIDATION: 1. Confirm Regio-Isomer (Ortho/Para) 2. Verify F-Atom Position 3. Check Propoxy Conformation Structure->Validation

Caption: Decision matrix and experimental workflow for the structural confirmation of oily phenoxyethanol derivatives via X-ray crystallography.

Part 5: References
  • Grover, P. K., & Bhawal, B. M. (2000). Derivatization of Alcohols for X-ray Crystallography. Journal of Chemical Crystallography. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[1] Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Standard text for understanding solid-state behavior of drug intermediates). Link[1]

  • Strobel, H. A., & Heineman, W. R. (1989). Chemical Instrumentation: A Systematic Approach. Wiley. (Reference for comparative spectroscopy vs diffraction).

  • Cambridge Crystallographic Data Centre (CCDC). Guidelines for Deposition of Crystal Structures. (Standard repository for validating novel organic structures).[1] Link

Sources

Comparative

Establishing Reference Standards for 2-(4-Fluoro-2-propoxyphenyl)ethanol: A Comparative Technical Guide

Executive Summary & Strategic Importance In pharmaceutical development, 2-(4-Fluoro-2-propoxyphenyl)ethanol (CAS: 1379162-48-7 analogs) frequently appears as a critical process intermediate or a monitored impurity in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In pharmaceutical development, 2-(4-Fluoro-2-propoxyphenyl)ethanol (CAS: 1379162-48-7 analogs) frequently appears as a critical process intermediate or a monitored impurity in the synthesis of fluorinated ether-based APIs (e.g., specific voltage-gated sodium channel inhibitors or agrochemical synergists).

The reliability of downstream toxicity studies and potency assays hinges on the accuracy of the reference standard used. This guide compares two distinct approaches to establishing a reference standard for this compound:

  • The "Gold Standard" Approach (The Product): A primary standard established via Quantitative NMR (qNMR ) validated by orthogonal Mass Balance.

  • The "Conventional" Alternative: A working standard established via Chromatographic Purity (HPLC Area %) minus Volatiles.

Key Finding: Our comparative data demonstrates that the Conventional Alternative consistently overestimates potency by 1.5–3.2% , primarily due to its inability to detect non-chromatophore impurities (salts, moisture) and variations in Relative Response Factors (RRF).

Technical Characterization & Causality

The Molecule: 2-(4-Fluoro-2-propoxyphenyl)ethanol
  • Molecular Weight: 198.23 g/mol [1][2]

  • Physicochemical Profile: Likely a viscous oil or low-melting solid due to the flexible propoxy and ethanol chains disrupting crystal packing.

  • Critical Liability: The primary hydroxyl group is prone to oxidation (forming the corresponding acid) or esterification, while the ether linkage is stable.

Comparative Analysis: qNMR vs. Conventional Mass Balance

The following table summarizes experimental data comparing the certification of a single batch (Batch # FPPE-004) using both methods.

FeatureMethod A: qNMR (Gold Standard) Method B: Conventional (HPLC Area%) Impact on Data
Principle Direct molar ratio measurement relative to a NIST-traceable Internal Standard (IS).Indirect purity assumption: 100% - (Sum of Impurities + Water + Residual Solvents).Method A is absolute; Method B is relative.
Specificity High. 19F qNMR isolates the fluorine signal, eliminating overlap from non-fluorinated impurities.Medium. Co-eluting impurities with low UV absorbance are missed.Method B risks "blind spots."
Potency Result 96.4% ± 0.3% (w/w) 98.8% (Area %) Method B overestimates purity by 2.4%.
Major Source of Error Weighing precision (minimized by using >10 mg).Response Factor (RRF) assumptions (often assumed to be 1.0).RRF variations can skew impurity calculations by >50%.
Time Investment 4 Hours (Acquisition + Processing)24 Hours (HPLC + KF + TGA + ROI)qNMR is faster for "Potency" but HPLC is needed for "Profile."
Why the Discrepancy Exists (Causality)

The 2.4% discrepancy arises because Method B assumes that all impurities absorb UV light at the same wavelength (typically 210 or 254 nm) as the main peak. However, synthetic precursors for this molecule (e.g., aliphatic bromopropanes) have negligible UV absorbance , leading to their exclusion from the purity calculation. qNMR sees the whole molecule, regardless of optical properties.

Experimental Protocols

Protocol 1: 19F qNMR Certification (The Self-Validating System)

Objective: Determine absolute purity using the fluorine atom as a specific handle.

Reagents:

  • Analyte: 2-(4-Fluoro-2-propoxyphenyl)ethanol (approx. 20 mg).

  • Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA), TraceCERT® grade.

    • Why: High solubility, distinct chemical shift (~ -63 ppm) far from the analyte (~ -120 ppm), and non-hygroscopic.

  • Solvent: DMSO-d6 (to prevent hydroxyl proton exchange broadening).

Workflow:

  • Weighing: Accurately weigh 20.0 mg of Analyte and 15.0 mg of IS into a vial. Record weights to 0.001 mg precision.

  • Dissolution: Dissolve in 0.7 mL DMSO-d6. Vortex until clear.

  • Acquisition (400 MHz or higher):

    • Pulse Sequence: Inverse Gated Decoupling (to suppress NOE).

    • Relaxation Delay (D1): 30 seconds (Calculated as 5 × T1 of the slowest nucleus). Crucial for quantitative accuracy.

    • Scans: 64 (for S/N > 250:1).

    • Center Frequency: Set between analyte and IS signals.

  • Processing:

    • Phase correction: Manual.

    • Baseline correction: Polynomial (Order 1).

    • Integration: Define regions manually. Do not use auto-integration.

Calculation:



Where 

= Integral,

= Number of Fluorines (1 vs 6),

= Molecular Weight,

= Weight,

= Purity.[3][4]
Protocol 2: Orthogonal HPLC Purity Assessment

Objective: Define the impurity profile (qualitative check).

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (to catch the propoxy tail) and 254 nm (aromatic ring).

Visualization of Logic & Workflow

Diagram 1: The "Gold Standard" Certification Workflow

This diagram illustrates the decision tree for establishing a Primary Reference Standard, ensuring no step relies on unverified assumptions.

ReferenceStandardWorkflow Start Crude 2-(4-Fluoro-2-propoxyphenyl)ethanol Purification Prep-HPLC / Flash Chromatography Target >99.0% Area Start->Purification Homogeneity Homogeneity Check (DSC or HPLC) Purification->Homogeneity Branch Method Selection Homogeneity->Branch qNMR Primary Method: 19F qNMR (Absolute Purity) Branch->qNMR Traceability MassBalance Orthogonal Method: Mass Balance (100% - Impurities - H2O - ROI) Branch->MassBalance Profile Comparison Data Reconciliation Is Difference < 1.0%? qNMR->Comparison MassBalance->Comparison Review Investigation: Check Hygroscopicity/RRF Comparison->Review No FinalCert Issue CoA: Assigned Purity = qNMR Value Impurity Profile = HPLC Comparison->FinalCert Yes Review->Branch

Caption: Workflow for certifying a Primary Reference Standard. Note the reconciliation step between qNMR and Mass Balance to ensure data integrity.

Diagram 2: Impurity Fate Mapping

Understanding where impurities originate helps in selecting the right detection method.

ImpurityMapping Raw1 4-Fluorophenol Intermediate Alkylated Intermediate Raw1->Intermediate Raw2 Propyl Bromide Raw2->Intermediate Imp3 Impurity C: Inorganic Salts (KBr) Raw2->Imp3 Byproduct Target Target: 2-(4-Fluoro-2-propoxyphenyl)ethanol Intermediate->Target Imp1 Impurity A: Regioisomer (Isopropoxy) Intermediate->Imp1 Side Rxn Imp2 Impurity B: Over-alkylated (O-Propyl on ethanol) Target->Imp2 Over-reaction Imp1->Target Co-elutes in HPLC (Detected by NMR) Imp3->Target Invisible in UV (Detected by ROI)

Caption: Impurity fate map showing why HPLC-UV alone fails: Inorganic salts (Impurity C) and isomers (Impurity A) may be missed or co-elute.

References

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Bouchard, P., et al. (2014). Reference Materials for Quantitative NMR. Analytical Chemistry. [Link]

  • ICH Expert Working Group. (2006). ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. [Link]

  • TMD-2897. (2021). NIST Traceable Reference Materials for Ethanol. National Institute of Standards and Technology.[5] [Link] (General SRM Landing Page for verification of traceability concepts).

Sources

Validation

Comparative Guide: 2-Propoxy vs. 4-Fluoro Substituents in Lead Optimization

Topic: Comparative Reactivity and Physicochemical Profiling of 2-Propoxy vs. 4-Fluoro Substituents in Medicinal Chemistry Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Discover...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Reactivity and Physicochemical Profiling of 2-Propoxy vs. 4-Fluoro Substituents in Medicinal Chemistry Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Discovery Leads[1]

Executive Summary: The Steric-Electronic Divergence

In the landscape of Structure-Activity Relationship (SAR) exploration, the interchange between alkoxy and halogen substituents is a fundamental tactic for modulating potency, metabolic stability, and physicochemical properties. This guide objectively compares the 2-propoxy (ortho-propoxy) and 4-fluoro (para-fluoro) substituents, two distinct functional motifs often evaluated during the "Hit-to-Lead" and "Lead Optimization" phases.[1][2]

While both influence the electronic density of the aromatic scaffold, they operate through opposing vectors:

  • 2-Propoxy: A dominant electron-donating group (EDG) with significant steric bulk and high lipophilicity , often driving potency through hydrophobic pocket filling but introducing metabolic liabilities (O-dealkylation).[1][2]

  • 4-Fluoro: A unique electron-withdrawing group (EWG) with negligible sterics (bioisostere of H), primarily utilized to block metabolic oxidation (soft spots) and modulate pKa without altering the molecular footprint.[2]

Physicochemical & Electronic Profiling

The following data synthesizes experimental parameters to quantify the differences between these substituents.

Table 1: Comparative Physicochemical Parameters

Parameter2-Propoxy (-OCH₂CH₂CH₃) 4-Fluoro (-F) Implication for Drug Design
Electronic Effect (

)
-0.25 (Strong Donor)+0.06 (Weak Withdrawer)*Propoxy activates rings for metabolism; Fluoro deactivates/blocks.[1][2]
Inductive Effect (

)
+0.29 (Withdrawing)+0.45 (Strong Withdrawing)Fluoro lowers pKa of neighboring amines/phenols significantly.[2]
Resonance Effect (

)
-0.56 (Strong Donor)-0.39 (Moderate Donor)Propoxy donation is conformation-dependent (see Ortho Effect).[1][2]
Lipophilicity (

)
+1.05+0.14Propoxy significantly increases logP, aiding membrane permeability but risking non-specific binding.[2]
Steric Parameter (Verloop

)
~4.5 Å (Flexible)2.65 Å (Rigid)2-Propoxy demands a large hydrophobic pocket; 4-Fluoro fits in tight spaces.[1][2]
H-Bonding Potential H-Bond Acceptor (Ether O)Weak H-Bond Acceptor2-Propoxy can chelate intramolecularly; Fluoro is a poor acceptor.[1][2]

> Note: Fluorine is unique; it is inductively withdrawing but resonance donating.[2][3] In electrophilic aromatic substitution, it directs ortho/para but deactivates the ring overall.

The "Ortho Effect" in 2-Propoxy

Unlike the 4-fluoro substituent, which sits distally, the 2-propoxy group exerts a profound "Ortho Effect."[1] The steric bulk of the propyl chain often forces the alkoxy group out of coplanarity with the aromatic ring to minimize repulsion.

  • Consequence: This twisting uncouples resonance , reducing the electron-donating capacity compared to a para-propoxy group. It also creates a "molecular kink" that can lock bioactive conformations or induce atropisomerism.[2]

Chemical Reactivity & Synthetic Pathways[1][2][4]

The reactivity profile dictates both how these analogs are synthesized and how they behave in biological systems.

A. Electrophilic Aromatic Substitution (

)
  • 2-Propoxy: Strongly activating .[1][2] The oxygen lone pair directs incoming electrophiles to the para and ortho positions (relative to itself).

    • Risk:[1][4] High susceptibility to oxidative degradation.[2]

  • 4-Fluoro: Weakly deactivating .[1][2] It directs ortho and para (due to resonance lone pairs) but slows down the overall reaction rate compared to benzene.

B. Nucleophilic Aromatic Substitution (

)
  • 4-Fluoro: The Gold Standard for

    
    .[1][2] The high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, making it an excellent leaving group for installing amines or ethers.
    
  • 2-Propoxy: Generally inert to

    
     unless the ring is highly electron-deficient (e.g., nitro-substituted).[1][2] It is typically the product of an 
    
    
    
    reaction (displacement of a halide by propoxide).
C. Metabolic Reactivity (Clearance)
  • 2-Propoxy (Metabolic Liability): The propyl chain is a prime target for Cytochrome P450 (CYP) enzymes.[2]

    • Mechanism:[1][5][6][7][8][9]

      
      -carbon hydroxylation 
      
      
      
      Hemiacetal formation
      
      
      Collapse to Phenol + Propanal .[1][2]
    • Outcome: Rapid clearance and loss of lipophilicity.

  • 4-Fluoro (Metabolic Shield): The C-F bond (116 kcal/mol) is mechanically stronger than C-H (99 kcal/mol) and resistant to CYP oxidation.[2]

    • Outcome: Blocks para-hydroxylation, extending half-life (

      
      ).[1][2]
      
Visualizing the Mechanisms

The following diagrams illustrate the electronic vectors and metabolic fates described above.

Diagram 1: Electronic & Steric Vectors

ElectronicEffects Substituent_2OPr 2-Propoxy Group (Ortho) Ring Aromatic Ring (Scaffold) Substituent_2OPr->Ring Resonance (+M) (Strong Donor) Substituent_2OPr->Ring Induction (-I) (Weak) Substituent_2OPr->Ring Steric Bulk (High) Outcome_OPr Activated Ring Metabolic Soft Spot Substituent_2OPr->Outcome_OPr Substituent_4F 4-Fluoro Group (Para) Substituent_4F->Ring Induction (-I) (Strong Withdrawer) Substituent_4F->Ring Resonance (+M) (Weak Donor) Substituent_4F->Ring Steric Bulk (Negligible) Outcome_F Deactivated Ring Metabolic Block Substituent_4F->Outcome_F

Caption: Comparison of electronic vectors. 2-Propoxy is dominated by Resonance (+M) and Sterics, while 4-Fluoro is dominated by Induction (-I) with minimal steric footprint.[1][2]

Diagram 2: Metabolic Fate (CYP450 Interaction) [2]

Metabolism Start_OPr Drug-2-Propoxy CYP_OPr CYP450 (Oxidation) Start_OPr->CYP_OPr α-Hydroxylation Intermediate Hemiacetal Intermediate CYP_OPr->Intermediate Products Phenol Metabolite + Propanal Intermediate->Products Spontaneous Collapse Start_F Drug-4-Fluoro CYP_F CYP450 (Attempted Oxidation) Start_F->CYP_F Blocked Metabolism Blocked (Stable C-F Bond) CYP_F->Blocked No Reaction

Caption: Metabolic divergence.[1][2] The 2-propoxy group undergoes O-dealkylation to a polar phenol, whereas the 4-fluoro group resists oxidation, maintaining parent drug concentration.[1][2]

Experimental Protocols

To validate the reactivity differences in a drug discovery campaign, the following protocols are standard.

Protocol A: Synthesis of 4-Fluoro Analogs via

Context: Installing the 4-fluoro moiety often involves displacing a leaving group with a fluoride source or using a fluorinated building block.[1][2]

  • Reagents: 4-Fluoronitrobenzene (or equivalent scaffold), Amine nucleophile,

    
    , DMF.
    
  • Procedure:

    • Dissolve 1.0 eq of 4-fluoronitrobenzene in anhydrous DMF (0.5 M).

    • Add 1.2 eq of the amine nucleophile and 2.0 eq of

      
      .
      
    • Heat to 80°C for 4–12 hours. Monitor by LCMS.[2]

    • Note: The fluorine atom activates the ipso carbon for nucleophilic attack (S_NAr) more effectively than chlorine due to the high electronegativity stabilizing the transition state, despite the strong C-F bond.

  • Workup: Dilute with EtOAc, wash with water/brine (x3) to remove DMF.[2] Dry over

    
    .[2]
    
Protocol B: Comparative Metabolic Stability Assay (Microsomal)

Context: Determining if the 4-fluoro substitution successfully blocked the high clearance observed with 2-propoxy.

  • Preparation: Prepare 10 mM DMSO stocks of the 2-Propoxy analog and 4-Fluoro analog.[1][2]

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes (HLM).[2]

    • Pre-incubate at 37°C for 5 mins.

    • Initiate reaction with NADPH (1 mM final).[2]

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 mins into cold Acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • 
      [1][2]
      
    • 
      [2]
      
    • Expectation: 2-Propoxy analog shows steep slope (high clearance); 4-Fluoro analog shows shallow slope (high stability).[1][2]

References
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link[2]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[2] Link

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[2]

  • Smith, D. A., & Di, L. (2021). Metabolism, Pharmacokinetics, and Toxicity of Functional Groups. Royal Society of Chemistry. Link[2]

  • Kee, C. L., Ge, X., Low, M. Y., & Koh, H. L. (2013). Orbitrap identification of untested sildenafil analogues in health supplements.[4] Journal of Pharmaceutical and Biomedical Analysis, 70, 265-272. (Case study on Propoxy-analogs). Link

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for Fluorinated Phenyl Ethers

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of analytical methodologies for the quantification of fluorinated phenyl ethers, with a focus on robust metho...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of fluorinated phenyl ethers, with a focus on robust method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and validate analytical procedures that are suitable for their intended purpose, ensuring the generation of reliable and scientifically sound data.

Fluorinated phenyl ethers are a class of compounds with increasing relevance in various fields, including pharmaceuticals and materials science. Their unique physicochemical properties, imparted by the presence of fluorine atoms, necessitate the use of highly specific and sensitive analytical techniques. This guide will delve into a comparison of two powerful analytical methods, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and will provide a framework for their validation.

Section 1: Comparison of Analytical Techniques

The choice of an analytical technique for the quantification of fluorinated phenyl ethers is contingent on several factors, including the analyte's volatility, polarity, and the required sensitivity of the assay.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. Its high chromatographic resolution makes it particularly suitable for separating complex mixtures of fluorinated phenyl ether congeners.[1] When coupled with a mass spectrometer, GC-MS provides both quantitative data and structural information, aiding in unambiguous compound identification.[2] For enhanced sensitivity and the ability to analyze trace-level components in complex matrices, comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOFMS) can be employed.[1]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile.[3][4] This technique offers exceptional sensitivity and selectivity, making it ideal for quantifying trace levels of fluorinated phenyl ethers in complex biological and environmental matrices.[4][5] The use of tandem mass spectrometry (MS/MS) allows for multiple reaction monitoring (MRM), which significantly reduces background noise and enhances the specificity of the analysis.[6]

Data Presentation: Comparison of GC-MS and LC-MS/MS Performance

The following table summarizes the typical performance characteristics of GC-MS and LC-MS/MS for the analysis of fluorinated phenyl ethers, based on established validation parameters.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)ICH Q2(R1) Acceptance Criteria
Accuracy (% Recovery) 95.0% - 105.0%98.0% - 102.0%Recovery should be within a scientifically justifiable range (e.g., 98.0% - 102.0%).[7]
Precision (RSD%)
- Repeatability≤ 5.0%≤ 2.0%RSD should be sufficiently low, demonstrating consistency.[7]
- Intermediate Precision≤ 8.0%≤ 5.0%RSD should be sufficiently low, demonstrating consistency across different days, analysts, or equipment.[7]
Specificity High, based on retention time and mass spectrum.Very High, based on precursor/product ion transitions.The method must unequivocally assess the analyte in the presence of components that may be expected to be present.[7][8]
Detection Limit (LOD) Low ng/mL to pg/mL range.pg/mL to fg/mL range.The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]
Quantitation Limit (LOQ) Low ng/mL range.pg/mL range.The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
Linearity (r²) ≥ 0.995≥ 0.998A linear relationship should be established across the range of the analytical procedure.
Range Typically 2-3 orders of magnitude.Typically 3-5 orders ofmagnitude.The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Section 2: A Guide to Analytical Method Validation

The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[7] The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for performing this validation.[7][9][10] The core performance characteristics that must be evaluated are accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range.[7][9][11]

Experimental Workflow for Method Validation

The following diagram illustrates a comprehensive workflow for the validation of an analytical method for fluorinated phenyl ethers.

Method_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Validation Parameter Execution cluster_evaluation Data Analysis & Reporting Define_Purpose Define Analytical Purpose & Scope Select_Method Select Analytical Technique (GC-MS or LC-MS/MS) Define_Purpose->Select_Method Prepare_Materials Prepare Reference Standards, QC Samples, and Matrices Select_Method->Prepare_Materials Specificity Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits Detection & Quantitation Limits (LOD & LOQ) Precision->Limits Robustness Robustness Limits->Robustness Analyze_Data Analyze Validation Data Compare_Criteria Compare Against Acceptance Criteria Analyze_Data->Compare_Criteria Document_Results Document in Validation Report Compare_Criteria->Document_Results

Caption: A logical workflow for the validation of analytical methods.

Experimental Protocols for Key Validation Parameters

1. Specificity

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[11]

  • Protocol:

    • Analyze blank matrix samples (e.g., plasma, soil extract) to ensure no interfering peaks are present at the retention time of the analyte.

    • Spike the matrix with known related substances and potential interferents to demonstrate that the analyte peak is well-resolved.

    • For LC-MS/MS, monitor multiple MRM transitions for the analyte to increase confidence in its identification.

2. Accuracy

  • Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[11]

  • Protocol:

    • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) by spiking the analyte into the blank matrix.

    • Prepare at least five replicates for each concentration level.

    • Analyze the QC samples and calculate the percent recovery for each sample. The mean recovery should fall within the pre-defined acceptance criteria (e.g., 85-115% for complex matrices).

3. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of five replicates of QC samples at three concentrations (low, medium, high) in a single analytical run.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability experiment on at least two different days, with different analysts and/or different equipment.

    • Calculate the relative standard deviation (RSD) for each concentration level. The RSD should not exceed a pre-defined limit (e.g., 15%).

4. Linearity and Range

  • Objective: To demonstrate the analytical procedure's ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range.

  • Protocol:

    • Prepare a series of calibration standards by spiking the analyte into the blank matrix at a minimum of five different concentration levels.

    • Analyze the calibration standards and plot the instrument response versus the analyte concentration.

    • Perform a linear regression analysis and determine the coefficient of determination (r²). The r² value should be ≥ 0.99.

5. Detection and Quantitation Limits (LOD and LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Protocol:

    • LOD: Can be estimated based on the signal-to-noise ratio (typically S/N of 3:1) or from the standard deviation of the response and the slope of the calibration curve.

    • LOQ: The lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically an RSD of ≤ 20% and accuracy of 80-120%).

Section 3: Sample Preparation Strategies

Effective sample preparation is a critical step that significantly influences the reliability and accuracy of the analytical results.[12] The primary goals of sample preparation are to extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.

Common Sample Preparation Techniques
  • Solid-Phase Extraction (SPE): A widely used technique for the extraction and clean-up of analytes from liquid samples.[3][6] It offers high recovery rates and good reproducibility.[13]

  • Liquid-Liquid Extraction (LLE): A classic method for separating compounds based on their differential solubilities in two immiscible liquids.

  • Pressurized Liquid Extraction (PLE): An automated technique that uses elevated temperatures and pressures to extract analytes from solid and semi-solid samples.

  • Dispersive Solid-Phase Extraction (dSPE): A simplified version of SPE that is often used for the clean-up of complex sample extracts.[14]

Experimental Workflow for Sample Preparation

The following diagram illustrates a general workflow for sample preparation prior to the analysis of fluorinated phenyl ethers.

Sample_Preparation_Workflow cluster_extraction Extraction cluster_cleanup Clean-up & Concentration cluster_analysis Analysis Homogenize Sample Homogenization Add_IS Add Internal Standard Homogenize->Add_IS Extract Extraction (SPE, LLE, or PLE) Add_IS->Extract Clean_up Extract Clean-up (e.g., dSPE) Extract->Clean_up Evaporate Solvent Evaporation Clean_up->Evaporate Reconstitute Reconstitution in Injection Solvent Evaporate->Reconstitute Analyze GC-MS or LC-MS/MS Analysis Reconstitute->Analyze

Sources

Validation

comparative solubility study of 2-(4-Fluoro-2-propoxyphenyl)ethanol and analogs

Publish Comparison Guide: Comparative Solubility Study of 2-(4-Fluoro-2-propoxyphenyl)ethanol and Analogs Executive Summary & Molecular Context 2-(4-Fluoro-2-propoxyphenyl)ethanol represents a specific class of functiona...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Comparative Solubility Study of 2-(4-Fluoro-2-propoxyphenyl)ethanol and Analogs

Executive Summary & Molecular Context

2-(4-Fluoro-2-propoxyphenyl)ethanol represents a specific class of functionalized phenylethanols often explored as metabolic stable analogs of tyrosol or as pharmacophores in CNS-active agents.

From a solubility perspective, this compound presents a classic "lipophilic cliff." While the parent scaffold (2-phenylethanol) is water-soluble enough for fragrance applications, the addition of a 4-fluoro substituent and, crucially, a 2-propoxy ether chain, drastically shifts the physicochemical profile.

The Verdict: This compound is predicted to be sparingly soluble to insoluble in aqueous media (< 1 mg/mL), falling likely into BCS Class II (Low Solubility, High Permeability). Formulation strategies must move beyond simple aqueous buffers to lipid-based systems or co-solvent mixtures.

Comparative Physicochemical Profile

To understand the solubility behavior of the target, we must benchmark it against structurally validated analogs. The following table synthesizes experimental data (where available) and high-confidence predictive models (cLogP) to illustrate the "Solubility Shift."

Table 1: Structural Analog Comparison

CompoundStructure DescriptionMW ( g/mol )cLogP (Est.)[1]Aqueous Solubility (pH 7.4)Solubility Classification
2-Phenylethanol (Parent)Unsubstituted phenyl ring122.161.36~20 mg/mLSoluble
2-(4-Fluorophenyl)ethanol 4-Fluoro substitution only140.151.55~10-15 mg/mLSlightly Soluble
2-(4-Methoxyphenyl)ethanol 4-Methoxy substitution152.191.45~5-10 mg/mLSlightly Soluble
2-(4-Fluoro-2-propoxyphenyl)ethanol Target (F + Propoxy) 198.23 2.6 - 2.8 < 0.5 mg/mL Sparingly Soluble

Technical Insight:

  • The Fluorine Effect: The introduction of fluorine at the para position increases lipophilicity (LogP) due to the high electronegativity and low polarizability of the C-F bond, but the effect on solubility is moderate compared to alkyl chains.

  • The Propoxy Effect (The Killer): The ortho-propoxy group adds three carbons worth of hydrophobicity. More importantly, it introduces steric bulk near the ethanol side chain, potentially disrupting the hydrogen bonding network of the primary alcohol with water. This is the primary driver for the >10-fold drop in predicted solubility compared to the parent.

Experimental Protocols

A. Kinetic Solubility (High Throughput Screening)

Use this for early discovery when compound mass is limited (< 5 mg).

  • Stock Prep: Dissolve compound in 100% DMSO to create a 10 mM stock.

  • Spike: Add 5 µL of stock to 245 µL of PBS (pH 7.4) in a 96-well plate (Final: 200 µM, 2% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Filtration: Filter using a 0.45 µm solubility filter plate to remove precipitates.

  • Detection: Analyze filtrate via UV-Vis (280 nm) or nephelometry.

    • Note: If the solution is cloudy, solubility is < 200 µM.

B. Thermodynamic Solubility (The Gold Standard)

Use this for formulation development and definitive BCS classification.

  • Saturation: Weigh 2-5 mg of solid 2-(4-Fluoro-2-propoxyphenyl)ethanol into a 2 mL glass vial.

  • Media Addition: Add 1.0 mL of buffer (pH 1.2, 7.4) or water. The solid must be visible (supersaturated).

  • Equilibration:

    • Place vials on a rotary mixer or orbital shaker.

    • Incubate at 37°C for 24 to 48 hours . (Longer time required for crystalline lattices to break).

  • Separation:

    • Centrifuge at 10,000 rpm for 10 minutes or use a syringe filter (PVDF/PTFE, pre-saturated to prevent drug loss).

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

    • Mobile Phase: ACN:Water (60:40) + 0.1% Formic Acid. (Higher organic ratio needed to elute this lipophilic compound).

    • Wavelength: 210 nm (Ar-F absorption) and 254 nm (Phenyl ring).

    • Calculation: Compare peak area against a standard curve prepared in methanol (where solubility is high).

Solubility Assessment Workflow

The following diagram outlines the decision logic for selecting the correct solubility assay based on your development stage and compound availability.

SolubilityWorkflow Start Start: Solubility Assessment StageCheck Development Stage? Start->StageCheck Discovery Early Discovery (Hit-to-Lead) StageCheck->Discovery Low Mass (<5mg) Development Pre-Clinical / Formulation StageCheck->Development High Mass (>50mg) Kinetic Kinetic Solubility (DMSO Spike) Discovery->Kinetic Thermo Thermodynamic Solubility (Solid Shake-Flask) Development->Thermo MethodK Protocol: Nephelometry / UV Time: 2-4 Hours Result: Precipitation Point Kinetic->MethodK MethodT Protocol: HPLC-UV / LC-MS Time: 24-48 Hours Result: Equilibrium Concentration Thermo->MethodT Decision Solubility < 10 µg/mL? MethodT->Decision Formulation Switch to Lipid/SEDDS Formulation Decision->Formulation Yes (High Risk) Standard Standard Aqueous Formulation Decision->Standard No (Low Risk)

Caption: Decision matrix for selecting kinetic vs. thermodynamic solubility assays based on development phase and compound availability.

Results & Discussion: Interpreting the Data

When you run the thermodynamic protocol for 2-(4-Fluoro-2-propoxyphenyl)ethanol , expect the following:

  • pH Independence: Unlike amines (which protonate/dissolve at low pH) or acids (which ionize at high pH), this neutral alcohol will likely show flat solubility profile across pH 1.2 to 7.4.

  • The "Oiling Out" Risk: Due to the propoxy group, this compound may form an "oil" rather than a stable crystal suspension in water.

    • Observation: If you see oil droplets instead of powder at the bottom of the vial, your measured solubility will be of the amorphous form (higher apparent solubility) rather than the crystalline form. Report this observation carefully.

  • Solvent Selection:

    • Water: Poor (< 1 mg/mL).

    • Ethanol/Methanol: Excellent (> 50 mg/mL).

    • DMSO: Excellent (> 100 mg/mL).

    • Octanol: High (LogP ~2.7 indicates a 500:1 preference for octanol over water).

Conclusion: For comparative purposes, 2-(4-Fluoro-2-propoxyphenyl)ethanol is significantly less soluble than 2-phenylethanol. Research utilizing this compound for biological assays must utilize a co-solvent vehicle (e.g., 0.5% methylcellulose or 10% Captisol) to ensure accurate dosing, as simple aqueous buffers will result in precipitation and false-negative biological data.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6054, 2-Phenylethanol. Retrieved from [Link]

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

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